molecular formula C37H61N2O4+ B1238877 Rapacuronium CAS No. 465499-11-0

Rapacuronium

Katalognummer: B1238877
CAS-Nummer: 465499-11-0
Molekulargewicht: 597.9 g/mol
InChI-Schlüssel: HTIKWNNIPGXLGM-YLINKJIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rapacuronium is a steroid ester.
This compound was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

465499-11-0

Molekularformel

C37H61N2O4+

Molekulargewicht

597.9 g/mol

IUPAC-Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI-Schlüssel

HTIKWNNIPGXLGM-YLINKJIISA-N

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Isomerische SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Kanonische SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Andere CAS-Nummern

465499-11-0

Synonyme

Org 9487
Org-9487
rapacuronium
rapacuronium bromide
Raplon

Herkunft des Produkts

United States

Foundational & Exploratory

Rapacuronium Bromide: A Technical Overview of its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide, also known by its developmental code Org 9487 and trade name Raplon, is a nondepolarizing neuromuscular blocking agent.[1][2] It is a synthetic aminosteroid compound designed for rapid onset and short duration of action, intended for use in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[2][3] Despite its rapid pharmacological profile, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[2] This document provides a detailed technical guide on the molecular structure and chemical synthesis of this compound bromide.

Molecular Structure

This compound bromide is a synthetic steroid molecule with a mono-quaternary ammonium structure.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide.[1] The molecule possesses a fundamental steroid framework, similar to other neuromuscular blocking agents like vecuronium and pancuronium.[4]

The core of the molecule is an androstane steroid nucleus. Key functional groups are attached at various positions, contributing to its pharmacological activity. A piperidinyl group is located at the 2β position, and an acetyloxy group is at the 3α position. The 17β position is substituted with a propionyloxy group. The neuromuscular blocking activity is conferred by the quaternary ammonium group at the 16β position, which consists of a piperidinium ring N-substituted with a 2-propenyl (allyl) group.[1] The presence of the bromide ion serves as the counter-ion to the positively charged quaternary nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented in the table below.

PropertyValueReference
Chemical Formula C₃₇H₆₁BrN₂O₄[2][][6]
Molecular Weight 677.78 g/mol [1]
CAS Registry Number 156137-99-4[7]
Appearance Crystals from diethyl ether-acetone[7]
Melting Point 184 °C[7]
Optical Rotation [α]²⁰D -12.7° (c = 1.01 in CHCl₃)[7]
Purity ≥98%[]

Synthesis of this compound Bromide

The synthesis of this compound bromide involves a multi-step process starting from a steroid precursor. The general synthetic pathway is outlined below, based on available literature.[8]

Synthesis Pathway

Rapacuronium_Synthesis A (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one B 3-acetoxy derivative A->B Acetyl chloride, Dichloromethane C (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane B->C NaBH4, Methanol-THF D 3-acetoxy-17-propionyloxy derivative C->D Propionyl chloride, Dichloromethane E this compound bromide D->E Allyl bromide, Dichloromethane

Caption: Synthetic pathway of this compound Bromide.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound bromide, as inferred from the available literature.[8] Specific reaction conditions such as temperature, reaction time, and purification methods would require further optimization in a laboratory setting.

Step 1: Acetylation of the 3-hydroxy group

  • Objective: To protect the 3-hydroxy group by converting it to an acetate ester.

  • Procedure:

    • Dissolve the starting material, (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one, in dichloromethane.

    • Add acetyl chloride to the solution.

    • Stir the reaction mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

    • Upon completion, quench the reaction and work up to isolate the 3-acetoxy derivative.

Step 2: Reduction of the 17-keto group

  • Objective: To reduce the ketone at the 17-position to a hydroxyl group.

  • Procedure:

    • Dissolve the 3-acetoxy derivative in a mixture of methanol and tetrahydrofuran (THF).

    • Add sodium borohydride (NaBH₄) portion-wise to the solution.

    • Stir the mixture until the reduction is complete.

    • Work up the reaction to isolate the (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane.

Step 3: Acylation of the 17-hydroxy group

  • Objective: To esterify the 17-hydroxyl group with a propionyl group.

  • Procedure:

    • Dissolve the product from Step 2 in dichloromethane.

    • Add propionyl chloride to the solution.

    • Stir the reaction mixture until the acylation is complete.

    • Work up the reaction to obtain the 3-acetoxy-17-propionyloxy derivative.

Step 4: Quaternization of the 16-piperidinyl nitrogen

  • Objective: To form the mono-quaternary ammonium salt, which is the active pharmacophore.

  • Procedure:

    • Dissolve the 3-acetoxy-17-propionyloxy derivative in dichloromethane.

    • Add allyl bromide to the solution.

    • Stir the reaction mixture to allow for the quaternization reaction to proceed.

    • The final product, this compound bromide, can be isolated and purified, for example, by crystallization from a suitable solvent system like diethyl ether-acetone.[7]

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Material: (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one acetylation Step 1: Acetylation start->acetylation reduction Step 2: Reduction acetylation->reduction acylation Step 3: Acylation reduction->acylation quaternization Step 4: Quaternization acylation->quaternization purification Crystallization quaternization->purification characterization Spectroscopic Analysis (e.g., NMR, MS, IR) & Purity Analysis (e.g., HPLC) purification->characterization final_product final_product characterization->final_product Final Product: This compound Bromide

Caption: General experimental workflow for the synthesis and purification of this compound Bromide.

Conclusion

This document has provided a detailed overview of the molecular structure and synthesis of this compound bromide. The well-defined chemical structure, with its steroidal backbone and key functional groups, dictates its pharmacological properties as a neuromuscular blocking agent. The multi-step synthesis, while intricate, follows established organic chemistry principles of protection, reduction, acylation, and quaternization. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

The 3-Hydroxy Metabolite of Rapacuronium: A Deep Dive into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide (formerly ORG 9487) is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Its clinical use was short-lived due to adverse effects. However, the study of its metabolism and the biological activity of its metabolites remains a subject of scientific interest. This technical guide provides an in-depth analysis of the core biological activity of the 3-hydroxy metabolite of this compound, also known as ORG 9488 or the 3-desacetyl metabolite.

This compound undergoes hydrolysis of the acetyloxy-ester bond at the 3-position to form its major and active metabolite, the 3-hydroxy derivative.[1] This metabolic conversion can occur non-specifically at physiological temperature and pH and may also be catalyzed by unidentified esterases.[1] While plasma concentrations of this metabolite are relatively low after a single bolus dose of the parent drug, its pharmacological profile is significant, particularly in scenarios involving repeated dosing or in patients with compromised renal function.[2]

Quantitative Pharmacological Data

The 3-hydroxy metabolite of this compound is not an inactive byproduct; it is a potent neuromuscular blocking agent in its own right. In fact, studies have shown it to be more potent than the parent compound, this compound.[1][3] However, it exhibits a slower onset of action.[1] The following tables summarize the available quantitative data on the potency of this compound and its 3-hydroxy metabolite.

CompoundReceptor SubtypeHalf-Maximal Response (IC50) (nM)Reference
This compound (ORG 9487)Fetal Muscle-type nAChR58.2
3-Hydroxy Metabolite (ORG 9488)Fetal Muscle-type nAChR36.5
This compound (ORG 9487)Adult Muscle-type nAChR80.3
3-Hydroxy Metabolite (ORG 9488)Adult Muscle-type nAChR97.7
CompoundModeled Concentration in Biophase at 50% Effect (EC50) (µg/mL)Reference
This compound (ORG 9487)4.70
3-Hydroxy Metabolite (ORG 9488)1.83

Experimental Protocols

In Vitro Neuromuscular Blockade Assessment: Rat Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a classical approach to assess the neuromuscular blocking activity of compounds.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the phrenic nerve-hemidiaphragm preparation is dissected and mounted in an organ bath.

  • Bath Solution: The organ bath contains an oxygenated Krebs solution with the following composition (in mM): NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, and glucose 11. The solution is maintained at a physiological pH of 7.4 and gassed with 95% O2 and 5% CO2.

  • Stimulation: The phrenic nerve is stimulated with supramaximal rectangular pulses (e.g., 0.1 Hz frequency, 0.3 ms duration) to elicit indirect muscle contractions.

  • Tension Measurement: The tension of the muscle contractions is isometrically recorded using a force displacement transducer connected to a polygraph.

  • Compound Application: After a stabilization period, cumulative concentrations of the test compound (e.g., 3-hydroxy metabolite of this compound) are added to the organ bath, and the resulting inhibition of twitch tension is measured to determine the concentration-response relationship.

Receptor Binding Assay: Competitive Inhibition of α-Bungarotoxin Binding

This assay determines the affinity of a compound for the nicotinic acetylcholine receptor (nAChR) by measuring its ability to compete with the binding of a radiolabeled antagonist, typically [125I]-α-bungarotoxin.

Methodology:

  • Receptor Source: A rich source of muscle-type nAChRs is required. Historically, the electric organ of the Torpedo species has been widely used due to its high receptor density. Alternatively, cell lines expressing specific nAChR subtypes can be employed.

  • Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate a membrane fraction containing the nAChRs.

  • Competitive Binding: The membrane preparation is incubated in a suitable buffer with a fixed concentration of [125I]-α-bungarotoxin and varying concentrations of the unlabeled competitor (e.g., 3-hydroxy metabolite of this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane fragments.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

Visualizations

Metabolic Pathway of this compound

Metabolic Conversion of this compound This compound This compound (ORG 9487) Metabolite 3-Hydroxy Metabolite (ORG 9488) This compound->Metabolite Hydrolysis of 3-acetyloxy-ester bond

Caption: Metabolic pathway of this compound to its 3-hydroxy metabolite.

Experimental Workflow for In Vitro Neuromuscular Blockade Assessment

Workflow for In Vitro Neuromuscular Blockade Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Phrenic Nerve- Hemidiaphragm Mounting Mount in Organ Bath Dissection->Mounting Stimulation Stimulate Phrenic Nerve Mounting->Stimulation Recording Record Muscle Contraction Stimulation->Recording Compound Add Test Compound Recording->Compound Analysis Analyze Concentration- Response Recording->Analysis Compound->Recording Cumulative Dosing

Caption: Workflow for assessing neuromuscular blockade in vitro.

Logical Relationship of Biological Activity

This compound and Metabolite Activity Relationship This compound This compound Metabolite 3-Hydroxy Metabolite This compound->Metabolite Metabolism NMJ_Block Neuromuscular Blockade This compound->NMJ_Block Rapid Onset Metabolite->NMJ_Block Slower Onset Higher Potency

Caption: Relationship between this compound, its metabolite, and neuromuscular blockade.

References

Rapacuronium: A Technical Guide to its Binding Affinity for Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapacuronium bromide, a non-depolarizing neuromuscular blocking agent, was developed for rapid-sequence intubation due to its fast onset of action. However, it was withdrawn from the market shortly after its introduction because of a high incidence of fatal bronchospasm. This technical guide provides an in-depth analysis of this compound's binding affinity for its primary target, the nicotinic acetylcholine receptors (nAChRs), and its significant interactions with muscarinic acetylcholine receptors (mAChRs), which are responsible for its major adverse effect. While specific quantitative binding affinity data for this compound at various nAChR subtypes is limited in publicly available literature, this guide synthesizes the available in vivo potency data, detailed information on its muscarinic receptor affinity, and the experimental protocols used to determine these interactions.

Introduction

This compound is a monoquaternary aminosteroid neuromuscular blocking drug.[1] Its primary clinical effect is achieved through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, leading to skeletal muscle relaxation.[1] Despite its efficacy in this regard, its clinical use was curtailed by a significant and unpredictable side effect: severe bronchospasm.[2] Subsequent research has largely focused on elucidating the mechanism behind this adverse reaction, revealing a critical role for its interaction with muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor (nAChR) Binding and Potency

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[1] This competitive binding prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.

Quantitative Potency Data
Parameter Patient Population Value (mg/kg) Anesthetic Conditions Reference
ED50 Adults (18-64 years)~0.3Opioid/nitrous oxide/oxygen[1]
ED50 Geriatric (≥65 years)~0.3Opioid/nitrous oxide/oxygen[1]
ED50 Pediatric (1-12 years)0.4Not specified[1]
ED50 Infants (1 month - <1 year)0.3Not specified[1]
ED90 Adults1.03Not specified[1]
ED95 Adults0.75 ± 0.16Nitrous oxide, propofol, and alfentanil[3]

*ED50: Dose required to produce 50% suppression of the first twitch (T1) of the train-of-four. *ED90/ED95: Dose required to produce 90%/95% suppression of the first twitch (T1).

This compound is considered a low-potency neuromuscular blocking agent compared to other drugs in its class, such as rocuronium and vecuronium.[1][4]

Neuronal Nicotinic Receptors

There is a lack of specific data on the binding affinity of this compound for various neuronal nAChR subtypes (e.g., α4β2, α7, α3β4).

Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity

The most significant off-target interactions of this compound occur at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. This interaction is the underlying cause of the bronchospasm observed clinically.

Quantitative Binding Data

In contrast to the nicotinic receptor data, the binding affinity of this compound for muscarinic receptors has been quantitatively determined using competitive radioligand binding assays.

Receptor Subtype IC50 (μM) Reference
M25.10 ± 1.5[5]
M377.9 ± 11[5]

These data reveal that this compound has a significantly higher affinity for the M2 muscarinic receptor compared to the M3 subtype.

Mechanism of Bronchospasm

The differential binding to M2 and M3 receptors is hypothesized to cause bronchospasm through the following mechanism:

  • Blockade of Presynaptic M2 Receptors: M2 receptors are present on presynaptic parasympathetic nerve terminals in the airways and function as inhibitory autoreceptors. Their activation by acetylcholine limits further acetylcholine release.

  • Unopposed M3 Receptor Stimulation: By blocking these inhibitory M2 autoreceptors, this compound leads to an increased release of acetylcholine into the synaptic cleft.

  • Airway Smooth Muscle Contraction: This excess acetylcholine then acts on the M3 muscarinic receptors located on airway smooth muscle, which mediate bronchoconstriction. The relatively weak antagonism of M3 receptors by this compound is insufficient to counteract this effect.[5]

Experimental Protocols

Determination of Neuromuscular Blockade Potency (In Vivo)

The in vivo potency of this compound (ED50/ED95) is typically determined by mechanomyography or electromyography.

Methodology:

  • Anesthesia: Patients are anesthetized with a stable background anesthetic regimen.

  • Nerve Stimulation: The ulnar nerve is stimulated supramaximally using a peripheral nerve stimulator, typically with a train-of-four (TOF) pattern.

  • Muscle Response Measurement: The evoked contraction of the adductor pollicis muscle is measured using a force transducer (mechanomyography) or the electrical activity is recorded (electromyography).

  • Dose Administration: Incremental doses of this compound are administered intravenously.

  • Data Analysis: The percentage of twitch height depression is plotted against the dose, and a dose-response curve is generated to calculate the ED50 and ED95.[3]

Determination of Muscarinic Receptor Binding Affinity (In Vitro)

The IC50 values for this compound at M2 and M3 muscarinic receptors were determined using competitive radioligand binding assays.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing either human M2 or M3 muscarinic receptors are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[5]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Neuromuscular Junction Nerve Terminal Nerve Terminal Synaptic Cleft Synaptic Cleft Nerve Terminal->Synaptic Cleft ACh Release Motor Endplate Motor Endplate Synaptic Cleft->Motor Endplate ACh Binds to nAChR Muscle Fiber Muscle Fiber Motor Endplate->Muscle Fiber Depolarization Contraction Contraction Muscle Fiber->Contraction This compound This compound This compound->Motor Endplate Competitive Antagonist G cluster_1 Mechanism of this compound-Induced Bronchospasm Parasympathetic Nerve Terminal Parasympathetic Nerve Terminal ACh Release ACh Release Parasympathetic Nerve Terminal->ACh Release M2 Autoreceptor M2 Autoreceptor Synaptic Cleft Synaptic Cleft ACh Release->Synaptic Cleft Synaptic Cleft->M2 Autoreceptor Inhibits further ACh release M3 Receptor M3 Receptor Synaptic Cleft->M3 Receptor Stimulates Airway Smooth Muscle Airway Smooth Muscle Bronchoconstriction Bronchoconstriction Airway Smooth Muscle->Bronchoconstriction M3 Receptor->Airway Smooth Muscle This compound This compound This compound->M2 Autoreceptor Blocks (High Affinity) G cluster_2 Competitive Radioligand Binding Assay Workflow Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

References

Preclinical Profile of Rapacuronium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide (Org 9487) is a non-depolarizing neuromuscular blocking agent that was developed as a rapid-onset, short-acting alternative to succinylcholine for tracheal intubation. Its preclinical evaluation in various animal models was a critical step in characterizing its pharmacological and toxicological profile prior to clinical studies. This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, focusing on its pharmacodynamics, safety pharmacology, and the experimental protocols utilized.

Neuromuscular Blocking Potency and Pharmacodynamics

The neuromuscular blocking effects of this compound were assessed in several animal species to determine its potency and duration of action. The potency is typically expressed as the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the twitch response.

In Vitro Studies

Initial characterization of this compound's neuromuscular blocking activity was performed using in vitro preparations.

Table 1: In Vitro Potency of this compound (Org 9487)

PreparationPotency Relative to Vecuronium
Rat Phrenic Nerve-Hemidiaphragm8 to 15 times less potent
In Vivo Studies in Animal Models

Subsequent in vivo studies in various animal species provided a more comprehensive understanding of this compound's neuromuscular blocking profile.

Table 2: In Vivo Neuromuscular Blocking Potency of this compound (Org 9487)

Animal ModelAnesthesiaPotency (ED95)Onset of Action (at 2xED95)Duration of Action (at 2xED95)
Cat Chloralose/Pentobarbital~0.15 mg/kg~1.9 minShorter than vecuronium
Rhesus Monkey Nitrous oxide/Halothane~0.3 mg/kg~1.5 minShorter than vecuronium

It is important to note that one key study reported the potency of this compound relative to vecuronium, stating it was approximately one-seventh as potent in cats and one-twentieth as potent in monkeys.[1]

Experimental Protocols

Neuromuscular Blockade Assessment in Anesthetized Animals

Objective: To determine the neuromuscular blocking potency (ED50 and ED95), onset of action, and duration of action of this compound.

Animal Models: Cats and Rhesus Monkeys.

Anesthesia:

  • Cats: Anesthesia was induced and maintained with a combination of chloralose and pentobarbital.

  • Monkeys: Anesthesia was maintained with nitrous oxide and halothane.

Surgical Preparation:

  • The trachea was intubated to allow for artificial ventilation.

  • The sciatic nerve was stimulated, and the evoked contractions of the tibialis anterior muscle were measured.

  • A force-displacement transducer was attached to the tendon of the muscle to quantify the twitch response.

Experimental Procedure:

  • The sciatic nerve was stimulated supramaximally with single square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Control twitch height was established.

  • This compound was administered intravenously in cumulative doses.

  • The percentage depression of the twitch height was recorded for each dose.

  • Dose-response curves were constructed to calculate the ED50 and ED95.

  • For onset and duration studies, a single bolus dose (e.g., 2 x ED95) was administered, and the time to maximum block and the time for the twitch height to recover to 25%, 75%, and 90% of control were measured.

Diagram 1: Experimental Workflow for Neuromuscular Blockade Assessment

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthesia Induction & Maintenance intubation Tracheal Intubation anesthesia->intubation instrumentation Surgical Instrumentation (Nerve Stimulation & Muscle Tension) intubation->instrumentation control Establish Control Twitch Response instrumentation->control drug_admin Administer this compound (i.v.) control->drug_admin data_acq Record Twitch Depression drug_admin->data_acq dose_response Construct Dose-Response Curve data_acq->dose_response onset Determine Onset of Action data_acq->onset duration Determine Duration of Action data_acq->duration calc Calculate ED50 & ED95 dose_response->calc

Caption: Workflow for in vivo neuromuscular blockade studies.

Safety Pharmacology

Safety pharmacology studies are crucial to identify any potential adverse effects of a new drug on major physiological systems.

Cardiovascular Safety in Anesthetized Dogs

Preclinical studies in anesthetized dogs indicated that this compound has a favorable cardiovascular safety profile at doses required for neuromuscular blockade.

Key Findings:

  • At a dose of 3 times the 90% neuromuscular blocking dose, this compound induced only minor and temporary hemodynamic changes.[1]

Experimental Protocol:

Objective: To evaluate the cardiovascular effects of this compound.

Animal Model: Dogs.

Anesthesia: Anesthesia was maintained with a suitable anesthetic agent (e.g., pentobarbital).

Instrumentation:

  • Arterial and venous catheters were placed for blood pressure monitoring and drug administration, respectively.

  • An electrocardiogram (ECG) was recorded to monitor heart rate and rhythm.

  • A flow probe may have been placed around the aorta to measure cardiac output.

Experimental Procedure:

  • Baseline cardiovascular parameters (heart rate, blood pressure, ECG) were recorded.

  • This compound was administered intravenously at doses up to three times the dose required for 90% neuromuscular block.

  • Cardiovascular parameters were continuously monitored and recorded at specific time points after drug administration.

Diagram 2: Cardiovascular Safety Assessment Workflow

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthesia instrumentation Cardiovascular Instrumentation (ECG, Blood Pressure) anesthesia->instrumentation baseline Record Baseline CV Parameters instrumentation->baseline drug_admin Administer this compound (i.v.) baseline->drug_admin monitoring Continuous CV Monitoring drug_admin->monitoring analysis Analyze Changes in Heart Rate, Blood Pressure, ECG monitoring->analysis

Caption: Workflow for cardiovascular safety assessment.

Conclusion

The preclinical studies of this compound in various animal models were instrumental in defining its pharmacological and safety profile. These studies demonstrated that this compound is a low-potency, rapid-onset, and short-acting neuromuscular blocking agent. The safety pharmacology studies in dogs suggested a favorable cardiovascular profile at clinically relevant doses. While this compound was later withdrawn from the market due to adverse effects in humans, the preclinical data provided the foundational knowledge for its initial clinical development. This guide summarizes the key quantitative data and experimental methodologies from these important preclinical investigations.

References

In Vitro Pharmacokinetic Characterization of Rapacuronium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of rapacuronium, a rapid-onset, non-depolarizing aminosteroid neuromuscular blocking agent. The information herein is compiled from publicly available data, including regulatory documents and scientific literature, to support research and drug development activities. This compound was withdrawn from the market due to safety concerns, including the risk of fatal bronchospasm.[1]

Plasma Protein Binding

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination. Only the unbound fraction of a drug is pharmacologically active. For this compound, in vitro plasma protein binding has been characterized using the equilibrium dialysis method.

Data Presentation: this compound Plasma Protein Binding

The extent of this compound binding to human plasma proteins has been shown to be variable.

ParameterValueSpeciesMethodSource
Protein Binding50% - 88%HumanEquilibrium Dialysis[2]

This variability may be partly attributed to the hydrolysis of this compound to its 3-hydroxy metabolite during the experimental procedure.[2]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

The following is a generalized protocol for determining the plasma protein binding of a compound like this compound using equilibrium dialysis.

Objective: To determine the percentage of this compound bound to plasma proteins in vitro.

Materials:

  • This compound bromide

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Incubator shaker capable of maintaining 37°C

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Spike the pooled human plasma with the this compound stock solution to achieve the desired final concentration.

  • Load the plasma sample containing this compound into one chamber of the dialysis unit.

  • Load an equal volume of PBS into the opposing chamber.

  • Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours). The exact time should be determined in preliminary experiments.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analyze the concentration of this compound in both aliquots using a validated analytical method.

  • Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] x 100

Metabolism

This compound undergoes metabolic transformation, primarily through hydrolysis, resulting in an active metabolite. Understanding the metabolic pathway and the enzymes involved is crucial for characterizing the drug's duration of action and potential for drug-drug interactions.

Metabolic Pathway

The primary metabolic pathway for this compound is the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. This biotransformation results in the formation of the major and pharmacologically active metabolite, ORG 9488 (3-hydroxy metabolite).[2] This hydrolysis can occur non-specifically at physiological temperature and pH and may also be catalyzed by esterases of unknown identity.[2] Notably, the cytochrome P450 enzyme system does not appear to be involved in the hydrolysis of this compound.[2]

The active metabolite, ORG 9488, has a potency at the nicotinic acetylcholine receptor that is not statistically different from the parent compound, this compound.[3]

Mandatory Visualization: Metabolic Pathway of this compound

This compound This compound Metabolism Hydrolysis of 3-position acetyloxy-ester bond (Non-specific and/or Esterase-catalyzed) This compound->Metabolism ORG_9488 ORG 9488 (3-hydroxy metabolite) Metabolism->ORG_9488

Caption: Metabolic conversion of this compound to its active metabolite.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

While the cytochrome P450 system is not implicated in this compound metabolism, in vitro studies using liver fractions can help to confirm this and investigate the role of other hepatic enzymes, such as esterases. The following is a generalized protocol.

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound bromide

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer, pH 7.4

  • Incubator shaker capable of maintaining 37°C

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Pre-warm the human liver microsomes and phosphate buffer to 37°C.

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiate the metabolic reaction by adding this compound to the reaction mixture.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the parent compound (this compound) using a validated analytical method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).

Note: For this compound, a parallel incubation without the NADPH regenerating system should be performed to assess non-CYP mediated metabolism, such as hydrolysis by microsomal esterases.

Mandatory Visualization: Experimental Workflow for In Vitro Metabolism

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate This compound This compound Solution This compound->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Terminate Terminate Reaction (Cold Acetonitrile) Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for assessing in vitro metabolic stability.

Summary and Conclusion

References

The Aminosteroidal Neuromuscular Blocker Rapacuronium: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium (formerly Org 9487) is a nondepolarizing neuromuscular blocking agent of the aminosteroidal class.[1][2] It was developed with the goal of providing a rapid onset of action, similar to succinylcholine, but with a shorter duration of action than other nondepolarizing agents available at the time, making it suitable for rapid sequence intubation.[3][4] Despite its promising pharmacological profile, this compound was withdrawn from the market due to a risk of fatal bronchospasm.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its chemical synthesis, pharmacological properties, and the experimental protocols used in its evaluation.

Core Structure and Chemical Synthesis

This compound bromide is a monoquaternary aminosteroidal compound, structurally related to other well-known neuromuscular blockers such as vecuronium and rocuronium.[5][6] The core of its structure is an androstane steroid nucleus.

The synthesis of this compound bromide involves a multi-step process starting from a suitable steroidal precursor. A key step in the synthesis is the introduction of the piperidino groups at the 2 and 16 positions of the steroid backbone, followed by quaternization of the nitrogen atom at the 16-position with an allyl bromide to introduce the propenyl group. The ester group at the 17-position is also a critical feature of the molecule.

Structure-Activity Relationship (SAR) of Aminosteroidal Neuromuscular Blockers

The development of aminosteroidal neuromuscular blocking agents has been guided by key SAR principles. A fundamental concept is the inverse relationship between potency and onset of action.[4][7][8] Generally, less potent compounds in this class exhibit a more rapid onset of neuromuscular blockade. This is attributed to the need for a higher molar dose to achieve the desired effect, leading to a steeper concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction.[7]

This compound was designed based on these principles. It is less potent than vecuronium, which contributes to its faster onset of action.[1][8] The specific structural modifications that differentiate this compound from its predecessors, such as the propenyl group on the quaternary nitrogen and the propionyloxy group at the 17-position, were intended to optimize its pharmacokinetic and pharmacodynamic profile for rapid onset and short duration.

While extensive research has been conducted on aminosteroidal neuromuscular blockers, a publicly available, comprehensive quantitative SAR table for a series of systematically modified this compound analogs is not readily found in the scientific literature. Such a table would typically detail how specific changes to the this compound molecule (e.g., altering the length of the ester chain at position 17, or modifying the substituent on the quaternary nitrogen) quantitatively affect its potency (ED50), onset of action, and duration of action.

Pharmacological Data

The following tables summarize the available quantitative data for this compound and compare it with other relevant aminosteroidal neuromuscular blocking agents.

Compound ED50 (mg/kg) Onset of Action (s) Clinical Duration (min) Notes
This compound 0.28 - 0.39[9]57 - 96 (at 0.9 mg/kg)[9]15 - 30 (at 1.5-2.5 mg/kg)[3]Low potency, rapid onset.
Rocuronium ~0.387 - 141 (at 0.6 mg/kg)[10]IntermediateLess potent than vecuronium, faster onset.
Vecuronium ~0.05Slower than rocuroniumIntermediateMore potent than rocuronium, slower onset.
Pancuronium ~0.07SlowLongPotent, long-acting.

Table 1: Comparative Pharmacological Properties of Aminosteroidal Neuromuscular Blocking Agents.

Parameter This compound (1.5 mg/kg) Rocuronium (0.6 mg/kg)
Lag Time (s) 42 (SD 11)[10]44 (SD 16)[10]
Onset Time (s) 87 (SD 20)[10]141 (SD 65)[10]
Maximum Block (%) 99 (SD 2)[10]98 (SD 3)[10]
25% Recovery (min) 15.0 (SD 3.2)[10]39.1 (SD 14.2)[10]

Table 2: Head-to-Head Comparison of this compound and Rocuronium. [10]

Experimental Protocols

The evaluation of neuromuscular blocking agents like this compound involves a series of standardized in vivo and in vitro experiments to determine their pharmacological profile.

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the potency (ED50/ED95), onset of action, and duration of action of the neuromuscular blocking agent in a living organism.

Methodology:

  • Animal Model: Commonly used models include cats, dogs, monkeys, and humans.

  • Anesthesia: The subject is anesthetized to prevent pain and distress.

  • Nerve Stimulation: A peripheral nerve, typically the ulnar nerve, is stimulated supramaximally with a train-of-four (TOF) pattern of electrical impulses.

  • Muscle Response Measurement: The evoked mechanical response of a corresponding muscle, such as the adductor pollicis, is measured using a force transducer.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously at varying doses.

  • Data Analysis: The degree of twitch depression is recorded over time. The ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively) are calculated from the dose-response curve. The onset of action is the time from drug administration to maximum block, and the duration of action is the time from administration to a certain level of recovery (e.g., 25% of control twitch height).

In Vitro Assessment of Neuromuscular Blockade

Objective: To study the direct effects of the neuromuscular blocking agent on the neuromuscular junction in an isolated tissue preparation, free from systemic influences.

Methodology:

  • Tissue Preparation: The phrenic nerve-hemidiaphragm preparation from a small rodent (e.g., rat or mouse) is commonly used. The hemidiaphragm muscle with its intact phrenic nerve is dissected and mounted in an organ bath.

  • Organ Bath Conditions: The preparation is maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.

  • Nerve Stimulation: The phrenic nerve is stimulated with electrical pulses to elicit muscle contractions.

  • Tension Measurement: The isometric or isotonic contractions of the diaphragm muscle are recorded using a force transducer.

  • Drug Application: The neuromuscular blocking agent is added to the organ bath in increasing concentrations to generate a cumulative concentration-response curve.

  • Data Analysis: The concentration of the drug that produces a 50% reduction in twitch height (IC50) is determined. This provides a measure of the drug's potency at the neuromuscular junction.

Visualizations

Signaling Pathway of Neuromuscular Blockade

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers vesicle fusion ACh Release ACh Release ACh Vesicles->ACh Release Exocytosis ACh ACh ACh Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor ACh->nAChR Binds This compound This compound This compound->nAChR Competitively binds Depolarization Depolarization nAChR->Depolarization Channel Opens (ACh bound) No Depolarization No Depolarization nAChR->No Depolarization Channel Remains Closed (this compound bound) Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for In Vivo Assessment

G Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Nerve Stimulation Setup Nerve Stimulation Setup Anesthesia->Nerve Stimulation Setup Muscle Response Measurement Muscle Response Measurement Nerve Stimulation Setup->Muscle Response Measurement Baseline Recording Baseline Recording Muscle Response Measurement->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Data Acquisition Data Acquisition Drug Administration->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Determine ED50, Onset, Duration Determine ED50, Onset, Duration Data Analysis->Determine ED50, Onset, Duration

Caption: Workflow for in vivo evaluation of neuromuscular blocking agents.

Logical Relationship in Aminosteroid SAR

G Structural Modification Structural Modification Decrease Potency Decrease Potency Structural Modification->Decrease Potency Increase Required Dose Increase Required Dose Decrease Potency->Increase Required Dose Faster Onset of Action Faster Onset of Action Increase Required Dose->Faster Onset of Action

Caption: Key SAR principle for aminosteroidal neuromuscular blockers.

Conclusion

References

An In-Depth Technical Guide on the Chemical Properties and Stability of Rapacuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide, formerly known by the brand name Raplon® and the developmental code Org 9487, is a synthetic aminosteroid neuromuscular blocking agent.[1][2] It was designed for rapid onset and short duration of action, primarily for tracheal intubation and skeletal muscle relaxation during surgical procedures.[1] Despite its initial promise, it was withdrawn from the market due to safety concerns, specifically the risk of fatal bronchospasm.[1] This guide provides a comprehensive overview of the chemical properties and stability of this compound bromide, crucial information for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound bromide is a mono-quaternary ammonium steroid.[3] Its chemical structure is closely related to other aminosteroid neuromuscular blockers like vecuronium and pancuronium.[3]

Table 1: General Chemical Properties of this compound Bromide

PropertyValueReference(s)
Chemical Name 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide[3]
Molecular Formula C₃₇H₆₁BrN₂O₄[4]
Molecular Weight 677.78 g/mol [3]
CAS Number 156137-99-4[4]
Appearance Lyophilized cake[5]

Table 2: Physicochemical Properties of this compound Bromide

PropertyValueReference(s)
Solubility Soluble in DMSO. Upon reconstitution with sterile water for injection, it forms an isotonic solution at a concentration of 20 mg/mL.[3]
pH of Reconstituted Solution 4.0[3]
pKa Data not available in the public domain. The pH of the reconstituted solution is a formulation characteristic and not the pKa of the active substance.

Stability and Degradation

The stability of this compound bromide is a critical factor influencing its formulation, storage, and clinical use. The primary degradation pathway is hydrolysis.

Hydrolysis

This compound bromide undergoes hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus.[5] This results in the formation of its major and active metabolite, Org 9488 (3-hydroxy metabolite).[5] This hydrolysis is a non-specific reaction that can occur at physiological temperature and pH and may also be catalyzed by esterases.[5] The cytochrome P450 enzyme system does not appear to be involved in this process.[5]

G This compound This compound Bromide (Org 9487) hydrolysis Hydrolysis of acetyloxy-ester bond (3-position) This compound->hydrolysis org9488 Org 9488 (3-hydroxy metabolite) Major and Active Metabolite hydrolysis->org9488

Caption: Hydrolysis degradation pathway of this compound bromide.

Stability Under Storage Conditions

This compound bromide was supplied as a lyophilized cake for injection.[5] Stability studies have been conducted at various temperatures. The approved storage condition for the lyophilized product was between 2-25°C, with an expiration dating of 18 months.[5] The impurity specification of 5% was found to be within the limits under stability studies conducted at 2°C, 25°C, and 30°C.[5] Upon reconstitution, the solution should be used promptly.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound bromide are not extensively published, likely due to its withdrawal from the market. However, based on standard pharmaceutical practices and protocols for similar aminosteroid compounds like Rocuronium bromide, a comprehensive stability-indicating method and forced degradation study can be outlined.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound bromide under various stress conditions as per ICH guidelines.

Stress Conditions:

  • Acidic Hydrolysis: 1M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 1M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (1.2 million lux hours) for an extended period.

Methodology:

  • Prepare solutions of this compound bromide in the respective stress media.

  • Expose the solutions to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis prep Prepare this compound Bromide Solutions acid Acidic (e.g., 1M HCl, 60°C) prep->acid base Basic (e.g., 1M NaOH, 60°C) prep->base oxidation Oxidative (e.g., 6% H₂O₂, RT) prep->oxidation thermal Thermal (e.g., 105°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo sample Withdraw & Neutralize Samples acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc Analyze by Stability-Indicating HPLC-UV/MS sample->hplc

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a proposed method based on common practices for similar compounds.

Table 3: Proposed HPLC Method Parameters for this compound Bromide

ParameterProposed Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Phosphate buffer, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Rapacuronium Dose-Response Curve in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide (formerly known as Raplon®) is an aminosteroidal, nondepolarizing neuromuscular blocking agent.[1][2] It was developed to provide a rapid onset of action and a short duration of neuromuscular blockade, positioning it as a potential alternative to succinylcholine for rapid sequence intubation.[3][4][5] this compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[6] However, it was withdrawn from the market due to the risk of fatal bronchospasm.[1][7] Despite its withdrawal, the study of its dose-response relationship provides valuable data for the development of future neuromuscular blocking agents.

These application notes provide a summary of the in vivo dose-response characteristics of this compound, detailed experimental protocols derived from clinical studies, and visual diagrams of its mechanism of action and the experimental workflow for its evaluation.

Data Presentation: Quantitative Summary

The pharmacodynamic parameters of this compound are dose-dependent.[6] The following tables summarize the key quantitative data from various in vivo studies.

Table 1: Effective Dose (ED) of this compound in Various Patient Populations

Patient PopulationED50 (mg/kg)ED95 (mg/kg)Anesthetic ConditionsSource
Adults (18-64 years)~0.30.75 ± 0.16Opioid/nitrous oxide/oxygen[6][8]
Geriatric (≥65 years)~0.3-Opioid/nitrous oxide/oxygen[6]
Children (1-12 years)0.39 - 0.4-Propofol/nitrous oxide/oxygen[6][9]
Infants (1 month - <1 year)0.28 - 0.3-Propofol/nitrous oxide/oxygen[6][9]
Neonates0.32-Propofol/nitrous oxide/oxygen[9]

ED50: Dose required to produce 50% suppression of the first twitch (T1) of the train-of-four (TOF) response.[6] ED95: Dose required to produce 95% suppression of the first twitch (T1) of the TOF response.

Table 2: Pharmacodynamic Profile of this compound Following a Single Bolus Dose in Adults

Dose (mg/kg)Onset of Action (seconds)Clinical Duration (minutes)Recovery Index (25-75%) (minutes)NotesSource
0.75 (ED95)77 ± 17 (to 90% peak effect)6.1 ± 1.1--[8]
1.5~90 (mean)~15 (mean)-Recommended intubating dose.[5][6]
1.5-15-Clinical duration was shorter than mivacurium (21 min).[10]
2.572 ± 24 (to max block)24 ± 813 ± 7Increased risk of adverse effects.[6]

Onset of Action: Time from injection to maximum neuromuscular block. Clinical Duration: Time from injection until the T1 response has recovered to 25% of control.[6] Recovery Index: Time for T1 to recover from 25% to 75% of control.

Experimental Protocols

The following protocols are generalized from methodologies reported in clinical trials investigating the dose-response relationship of this compound.

Protocol 1: Determination of ED50 and ED95 in Adult Patients

1. Subject Selection:

  • Recruit adult patients (ASA physical status I or II) scheduled for elective surgery.[8]

  • Obtain informed consent.

  • Exclude patients with neuromuscular diseases, renal or hepatic impairment (unless part of a specific study cohort), or known allergies to anesthetics or neuromuscular blockers.

2. Anesthesia and Monitoring:

  • Induce anesthesia with a standard intravenous agent (e.g., propofol or thiopental) and an opioid (e.g., fentanyl or alfentanil).[8][11]

  • Maintain anesthesia with an inhalation agent (e.g., nitrous oxide in oxygen) and/or an intravenous agent infusion.[8][11]

  • Monitor standard parameters: ECG, blood pressure, heart rate, and end-tidal CO2.

  • Neuromuscular Monitoring:

    • Place stimulating electrodes along the path of the ulnar nerve at the wrist.

    • Attach a force-displacement transducer (mechanomyography) or an electromyography (EMG) sensor to the thumb to measure the response of the adductor pollicis muscle.[6][8] Acceleromyography of the adductor pollicis or orbicularis oculi is also used.[12]

    • After a stable baseline is achieved, deliver supramaximal train-of-four (TOF) stimuli every 12-15 seconds.[10]

3. Drug Administration and Data Collection:

  • Administer a single intravenous bolus dose of this compound.[8] In a dose-ranging study, different cohorts of patients receive different doses.

  • Record the T1 height (the first of the four twitches in the TOF) continuously until full recovery.

  • The primary endpoint is the maximum percentage of T1 depression from baseline.

4. Data Analysis:

  • For each patient, determine the maximum block achieved for the given dose.

  • Plot the maximum T1 depression against the logarithm of the this compound dose.

  • Fit the data to a sigmoid dose-response model, often using the Hill equation, to calculate the ED50 and ED95.[8][13] This can be achieved by linear regression after log-dose or logit transformation of the data.[8]

Protocol 2: Onset and Duration of Action Study

1. Subject and Anesthesia Setup:

  • Follow the same procedures for subject selection, anesthesia, and neuromuscular monitoring as in Protocol 1.

2. Drug Administration and Data Collection:

  • Administer a specified intubating dose of this compound (e.g., 1.5 mg/kg or 2.5 mg/kg) as a rapid intravenous bolus.[6][10]

  • Record the following time points:

    • Time to Onset: Time from the end of injection to maximum T1 depression.

    • Clinical Duration: Time from injection to the recovery of T1 to 25% of its baseline value.

    • Recovery Index: Time from 25% to 75% recovery of T1.

    • Time to TOF Ratio > 0.7 or 0.9: Time from injection until the ratio of the fourth twitch (T4) to the first twitch (T1) returns to a value indicating adequate recovery from neuromuscular blockade.

3. Repeat Dosing:

  • For studies involving maintenance doses, administer subsequent smaller doses (e.g., 0.5 mg/kg) when T1 recovers to 25%, and record the duration of action for each maintenance dose.[6]

Visualizations: Diagrams and Pathways

Signaling Pathway of this compound

Rapacuronium_Pathway cluster_NMJ Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Action Potential ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles Triggers Fusion ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolyzes nAChR Nicotinic ACh Receptors (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks Muscle_Contraction Muscle Fiber Depolarization & Contraction nAChR->Muscle_Contraction Activates No_Contraction Blockade of Depolarization (Flaccid Paralysis) nAChR->No_Contraction Prevents Activation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Dose-Response Study

Experimental_Workflow Start Patient Recruitment (ASA I-II, Informed Consent) Anesthesia Anesthesia Induction & Maintenance (e.g., Propofol, Fentanyl, N2O) Start->Anesthesia Monitoring Neuromuscular Monitoring Setup (Ulnar Nerve Stimulation, Adductor Pollicis Sensor) Anesthesia->Monitoring Baseline Establish Stable Baseline TOF Response Monitoring->Baseline Administer Administer IV Bolus of this compound Baseline->Administer Acquire Record T1 Depression Until Full Recovery Administer->Acquire Analyze Data Analysis: Log-Dose vs. Response Plot Acquire->Analyze Calculate Calculate ED50 / ED95 (Hill Equation) Analyze->Calculate

Caption: Workflow for an in vivo this compound dose-response study.

References

Protocol for using Rapacuronium in rapid sequence intubation research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Rapacuronium Bromide in Research

Disclaimer: this compound bromide (trade name Raplon) is a neuromuscular blocking agent that was voluntarily withdrawn from the U.S. market in March 2001 due to the risk of fatal bronchospasm .[1][2] These application notes and protocols are provided for historical, toxicological, and comparative research purposes only. They are not intended for and must not be used in any new clinical applications in humans. Research involving this compound should be strictly limited to in vitro or animal studies aimed at understanding its unique properties and mechanisms of adverse effects to inform the development of safer pharmacological agents.

Application Notes

Introduction

This compound bromide is an aminosteroidal, non-depolarizing neuromuscular blocking agent (NMBA) developed as a potential alternative to succinylcholine for rapid sequence intubation (RSI).[3][4] It was designed to offer a rapid onset of action, similar to succinylcholine, but without the associated fasciculations and other side effects of a depolarizing agent.[4] Despite its favorable pharmacokinetic profile for RSI, its clinical use was terminated due to an unacceptable incidence of severe, sometimes fatal, bronchospasm.[1][5]

Mechanism of Action

Like other non-depolarizing NMBAs, this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the motor endplate.[6] By blocking acetylcholine from binding, it prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation and paralysis.[6] A key characteristic explaining its rapid onset was its very fast equilibration between plasma and the site of effect.[3][7]

The severe bronchospasm associated with this compound is not fully understood, but a leading hypothesis involves the blockade of M2 muscarinic receptors on prejunctional parasympathetic nerves in the airways.[8] This blockade would inhibit the normal negative feedback loop, leading to increased acetylcholine release, which then acts on M3 muscarinic receptors in airway smooth muscle, causing potent bronchoconstriction.[8]

Pharmacokinetic and Pharmacodynamic Profile

This compound is characterized by a rapid onset and a short to medium duration of action.[3] It is metabolized via hydrolysis to its active 3-hydroxy metabolite, which is more potent but has a slower onset.[9] The drug is known to be cumulative, especially in patients with renal failure, due to the slower elimination of its active metabolite.[3]

Table 1: Pharmacokinetic Properties of this compound Bromide

Parameter Value Source(s)
Onset of Action (1.5 mg/kg dose) 1.2 - 1.8 minutes [10]
Time to Maximum Block 60 - 90 seconds [11]
Clinical Duration (1.5 mg/kg dose) 10.2 - 16.5 minutes [10]
Clearance ~0.45 L/h/kg [3]
Volume of Distribution (steady state) ~0.3 L/kg [3]

| Primary Metabolism | Hydrolysis to active 3-hydroxy metabolite |[9] |

Table 2: Comparative Clinical Data for RSI Agents

Agent Typical RSI Dose Onset of Action Clinical Duration Key Adverse Effects Source(s)
This compound 1.5 - 2.5 mg/kg ~1.5 min ~15 min Bronchospasm, Tachycardia, Hypotension [10][11]
Succinylcholine 1.0 - 1.5 mg/kg ~1.0 min ~10 min Fasciculations, Hyperkalemia, Malignant Hyperthermia [10][12]

| Rocuronium | 0.6 - 1.2 mg/kg | ~1.5 min | ~30-45 min | Tachycardia (mild) |[6][13] |

Adverse Event Profile

The primary safety concern that led to the withdrawal of this compound was dose-related bronchospasm.[10][11] Other reported adverse events included tachycardia and hypotension.[10]

Table 3: Incidence of Key Adverse Events in Clinical Trials

Adverse Event This compound (1.5 - 2.5 mg/kg) Succinylcholine (1.0 mg/kg) Source(s)
Bronchospasm 3.2% - 4.0% ~2.1% [5][10][14]
Tachycardia 3.2% 0.5% [14][15]

| Hypotension | 5.2% | 6.5% |[14][15] |

Research Protocols (Historical / Preclinical)

The following are synthesized protocols based on methodologies described in clinical trials and pharmacological studies of this compound. These are intended for non-human research.

Protocol: In Vivo Evaluation of Neuromuscular Blockade in an Animal Model
  • Objective: To determine the pharmacodynamic properties (onset, duration, potency) of this compound.

  • Model: Anesthetized Pig or Rabbit model.

  • Methodology:

    • Anesthesia: Induce general anesthesia with an appropriate agent (e.g., thiopental) and maintain with an inhaled anesthetic (e.g., isoflurane) in oxygen.[16]

    • Instrumentation:

      • Establish intravenous (IV) access for drug administration and arterial access for blood pressure monitoring.

      • Perform a tracheostomy and institute mechanical ventilation. Monitor end-tidal CO2.

      • Isolate a peripheral nerve (e.g., ulnar or sciatic nerve).

      • Attach the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to a force-displacement transducer to measure twitch response.

    • Stimulation: Apply supramaximal train-of-four (TOF) stimulation to the nerve at a frequency of 2 Hz every 15 seconds.[9]

    • Data Collection:

      • Record baseline twitch height (T1) and hemodynamic parameters for a stabilization period of 15-20 minutes.

      • Administer a single bolus IV dose of this compound (e.g., 1.5 mg/kg).

      • Continuously record the twitch response and hemodynamic data.

    • Endpoints:

      • Onset Time: Time from drug administration to 95% depression of the first twitch (T1).[6]

      • Maximum Block: The lowest T1 height achieved, expressed as a percentage of baseline.

      • Clinical Duration: Time from drug administration until T1 recovers to 25% of baseline.[6]

      • Recovery Index: Time from 25% to 75% recovery of T1.

Protocol: Historical Rapid Sequence Intubation Clinical Trial
  • Objective: To evaluate the intubating conditions and safety profile of this compound compared to a standard agent (e.g., Succinylcholine) during RSI. (Note: This is a historical protocol for reference only).

  • Design: Randomized, double-blind, active-comparator trial.

  • Patient Population (Historical): Adult patients (ASA physical status I-II) requiring elective surgery under general anesthesia.[12]

  • Methodology:

    • Preparation: Standard patient monitoring (ECG, NIBP, SpO2, EtCO2) is established. Pre-oxygenation with 100% oxygen for 3-5 minutes.[17]

    • Anesthetic Induction: Anesthesia is induced with a standard intravenous agent (e.g., Fentanyl 2 µg/kg followed by Propofol or Thiopental 5 mg/kg).[9][12]

    • Randomization & Blinding: Immediately following induction, patients receive either this compound (1.5 mg/kg) or Succinylcholine (1.0 mg/kg) IV push.

    • Intubation: Laryngoscopy and tracheal intubation are attempted exactly 60 seconds after administration of the NMBA.[12]

    • Data Collection:

      • Primary Endpoint: Intubating conditions at 60 seconds are assessed by the blinded anesthesiologist using a standardized scale (e.g., Excellent, Good, Poor) based on jaw relaxation, vocal cord position, and patient response.[12]

      • Secondary Endpoints: Time to successful intubation, number of attempts.

      • Safety Monitoring: Continuous monitoring for adverse events, with specific attention to signs of bronchospasm (wheezing, increased peak airway pressures), hypotension, and tachycardia.[11]

    • Post-Intubation Management: Anesthesia is maintained with a volatile agent. Further muscle relaxation is provided as needed after the study drug effects have worn off.

Mandatory Visualizations

Diagram: Historical RSI Clinical Trial Workflow

G cluster_prep Preparation Phase cluster_proc Procedure Phase cluster_eval Evaluation Phase p1 Patient Screening & Consent p2 Establish Monitoring (ECG, SpO2, NIBP) p1->p2 p3 Pre-oxygenation (100% O2 for 3-5 min) p2->p3 i1 Anesthetic Induction (e.g., Propofol, Fentanyl) p3->i1 i2 Randomized NMBA Admin (this compound or Control) i1->i2 i3 Wait 60 Seconds i2->i3 i4 Perform Laryngoscopy & Tracheal Intubation i3->i4 d1 Assess Intubating Conditions (Blinded Observer) i4->d1 d2 Record Hemodynamics & Airway Pressures i4->d2 d3 Monitor for Adverse Events (Bronchospasm, etc.) i4->d3

Caption: Workflow for a historical clinical trial comparing this compound in rapid sequence intubation.

Diagram: Proposed Mechanism of this compound-Induced Bronchospasm

Caption: Proposed M2 receptor antagonism pathway for this compound-induced bronchospasm.

References

Application Notes and Protocols for Continuous Infusion of Rapacuronium in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1] While its clinical use in humans was discontinued due to side effects, its unique pharmacokinetic and pharmacodynamic properties may still be of interest for preclinical research in animal models.[1][2] Continuous infusion of neuromuscular blocking agents is a standard technique to maintain a stable level of muscle relaxation for various experimental procedures. These application notes provide a comprehensive guide to developing and implementing protocols for the continuous infusion of this compound in animal models, with a strong emphasis on safety, ethical considerations, and rigorous monitoring.

Given that specific continuous infusion protocols for this compound in animal models are not widely published, the following guidelines are based on available data from bolus dose studies, reproduction toxicology studies involving continuous infusion in rabbits, pharmacokinetic parameters, and established principles for the use of neuromuscular blocking agents in laboratory animals. It is crucial to titrate the infusion rate to the desired effect in each individual animal and to monitor the depth of neuromuscular blockade continuously.

Data Presentation

Table 1: this compound Dosage and Pharmacokinetic Parameters (Primarily Human Data, for Reference)
ParameterValueSpeciesNotes
Bolus Dose (for intubation) 1.5 - 2.5 mg/kgHumanProvides rapid onset of action.[1]
Maintenance Bolus Dose 0.5 - 0.55 mg/kgHumanAdministered upon recovery of twitch response.[1]
Clearance 0.26 - 0.67 L/h/kgHuman[2]
Volume of Distribution (Vd) ~0.3 L/kgHuman[2]
Plasma Clearance 7.03 ml/kg/minHuman[3]
Continuous Infusion (Toxicology) 0.75, 1.5, or 3 mg/kg/dayRabbitTotal daily dose administered via continuous infusion in a reproduction study.[4]

Note: The rabbit continuous infusion data provides a starting point for dose calculations, but infusion rates for maintaining a specific level of surgical neuromuscular blockade will likely be different and require careful titration.

Experimental Protocols

General Considerations and Pre-Experimental Setup

Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee.

Anesthesia: Neuromuscular blocking agents do not provide anesthesia or analgesia. A surgical plane of anesthesia must be established before the administration of this compound and maintained throughout the period of neuromuscular blockade.[5]

  • Recommended Anesthetics: Inhalant anesthetics like isoflurane or sevoflurane delivered via a precision vaporizer are recommended as they allow for rapid adjustment of anesthetic depth.[6] Injectable anesthetic combinations (e.g., ketamine/xylazine) can also be used, but may have more pronounced cardiovascular effects.[7]

Ventilation: Administration of a neuromuscular blocking agent will lead to paralysis of the respiratory muscles. Therefore, mechanical ventilation must be initiated prior to the administration of this compound and continued until the animal has fully recovered from the neuromuscular blockade.[5]

Supportive Care:

  • Maintain body temperature using a heating pad or other appropriate methods.

  • Administer intravenous fluids to maintain hydration and blood pressure.

  • Apply ophthalmic ointment to prevent corneal drying.[8]

Preparation of this compound Infusion
  • Reconstitution: Reconstitute this compound bromide powder with a suitable sterile diluent (e.g., sterile water for injection, 0.9% saline) to a known concentration (e.g., 1 mg/mL).

  • Dilution for Infusion: Further dilute the reconstituted this compound solution in a larger volume of a compatible intravenous fluid (e.g., 0.9% saline, 5% dextrose) to a final concentration suitable for administration via a syringe pump. The final concentration will depend on the animal's weight and the desired infusion rate.

Continuous Infusion Protocol

This protocol is a general guideline and must be adapted for the specific animal model and experimental requirements.

  • Anesthetize the Animal: Induce and maintain a stable plane of surgical anesthesia.

  • Establish Vascular Access: Place an intravenous catheter for drug administration and fluid support.

  • Initiate Monitoring:

    • Neuromuscular Blockade: Attach electrodes for Train-of-Four (TOF) stimulation to monitor the depth of neuromuscular blockade. A peripheral nerve stimulator is essential.[5][9]

    • Physiological Parameters: Continuously monitor heart rate, blood pressure, respiratory rate (if applicable, though the animal will be ventilated), end-tidal CO2, and body temperature.[5]

  • Administer Loading Dose (Optional but Recommended): Administer an initial bolus dose of this compound (e.g., 0.5 - 1.5 mg/kg, to be determined in pilot studies) to achieve a rapid onset of neuromuscular blockade.

  • Start Continuous Infusion: Immediately after the loading dose, begin the continuous infusion of this compound using a calibrated syringe pump.

    • Starting Infusion Rate: A starting point for the infusion rate can be extrapolated from the rabbit toxicology data, but this should be done with extreme caution. For example, a total daily dose of 1.5 mg/kg/day in a rabbit is equivalent to approximately 0.0625 mg/kg/hour. This is a conservative starting point and will likely need to be increased to achieve a surgical level of neuromuscular blockade.

    • Titration: The infusion rate must be titrated based on the TOF response. The goal is typically to maintain a TOF count of 1 or 2 out of 4 twitches for an adequate surgical plane of muscle relaxation.[9] Adjust the infusion rate in small increments (e.g., 10-20%) and allow sufficient time for the effect to stabilize before making further adjustments.

  • Maintenance and Monitoring:

    • Continuously monitor the TOF count and physiological parameters throughout the procedure.

    • Adjust the anesthetic depth and infusion rate as needed.

  • Termination of Infusion and Recovery:

    • At the end of the procedure, stop the this compound infusion.

    • Continue to maintain anesthesia and mechanical ventilation until there is evidence of recovery from neuromuscular blockade (e.g., return of all four twitches on TOF stimulation).

    • Reversal (Optional): The effects of non-depolarizing neuromuscular blockers can be reversed with an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.04 mg/kg IV), which should be co-administered with an anticholinergic agent like atropine or glycopyrrolate to counteract the muscarinic side effects.[4][10]

    • Wean the animal from the ventilator once spontaneous and adequate respiration is re-established.

    • Provide appropriate post-procedural analgesia and supportive care.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_recovery Recovery prep_iacuc IACUC Protocol Approval prep_anesthesia Prepare Anesthesia & Ventilation Equipment prep_iacuc->prep_anesthesia prep_monitoring Prepare Monitoring Equipment (TOF, Vitals) prep_anesthesia->prep_monitoring prep_drug Reconstitute & Dilute this compound prep_monitoring->prep_drug proc_anesthetize Anesthetize Animal proc_ventilate Initiate Mechanical Ventilation proc_anesthetize->proc_ventilate proc_monitor_baseline Establish Baseline Monitoring proc_ventilate->proc_monitor_baseline proc_loading_dose Administer Loading Dose of this compound proc_monitor_baseline->proc_loading_dose proc_start_infusion Start Continuous Infusion proc_loading_dose->proc_start_infusion proc_titrate Titrate Infusion Rate to Target TOF proc_start_infusion->proc_titrate proc_maintain Maintain Anesthesia & Infusion proc_titrate->proc_maintain proc_maintain->proc_titrate Continuous Adjustment rec_stop_infusion Stop this compound Infusion proc_maintain->rec_stop_infusion rec_continue_anesthesia Continue Anesthesia & Ventilation rec_stop_infusion->rec_continue_anesthesia rec_monitor_recovery Monitor Neuromuscular Recovery (TOF) rec_continue_anesthesia->rec_monitor_recovery rec_reversal Administer Reversal Agent (Optional) rec_monitor_recovery->rec_reversal rec_wean_ventilator Wean from Ventilator rec_monitor_recovery->rec_wean_ventilator Spontaneous Recovery rec_reversal->rec_wean_ventilator rec_post_op Post-Procedural Care & Analgesia rec_wean_ventilator->rec_post_op mechanism_of_action cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Membrane action_potential Action Potential Arrives ca_influx Voltage-gated Ca2+ channels open Ca2+ influx action_potential->ca_influx ach_release Acetylcholine (ACh) vesicles fuse with membrane ACh is released into synaptic cleft ca_influx->ach_release ach_binding ACh binds to Nicotinic ACh Receptors (nAChR) ach_release->ach_binding na_influx nAChR channel opens Na+ influx ach_binding->na_influx depolarization End-plate potential generated Muscle fiber depolarization na_influx->depolarization contraction Muscle Contraction depolarization->contraction This compound This compound (Competitive Antagonist) block Blockade of nAChR This compound->block block->ach_binding Prevents ACh binding no_contraction No Muscle Contraction block->no_contraction

References

Application Notes and Protocols for Monitoring Neuromuscular Block with Rapacuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide (formerly Raplon®) is a rapid-onset, short-acting, non-depolarizing aminosteroid neuromuscular blocking agent.[1] Although it was withdrawn from the market due to concerns about bronchospasm, its unique pharmacokinetic and pharmacodynamic profile continues to be of interest for research and drug development.[1][2] Accurate monitoring of the neuromuscular block induced by this compound is crucial for both clinical safety and the acquisition of reliable research data. These application notes provide detailed protocols for quantitative monitoring techniques applicable to preclinical and clinical research involving this compound or other neuromuscular blocking agents.

This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] By binding to the α-subunits of these receptors, it prevents acetylcholine from binding and depolarizing the motor endplate, thereby inhibiting muscle contraction.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound, providing a basis for experimental design and interpretation.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueUnitConditions
ED50 (Adults)~0.3mg/kgOpioid/nitrous oxide/oxygen anesthesia[4]
Onset of Action (1.5 mg/kg dose)~90 (35-219)seconds-[4]
Clinical Duration (1.5 mg/kg dose)~15 (6-30)minutesTime to 25% recovery of T1[4]
Time to 95% Twitch Depression (1.5 mg/kg)<75secondsTrain-of-Four stimulation[3]
Time to 25% T1 Recovery15minutes-[3]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueUnit
Volume of Distribution at Steady State292mL/kg
Rapid Distribution Half-Life4.56minutes
Slow Distribution Half-Life27.8minutes
Clearance0.26-0.67L/h/kg

Data compiled from various sources.[2][4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuromuscular Blockade Using Peripheral Nerve Stimulation

This protocol describes the use of quantitative neuromuscular monitoring techniques, specifically acceleromyography (AMG) or electromyography (EMG), to assess the degree of neuromuscular block.

Materials:

  • Peripheral nerve stimulator

  • Acceleromyography (AMG) or Electromyography (EMG) monitoring system (e.g., Datex Relaxograph)[5][6]

  • Surface electrodes

  • Data acquisition system

  • This compound bromide solution for injection

  • Anesthetized animal model (e.g., rabbit, pig) or human subject in a controlled clinical setting

Procedure:

  • Subject Preparation:

    • Anesthetize the subject according to an approved institutional protocol. Ensure adequate depth of anesthesia to prevent movement artifacts.

    • Place stimulating surface electrodes over a peripheral motor nerve, typically the ulnar nerve at the wrist.

    • Place the AMG transducer on the thumb or the EMG recording electrodes over the adductor pollicis muscle to measure the evoked response.

  • Baseline Measurement:

    • Before administration of this compound, establish a stable baseline twitch response.

    • Deliver supramaximal square-wave stimuli of 0.2 ms duration.

    • Utilize a Train-of-Four (TOF) stimulation pattern: four stimuli delivered at a frequency of 2 Hz.

    • Record the baseline height of the first twitch (T1) and the TOF ratio (T4/T1). The baseline TOF ratio should be 1.0.

  • This compound Administration:

    • Administer a bolus dose of this compound intravenously. A common dose for achieving profound block is 1.5 mg/kg.[4][5][6]

  • Monitoring the Onset of Blockade:

    • Immediately after administration, begin continuous TOF monitoring.

    • Record the time to 95% depression of the T1 twitch height, which defines the onset time.[3]

  • Monitoring the Duration and Recovery:

    • Continue TOF monitoring at regular intervals (e.g., every 15 seconds) to track the depth of the block.

    • The clinical duration of action is defined as the time from drug administration to the recovery of T1 to 25% of its baseline value.[3]

    • Monitor the recovery of the TOF ratio. A TOF ratio ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[7][8]

  • Data Analysis:

    • Calculate the following parameters:

      • Onset time (time to 95% T1 depression).

      • Clinical duration (time to 25% T1 recovery).

      • Recovery index (time from 25% to 75% T1 recovery).

      • Time to TOF ratio recovery to 0.7 and 0.9.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors, which can be crucial for understanding its side-effect profile.

Materials:

  • Membrane preparations from tissues expressing the target receptors (e.g., M2 and M3 muscarinic receptors from appropriate cell lines or tissues).[9]

  • Radioligand (e.g., [3H]-QNB for muscarinic receptors).[9]

  • This compound bromide

  • Scintillation counter

  • Glass fiber filters

  • Buffer solutions

Procedure:

  • Assay Setup:

    • In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control tubes with no this compound (total binding) and tubes with an excess of a known antagonist (non-specific binding).

  • Incubation:

    • Incubate the tubes at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis A Anesthetize Subject B Place Electrodes & Transducer A->B C Establish Baseline (TOF Stimulation) B->C D Administer this compound C->D E Monitor Onset (T1 Depression) D->E F Monitor Recovery (T1 & TOF Ratio) E->F G Calculate Pharmacodynamic Parameters F->G

Caption: Experimental workflow for in vivo neuromuscular monitoring.

signaling_pathway cluster_NMJ Neuromuscular Junction Nerve Motor Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Release Receptor Nicotinic ACh Receptor (Motor Endplate) ACh->Receptor Binds & Activates Muscle Muscle Fiber Receptor->Muscle Depolarization & Contraction This compound This compound This compound->Receptor Competitive Antagonist

Caption: Mechanism of action of this compound at the neuromuscular junction.

References

Application Notes and Protocols for Assaying Rapacuronium-Induced Histamine Release In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent. Clinically, its use was associated with a higher incidence of bronchospasm, a potential indicator of histamine release.[1] Understanding the propensity of compounds like this compound to induce histamine release is a critical step in preclinical safety assessment. These application notes provide detailed protocols for assaying this compound-induced histamine release in vitro, leveraging common mast cell models. The primary mechanism for histamine release by this compound and other neuromuscular blocking agents is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Data Presentation

CompoundIn Vitro ModelConcentration Range% Histamine Release (Approx.)Reference
AtracuriumHuman Mast Cells10 µM - 1 mM5 - 40%[2](--INVALID-LINK--)
CisatracuriumLAD2 Cells10 µM - 1 mMDose-dependent increase[3](--INVALID-LINK--)
RocuroniumLAD2 Cellsup to 2 mg/mLMinimal[4](--INVALID-LINK--)
Compound 48/80 (Positive Control)Rat Peritoneal Mast Cells0.1 - 10 µg/mL10 - 80%[5](--INVALID-LINK--)

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Histamine Release

The binding of this compound to the MRGPRX2 receptor on mast cells initiates a downstream signaling cascade involving G proteins and subsequent activation of Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and degranulation, with the release of histamine and other inflammatory mediators.

G This compound This compound MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 G_Protein Gαq/11 MRGPRX2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_ER->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

This compound-MRGPRX2 Signaling Pathway

Experimental Workflow for In Vitro Histamine Release Assay

The following diagram outlines the general workflow for assessing this compound-induced histamine release from mast cells in vitro.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Mast Cells (e.g., LAD2, RBL-2H3) cell_harvest Harvest and Wash Cells cell_culture->cell_harvest cell_resuspend Resuspend in Buffer cell_harvest->cell_resuspend add_this compound Add this compound (and controls) cell_resuspend->add_this compound incubation Incubate (37°C) add_this compound->incubation centrifuge Centrifuge to Pellet Cells incubation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant histamine_assay Quantify Histamine (e.g., ELISA, Fluorometric Assay) collect_supernatant->histamine_assay data_analysis Data Analysis histamine_assay->data_analysis

In Vitro Histamine Release Assay Workflow

Experimental Protocols

Protocol 1: Histamine Release from Human Mast Cell Line (LAD2)

Objective: To quantify histamine release from the human mast cell line, LAD2, upon stimulation with this compound.

Materials:

  • LAD2 cells

  • StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and recombinant human stem cell factor (rhSCF)

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • This compound bromide

  • Compound 48/80 (positive control)

  • Triton X-100 (for total histamine release)

  • Histamine ELISA kit or fluorometric histamine assay kit

  • 96-well V-bottom plates

  • Centrifuge

  • 37°C incubator

Procedure:

  • Cell Culture: Culture LAD2 cells in StemPro-34 medium supplemented with 100 ng/mL rhSCF. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

  • Cell Preparation:

    • Harvest LAD2 cells by centrifugation at 300 x g for 8 minutes.

    • Wash the cells twice with Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer at a concentration of 2 x 10⁵ cells/mL.

  • Experimental Setup:

    • Pipette 50 µL of the cell suspension into each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of this compound in Tyrode's buffer (e.g., 1 µM to 1 mM).

    • Prepare a positive control (e.g., Compound 48/80 at 10 µg/mL) and a negative control (Tyrode's buffer alone for spontaneous release).

    • For total histamine determination, prepare wells with 1% Triton X-100.

  • Stimulation:

    • Add 50 µL of the this compound dilutions, positive control, or negative control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well for histamine quantification.

  • Histamine Quantification:

    • Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve.

Protocol 2: Histamine Release from Rat Peritoneal Mast Cells (RPMCs)

Objective: To measure histamine release from primary rat peritoneal mast cells stimulated with this compound.

Materials:

  • Sprague-Dawley rats (250-300 g)

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • Percoll

  • Tyrode's buffer

  • This compound bromide

  • Compound 48/80

  • Triton X-100

  • Histamine quantification kit

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Isolation of RPMCs:

    • Euthanize a rat by CO₂ asphyxiation.

    • Inject 20 mL of ice-cold HBSS into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and place it in a 50 mL conical tube on ice.

    • Centrifuge the fluid at 200 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 5 mL of Tyrode's buffer.

    • Purify the mast cells using a Percoll gradient (optional but recommended for higher purity).

  • Cell Preparation:

    • Wash the purified RPMCs twice with Tyrode's buffer.

    • Resuspend the cells at a concentration of 1 x 10⁵ cells/mL in Tyrode's buffer.

  • Experimental Procedure:

    • Follow steps 3-7 from Protocol 1, using RPMCs instead of LAD2 cells.

Concluding Remarks

The provided protocols offer a robust framework for the in vitro assessment of this compound-induced histamine release. Researchers should note that the sensitivity of different mast cell types to secretagogues can vary. Therefore, using multiple models, including primary cells and cell lines, is advisable for a comprehensive evaluation. The inclusion of appropriate positive and negative controls is essential for data validation and interpretation. These assays are valuable tools in the early derisking of drug candidates and for investigating the mechanisms of pseudo-allergic drug reactions.

References

Application Notes and Protocols for the Experimental Study of Rapacuronium in Pediatric Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and short duration of action.[1][2][3] Its development was aimed at providing a suitable alternative to succinylcholine for rapid sequence intubation. However, it was withdrawn from the market due to a high incidence of bronchospasm, particularly in pediatric patients.[1][4] Understanding the pharmacology and toxicology of this compound in a pediatric context remains a critical area of research, especially for the development of safer neuromuscular blocking agents for this vulnerable population.

These application notes provide a comprehensive overview of the experimental design for studying this compound in pediatric models, encompassing in vitro and in vivo methodologies. The protocols are intended to guide researchers in conducting preclinical evaluations of neuromuscular blocking agents, with a specific focus on pediatric considerations.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies of this compound in pediatric patients. This information is crucial for designing relevant preclinical studies.

Table 1: Recommended Intravenous Dosing for Tracheal Intubation in Pediatric Patients

Age GroupThis compound Dose (mg/kg)OutcomeReference
Infants (< 1 year)1.5Good or excellent intubating conditions at 60 seconds[5]
Younger Children (1-6 years)2.0Good or excellent intubating conditions at 60 seconds[5]
Older Children (7-12 years)2.0Good or excellent intubating conditions at 60 seconds[5]

Table 2: Pharmacodynamic Parameters of Intravenous this compound in Pediatric Patients

Age GroupDose (mg/kg)Mean Time to Reappearance of T3 (min)NoteReference
Infants (< 1 year)≤ 1.5< 10Recovery was significantly slower compared to older children.[5]
Younger Children (1-6 years)≤ 2.0< 10[5]
Older Children (7-12 years)≤ 2.0< 10[5]

Table 3: Intramuscular this compound Dosing and Onset in Pediatric Patients

Age GroupThis compound Dose (mg/kg)Time to Good-Excellent Intubating Conditions (min)Reference
Infants (2 months - 1 year)2.83.0[6]
Children (1-3 years)4.82.5[6]

Experimental Protocols

In Vitro Model: Neuromuscular Junction Co-culture

Objective: To assess the potency and mechanism of action of this compound at the neuromuscular junction (NMJ).

Methodology:

  • Cell Culture:

    • Co-culture human pluripotent stem cell (hPSC)-derived motor neurons and skeletal muscle cells to form functional neuromuscular junctions in vitro.[5][7][8]

    • Alternatively, primary neuronal and muscle cells from neonatal animal models (e.g., rat or mouse pups) can be used.[5]

  • Experimental Setup:

    • Culture the cells in a compartmentalized microfluidic device to separate neuronal cell bodies from the neuromuscular junctions.[7]

    • Maintain the culture until mature, functional NMJs are formed, as confirmed by the presence of acetylcholine receptor (AChR) clusters and spontaneous muscle contractions.

  • This compound Application:

    • Prepare a range of this compound concentrations.

    • Apply the different concentrations of this compound to the muscle compartment of the microfluidic device.

  • Data Acquisition and Analysis:

    • Monitor muscle contractions using video microscopy and automated analysis software.

    • Measure the frequency and amplitude of muscle contractions before and after the application of this compound.

    • Perform electrophysiological recordings (e.g., patch-clamp) to measure the effect of this compound on synaptic transmission.

    • Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of this compound.

In Vivo Model: Juvenile Animal Model

Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in a pediatric-relevant animal model.

Choice of Animal Model:

  • Juvenile Swine: Their cardiovascular and respiratory systems are physiologically similar to humans, making them a suitable model for studying bronchospasm.

  • Juvenile Non-human Primates (e.g., Rhesus Macaques): Offer the closest phylogenetic relationship to humans and are valuable for neurotoxicity studies.[9]

  • Rodent Pups (Rats or Mice): Useful for initial screening and dose-ranging studies due to their well-characterized development and ease of handling.

Protocol for Assessing Neuromuscular Blockade:

  • Animal Preparation:

    • Anesthetize the juvenile animal according to approved institutional animal care and use committee (IACUC) protocols. It is crucial to ensure adequate anesthesia as neuromuscular blocking agents do not provide analgesia or sedation.[10][11][12]

    • Mechanically ventilate the animal, as this compound will paralyze the respiratory muscles.[12]

    • Monitor vital signs continuously, including heart rate, blood pressure, and end-tidal CO2.[10]

  • Neuromuscular Monitoring:

    • Place stimulating electrodes along a peripheral nerve (e.g., the ulnar nerve).

    • Place a force-displacement transducer on the corresponding muscle (e.g., the adductor pollicis muscle) to measure the force of contraction.

    • Deliver a train-of-four (TOF) stimulation pattern to the nerve and record the twitch responses.[13]

  • This compound Administration:

    • Administer a bolus dose of this compound intravenously. Doses should be scaled appropriately from human pediatric data, considering interspecies differences.

  • Data Analysis:

    • Measure the onset time to 95% twitch depression.

    • Determine the clinical duration of action (time from injection to 25% recovery of the first twitch).

    • Calculate the recovery index (time from 25% to 75% recovery of the first twitch).

    • Assess the TOF ratio to quantify the degree of neuromuscular blockade and recovery.[13]

Protocol for Evaluating Bronchospasm:

  • Animal Preparation:

    • Utilize a juvenile swine model with a documented history of airway hyperreactivity or sensitized to an allergen to mimic an asthmatic phenotype.[14][15]

  • Respiratory Mechanics Monitoring:

    • Intubate the animal with a cuffed endotracheal tube.

    • Connect the endotracheal tube to a ventilator capable of measuring respiratory mechanics.

    • Measure baseline lung resistance and compliance.

  • This compound Administration and Challenge:

    • Administer a clinically relevant dose of this compound.

    • Optionally, introduce a bronchoconstrictor challenge (e.g., methacholine or histamine) to assess the potentiation of bronchospasm by this compound.

  • Data Collection and Analysis:

    • Continuously measure and record changes in airway resistance and lung compliance after this compound administration.

    • A significant increase in resistance and decrease in compliance would indicate bronchoconstriction.

    • Perform histopathological examination of the lung tissue post-mortem to assess for signs of inflammation and airway remodeling.[16]

Mandatory Visualizations

cluster_preclinical_workflow Experimental Workflow for Preclinical Evaluation of this compound in a Pediatric Model InVitro In Vitro Studies (NMJ Co-culture) Potency Determine Potency (IC50) InVitro->Potency Mechanism Elucidate Mechanism of Action InVitro->Mechanism DoseSelection Dose Range Selection Potency->DoseSelection Mechanism->DoseSelection InVivo In Vivo Studies (Juvenile Animal Model) PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Safety Safety Assessment (Bronchospasm) InVivo->Safety DataAnalysis Data Analysis & Interpretation PK_PD->DataAnalysis Safety->DataAnalysis DoseSelection->InVivo GoNoGo Go/No-Go Decision for Further Development DataAnalysis->GoNoGo

Caption: Preclinical workflow for this compound studies.

cluster_signaling_pathway Signaling Pathway of this compound at the Neuromuscular Junction This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Competitively Binds to Blockade Blockade This compound->Blockade ACh Acetylcholine (ACh) ACh->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change PostsynapticMembrane Postsynaptic Membrane Depolarization Membrane Depolarization IonChannel->Depolarization Na+ Influx MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: this compound's competitive antagonism at the nAChR.

cluster_bronchospasm_pathway Proposed Mechanism of this compound-Induced Bronchospasm This compound This compound M2_Receptor Muscarinic M2 Receptor (Presynaptic Autoreceptor) This compound->M2_Receptor Antagonism ACh_Release Increased Acetylcholine (ACh) Release M2_Receptor->ACh_Release Inhibition of Negative Feedback M3_Receptor Muscarinic M3 Receptor (Airway Smooth Muscle) ACh_Release->M3_Receptor ACh Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Stimulation ParasympatheticNerve Parasympathetic Nerve Terminal

Caption: this compound's effect on muscarinic receptors.

References

Application Notes & Protocols for the Quantification of Rapacuronium and its Metabolites in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide, a rapid-onset, short-acting nondepolarizing neuromuscular blocking agent, undergoes metabolic transformation in the body.[1] The primary metabolic pathway involves the hydrolysis of the acetyloxy-ester bond at the 3-position, leading to the formation of its major and active metabolite, the 3-hydroxy metabolite, also known as ORG 9488.[1] Accurate quantification of this compound and ORG 9488 in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of its efficacy, safety profile, and disposition in the body.

These application notes provide a detailed framework for the quantitative analysis of this compound and its 3-hydroxy metabolite in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway

This compound is metabolized to its active 3-hydroxy metabolite (ORG 9488) through hydrolysis. This process is a key determinant of the drug's overall pharmacological profile.

This compound This compound Process Hydrolysis (Esterases) This compound->Process Metabolite 3-hydroxy metabolite (ORG 9488) Process->Metabolite

Figure 1: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for this compound and its 3-hydroxy metabolite.

Table 1: Pharmacokinetic Parameters of this compound and its 3-hydroxy Metabolite (ORG 9488) in Plasma

ParameterThis compound3-hydroxy metabolite (ORG 9488)Reference
Plasma Clearance 7.25 mL/kg/min13.5 mL/kg/min[2]
Volume of Distribution (Vd) ~0.3 L/kgNot specified[3]
Elimination Half-life (t½) ~1.7 - 2.2 hoursLonger than this compound[3]

Note: Pharmacokinetic parameters can vary depending on the patient population and clinical context.

Table 2: Representative LC-MS/MS Method Validation Parameters

ParameterSpecificationReference
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[2]
Linearity (r²) ≥ 0.99General guidance
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)General guidance
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)General guidance
Recovery Consistent and reproducibleGeneral guidance

Experimental Protocols

The following is a representative protocol for the quantification of this compound and its 3-hydroxy metabolite in plasma by LC-MS/MS. This protocol is based on established principles of bioanalytical method development and validation.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

Materials:

  • Human plasma samples

  • This compound and ORG 9488 analytical standards

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of blank plasma with known concentrations of this compound and ORG 9488 for calibration standards and quality control (QC) samples.

  • To 100 µL of each plasma sample (unknowns, calibrators, and QCs) in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Q1 (Parent Ion) -> Q3 (Product Ion)

    • ORG 9488: Q1 (Parent Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)

Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument used.

Experimental Workflow

The overall process for quantifying this compound and its metabolite in plasma samples involves several key stages, from sample collection to data analysis.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical A Plasma Sample Collection B Sample Processing (Centrifugation) A->B C Plasma Storage (-80°C) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Data Processing & Quantification F->G H Report Generation G->H

Figure 2: Bioanalytical workflow for this compound.

Conclusion

The LC-MS/MS methodology outlined provides a robust framework for the sensitive and selective quantification of this compound and its primary metabolite, ORG 9488, in plasma samples. Adherence to validated protocols is essential for generating high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of this agent. The provided tables and diagrams offer a clear and concise summary of the key information required by researchers and drug development professionals in this field.

References

Application Notes and Protocols: Use of Rapacuronium in Studies of Renal or Hepatic Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the use of rapacuronium in preclinical and clinical studies involving subjects with renal or hepatic impairment. This compound, a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent, has been studied in these specific populations to understand the impact of organ dysfunction on its pharmacokinetic and pharmacodynamic profiles. Although this compound was withdrawn from the market due to adverse effects, primarily bronchospasm, the data from these studies remain valuable for understanding the disposition of similar aminosteroidal neuromuscular blocking agents.[1][2]

Pharmacokinetic and Pharmacodynamic Profile in Renal and Hepatic Impairment

This compound is metabolized via hydrolysis to an active 3-hydroxy metabolite, which is as potent as the parent compound but is eliminated more slowly.[1][3] This metabolite plays a significant role in the drug's profile, especially in the context of organ impairment.

Data Summary:

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite in patients with renal and hepatic impairment compared to control subjects with normal organ function.

Table 1: Pharmacokinetics of this compound in Renal Impairment

ParameterControl SubjectsPatients with Renal FailurePercentage ChangeCitation
This compound Clearance~0.45 L/h/kgReduced by ~30-32%↓ 30-32%[1][4]
3-Hydroxy Metabolite (ORG 9488) ClearanceNot specifiedReduced by 85%↓ 85%[4]
Steady-State Volume of DistributionNot specified16% less than volunteers↓ 16%[4]
Infusion Requirement (to maintain 90-95% twitch depression)Not specified22% less than control↓ 22%[5]

Table 2: Pharmacodynamics of a Single Dose of this compound (1.5 mg/kg) in Renal Impairment

ParameterControl Subjects (Median)Patients with Renal Failure (Median)Citation
Time to 90% Twitch DepressionSimilarSimilar[4]
Time to Peak Twitch DepressionSimilarSimilar[4]
Time to 10%, 25%, and 75% Twitch RecoverySimilarSimilar[4]
Time to 70% and 80% Train-of-Four RatiosSimilarSimilar[4]

Table 3: Pharmacokinetics of this compound in Hepatic Impairment (Cirrhosis)

ParameterControl Subjects (Median)Patients with Cirrhosis (Median)Percentage ChangeCitation
Plasma Clearance5.3 mL/min/kg6.9 mL/min/kg↑ ~30%
Central Volume of Distribution75 mL/kg131 mL/kg↑ ~75%
Total Apparent Volume of Distribution221 mL/kg331 mL/kg↑ ~50%
Elimination Half-Life88 min90 minNo significant change

Table 4: Pharmacodynamics of a Single Dose of this compound (1.5 mg/kg) in Hepatic Impairment (Cirrhosis)

ParameterControl Subjects (Median)Patients with Cirrhosis (Median)Citation
Onset Time65 s60 s[6]
Time to 90% Recovery of Thumb Adduction49 min47 min[6]

Experimental Protocols

The following protocols are based on methodologies reported in clinical studies of this compound in patients with renal or hepatic impairment.

Protocol 2.1: Single Bolus Dose Administration in Renal Failure

  • Objective: To assess the neuromuscular effects and pharmacokinetics of a single dose of this compound in patients with renal failure.

  • Subject Population:

    • Healthy adult volunteers (n=10).

    • Patients with renal failure undergoing non-transplant surgery (n=10).

  • Anesthesia: Anesthesia was induced with propofol.[4]

  • Drug Administration: A single intravenous bolus of this compound (1.5 mg/kg) was administered.[4]

  • Neuromuscular Monitoring:

    • The twitch tension of the adductor pollicis muscle was monitored in response to supramaximal train-of-four stimulation of the ulnar nerve.[4]

  • Pharmacokinetic Sampling:

    • Venous blood samples were collected at frequent intervals for up to 8 hours post-administration.[4]

  • Sample Analysis:

    • Plasma concentrations of this compound and its 3-hydroxy metabolite (ORG 9488) were determined using high-pressure liquid chromatography (HPLC).

  • Data Analysis:

    • Pharmacokinetic parameters were determined using mixed-effects modeling.[4]

Protocol 2.2: Bolus and Infusion Administration in Renal and Hepatic Impairment

  • Objective: To evaluate the pharmacokinetics and neuromuscular effects of this compound administered as a bolus followed by an infusion in patients with renal failure or cirrhosis.

  • Subject Population:

    • Patients with normal renal and hepatic function (n=25).

    • Patients with renal failure (n=28).

    • Patients with cirrhosis (n=6).[5]

  • Anesthesia: Anesthesia was maintained with nitrous oxide-isoflurane.[5]

  • Drug Administration:

    • An initial bolus dose of this compound (1.5 mg/kg) was administered.

    • This was followed by a 30-minute infusion, with the rate adjusted to maintain 90-95% twitch depression.[5]

  • Neuromuscular Monitoring:

    • Twitch depression was monitored throughout the procedure.

  • Reversal: At 25% recovery, neostigmine was administered.[5]

  • Pharmacokinetic Sampling:

    • Blood samples were collected for up to 8 hours after the end of the infusion.[5]

  • Sample Analysis:

    • Plasma concentrations of this compound and its active metabolite were determined.

  • Data Analysis:

    • Pharmacokinetic parameters were determined using mixed-effects modeling.[5]

Protocol 2.3: Single Bolus Dose Administration in Liver Cirrhosis

  • Objective: To study the pharmacokinetics and pharmacodynamics of this compound in patients with cirrhosis.

  • Subject Population:

    • Patients with cirrhosis (n=8).

    • Patients with normal liver function (n=8).

  • Anesthesia: Anesthesia was induced with fentanyl and thiopental and maintained with nitrous oxide, isoflurane, and additional fentanyl.[6]

  • Drug Administration: A single intravenous bolus of this compound (1.5 mg/kg) was administered before tracheal intubation.[6]

  • Neuromuscular Monitoring:

    • Thumb adduction force in response to supramaximal ulnar nerve stimulation was recorded.[6]

  • Pharmacokinetic Sampling:

    • Venous blood was sampled at frequent intervals for 8 hours.[6]

  • Sample Analysis:

    • Plasma concentrations of this compound and its metabolite were measured by HPLC.[6]

Visualizations

Diagram 1: this compound Metabolism and Elimination Pathways

This compound This compound Hydrolysis Hydrolysis (Non-specific esterases) This compound->Hydrolysis Elimination Elimination This compound->Elimination Metabolite 3-Hydroxy Metabolite (ORG 9488) (Active) Metabolite->Elimination Hydrolysis->Metabolite

Caption: Metabolism of this compound to its active metabolite.

Diagram 2: Experimental Workflow for Pharmacokinetic and Pharmacodynamic Studies

cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis Patient_Selection Patient Selection (Renal/Hepatic Impairment vs. Control) Anesthesia_Induction Anesthesia Induction Patient_Selection->Anesthesia_Induction Drug_Administration This compound Administration (Bolus +/- Infusion) Anesthesia_Induction->Drug_Administration PK_Sampling Pharmacokinetic Sampling (Blood Draws) Drug_Administration->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (Neuromuscular Function) Drug_Administration->PD_Monitoring Sample_Analysis Sample Analysis (HPLC) PK_Sampling->Sample_Analysis Data_Analysis Pharmacokinetic/Pharmacodynamic Modeling PD_Monitoring->Data_Analysis Sample_Analysis->Data_Analysis

Caption: General experimental workflow for this compound studies.

Diagram 3: Logical Relationship of Renal Impairment on this compound and its Metabolite

Renal_Impairment Renal Impairment Rapacuronium_Clearance This compound Clearance Renal_Impairment->Rapacuronium_Clearance Decreases Metabolite_Clearance 3-Hydroxy Metabolite Clearance Renal_Impairment->Metabolite_Clearance Significantly Decreases Prolonged_Effect Potential for Prolonged Effect (with repeated dosing) Rapacuronium_Clearance->Prolonged_Effect Accumulation Metabolite Accumulation Metabolite_Clearance->Accumulation Accumulation->Prolonged_Effect

Caption: Impact of renal impairment on this compound disposition.

Key Considerations for Researchers

  • Renal Impairment: While a single dose of this compound appears to have a similar duration of action in patients with and without renal failure, the significant reduction in the clearance of both the parent drug and its potent, active metabolite raises concerns about drug accumulation with repeated doses or continuous infusion.[1][4][5] This could lead to a prolonged neuromuscular blockade. Therefore, careful neuromuscular monitoring is crucial in this patient population.

  • Hepatic Impairment: The pharmacokinetic profile of this compound seems to be less affected by hepatic cirrhosis than by renal failure.[1][5] Studies have shown that the neuromuscular blocking effects of a single dose are not significantly different in patients with cirrhosis. However, the increased volume of distribution observed in some studies should be considered. One study during liver transplantation suggested that a significant portion of this compound's clearance occurs via non-hepatic pathways.[7]

  • Active Metabolite: The presence of a potent, active metabolite with reduced clearance in renal impairment is a critical factor.[1][4] Any study design involving this compound in subjects with renal dysfunction must account for the potential contribution of this metabolite to the overall pharmacodynamic effect, especially with prolonged administration.

  • Adverse Effects: It is important to remember that this compound was withdrawn from the market due to a risk of severe, dose-related bronchospasm.[1][8] Any research considering the use of this compound must have appropriate safety monitoring and mitigation strategies in place.

References

Reversal of Rapacuronium Neuromuscular Blockade with Neostigmine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide (Org 9487) was developed as a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its pharmacological profile was intended to offer an alternative to succinylcholine for rapid sequence intubation, with the advantage of being a non-depolarizing agent.[2] The reversal of neuromuscular blockade is a critical aspect of anesthetic practice, aimed at ensuring a swift and safe recovery of muscle function post-surgery. Neostigmine, a cholinesterase inhibitor, is a standard agent used for the reversal of non-depolarizing neuromuscular blocking agents.[3][4] This document provides detailed application notes and protocols on the reversal of this compound-induced neuromuscular blockade with neostigmine, based on clinical trial data.

Mechanism of Action

This compound, an aminosteroid, acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[5][6] This competition prevents the binding of ACh, thereby inhibiting muscle cell depolarization and leading to muscle relaxation.[6]

Neostigmine, on the other hand, is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting AChE, neostigmine increases the concentration of acetylcholine at the neuromuscular junction.[4] This elevated level of ACh can then more effectively compete with the non-depolarizing blocking agent (this compound) for the nicotinic receptor binding sites, thereby restoring neuromuscular transmission.[4]

Signaling Pathway at the Neuromuscular Junction

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers release of ACh Acetylcholine (ACh) ACh Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor binds to This compound This compound This compound->Nicotinic_Receptor competitively blocks Neostigmine Neostigmine Neostigmine->AChE inhibits Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction activates

Caption: Mechanism of this compound and Neostigmine at the Neuromuscular Junction.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies on the reversal of this compound-induced neuromuscular blockade with neostigmine.

Table 1: Onset and Duration of this compound

This compound Dose (mg/kg)Mean Onset of Complete Block (seconds)Clinical Duration (to 25% T1 recovery) without Reversal (minutes)
1.550 - 66[2][7]16[1][2]
2.550[2]23[1][2]

Table 2: Neostigmine Reversal of this compound-Induced Neuromuscular Blockade

This compound Dose (mg/kg)Neostigmine Dose (mg/kg)Time of Neostigmine AdministrationTime to 25% T1 Recovery (minutes)Time to TOF Ratio ≥ 0.7 (minutes)
1.50.052 minutes post-rapacuronium8 - 10[1][2]17 - 19[1]
1.50.072 minutes post-rapacuronium8 - 10[1][2]17 - 19[1]
1.50.055 minutes post-rapacuronium8 - 10[1][2]17 - 19[1]
1.50.075 minutes post-rapacuronium8 - 10[1][2]17 - 19[1]
2.50.052 minutes post-rapacuronium11 - 12[1][2]26 - 32[1]
2.50.072 minutes post-rapacuronium11 - 12[1][2]26 - 32[1]
2.50.055 minutes post-rapacuronium11 - 12[1][2]26 - 32[1]
2.50.075 minutes post-rapacuronium11 - 12[1][2]26 - 32[1]
1.50.05At 25% T1 recovery14.2 (median)[8]21.2 (median, to TOF ratio 0.8)[8]

T1: First twitch of the train-of-four stimulation. TOF: Train-of-four.

Experimental Protocols

The following is a generalized protocol for studying the reversal of this compound-induced neuromuscular blockade with neostigmine, based on methodologies from cited clinical trials.[1][7][9]

Subject Recruitment and Preparation
  • Inclusion Criteria: ASA physical status I-II patients, aged 18-75 years, scheduled for elective surgery requiring general anesthesia and neuromuscular blockade.[9]

  • Exclusion Criteria: Patients with neuromuscular, renal, or hepatic disease, or those taking medications known to interfere with neuromuscular function.[10]

  • Ethical Considerations: Obtain informed consent from all subjects. The study protocol should be approved by the relevant institutional review board.

Anesthesia and Monitoring
  • Anesthesia Induction: Induce anesthesia with a standard intravenous agent (e.g., propofol) and an opioid (e.g., fentanyl).[1][9]

  • Anesthesia Maintenance: Maintain anesthesia with an inhalation agent (e.g., nitrous oxide in oxygen) and/or an intravenous infusion (e.g., propofol).[1][9]

  • Neuromuscular Monitoring:

    • Utilize a neuromuscular transmission monitor (e.g., mechanomyography or electromyography) to assess the function of the adductor pollicis muscle.[1][7]

    • Apply train-of-four (TOF) stimulation to the ulnar nerve at the wrist every 12-15 seconds.[1]

    • Record the T1 twitch height and the TOF ratio (T4/T1).

Experimental Procedure
  • After induction of anesthesia and stabilization of neuromuscular monitoring, administer a bolus dose of this compound (e.g., 1.5 mg/kg or 2.5 mg/kg).[1]

  • Perform tracheal intubation approximately 60 seconds after this compound administration.[2]

  • Randomize subjects into different groups to receive neostigmine or placebo at a predetermined time point.

  • For Early Reversal Studies: Administer neostigmine (e.g., 0.05 mg/kg or 0.07 mg/kg) at a fixed time after this compound administration (e.g., 2 or 5 minutes).[1]

  • For Late Reversal Studies: Administer neostigmine (e.g., 50 µg/kg) when the T1 twitch height has spontaneously recovered to a certain level (e.g., 25% of baseline).[8][9]

  • Administer an anticholinergic agent (e.g., glycopyrrolate 10 µg/kg) concurrently with neostigmine to counteract its muscarinic side effects.[2][9]

  • Continuously record neuromuscular function until a desired level of recovery is achieved (e.g., TOF ratio ≥ 0.9).

Data Analysis
  • Measure the following recovery endpoints:

    • Time from this compound administration to the first detectable T1 response.

    • Time to 25% recovery of the T1 twitch.[1]

    • Time to a TOF ratio of 0.7, 0.8, or 0.9.[1][8]

  • Compare the recovery times between the different neostigmine and control groups using appropriate statistical methods.

Experimental Workflow Diagram

cluster_preparation Preparation cluster_procedure Procedure cluster_monitoring_analysis Monitoring & Analysis A Subject Recruitment & Consent B Anesthesia Induction & Maintenance A->B C Establish Neuromuscular Monitoring B->C D Administer this compound E Tracheal Intubation D->E F Randomization to Reversal Group E->F G Administer Neostigmine & Glycopyrrolate F->G H Administer Placebo F->H I Continuous Neuromuscular Monitoring G->I H->I J Record Recovery Times (T1, TOF ratio) I->J K Statistical Analysis J->K

Caption: Generalized Experimental Workflow for Studying this compound Reversal.

Adverse Effects and Clinical Considerations

  • Neostigmine-related Side Effects: The muscarinic side effects of neostigmine include bradycardia, increased salivation and bronchial secretions, and gastrointestinal hypermotility.[3][11] Co-administration of an anticholinergic agent like glycopyrrolate or atropine is standard practice to mitigate these effects.[12]

  • Ceiling Effect: Neostigmine has a ceiling effect, meaning that beyond a certain dose, further increases do not result in a faster or more profound reversal of neuromuscular blockade.[4] It is also less effective at reversing deep levels of blockade.[4][12]

  • Paradoxical Weakness: In cases of near-complete spontaneous recovery, the administration of neostigmine can paradoxically lead to muscle weakness.[4][12]

  • This compound-related Side Effects: this compound was withdrawn from the market due to concerns about a high incidence of bronchospasm.[10]

Conclusion

Neostigmine effectively and rapidly reverses neuromuscular blockade induced by this compound.[1] Clinical studies have shown that early administration of neostigmine, even at profound levels of blockade, significantly accelerates recovery.[1][2] The dose of neostigmine (0.05 mg/kg vs. 0.07 mg/kg) and the timing of its administration (2 vs. 5 minutes post-rapacuronium) did not show significant differences in recovery times in some studies.[1] These findings highlight the potential for "rescue reversal" with neostigmine in situations where rapid recovery from this compound-induced blockade is required. Researchers and drug development professionals should consider the detailed protocols and quantitative data presented here when designing studies involving neuromuscular blocking agents and their reversal.

References

Application of Rapacuronium in Organ Bath Experiments on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent that was withdrawn from the market due to a high incidence of bronchospasm.[1][2] This adverse effect has made it a subject of significant interest in respiratory pharmacology, particularly in understanding the mechanisms of airway smooth muscle reactivity. Organ bath experiments are a cornerstone in vitro technique for studying the physiological and pharmacological responses of isolated tissues, such as airway smooth muscle, in a controlled environment. This document provides detailed application notes and protocols for utilizing this compound in organ bath experiments to investigate its effects on airway smooth muscle contraction and relaxation.

The primary mechanism behind this compound-induced bronchospasm is its preferential antagonism of prejunctional M2 muscarinic autoreceptors on parasympathetic nerves in the airways.[1][3] These M2 receptors normally function to inhibit further release of acetylcholine (ACh), creating a negative feedback loop. By blocking these receptors, this compound leads to an increased release of ACh into the neuromuscular junction. This excess ACh then acts on postjunctional M3 muscarinic receptors on airway smooth muscle cells, leading to potent bronchoconstriction.[1][3] Organ bath studies using isolated tracheal rings have been instrumental in elucidating this mechanism.

Data Presentation

The following table summarizes the quantitative data on the binding affinities of this compound and other relevant compounds for M2 and M3 muscarinic receptors, as determined by in vitro studies.

CompoundReceptor SubtypeIC50 (μM)SpeciesTissue/Cell LineReference
This compound M25.10 ± 1.5Guinea PigTracheal Rings[1]
M377.9 ± 11Guinea PigTracheal Rings[1]
VecuroniumM2> Clinically Relevant ConcentrationsNot SpecifiedCHO Cells[1]
M3> Clinically Relevant ConcentrationsNot SpecifiedCHO Cells[1]
CisatracuriumM2> Clinically Relevant ConcentrationsNot SpecifiedCHO Cells[1]
M3> Clinically Relevant ConcentrationsNot SpecifiedCHO Cells[1]
Methoctramine (Selective M2 Antagonist)M2Data not available in provided contextNot SpecifiedCHO Cells[1]
4-DAMP (Selective M3 Antagonist)M3Data not available in provided contextNot SpecifiedCHO Cells[1]

IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in airway smooth muscle contraction and the mechanism of this compound's action.

M3_Signaling_Pathway cluster_pre Parasympathetic Nerve Terminal cluster_post Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle M3_receptor M3 Receptor ACh_vesicle->M3_receptor ACh binds to Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release Gq Gq Protein M3_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ SR->Ca releases Contraction Muscle Contraction Ca->Contraction leads to PKC->Contraction contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Rapacuronium_Mechanism cluster_pre Parasympathetic Nerve Terminal cluster_synapse Synaptic Cleft cluster_post Airway Smooth Muscle Cell Nerve_impulse Nerve Impulse ACh_release ACh Release Nerve_impulse->ACh_release M2_receptor_pre Prejunctional M2 Autoreceptor ACh_release->M2_receptor_pre ACh binds to (Negative Feedback) ACh Acetylcholine (ACh) ACh_release->ACh increases ACh in cleft M2_receptor_pre->ACh_release inhibits This compound This compound This compound->M2_receptor_pre blocks M3_receptor_post Postjunctional M3 Receptor ACh->M3_receptor_post binds to Contraction Bronchoconstriction M3_receptor_post->Contraction leads to

Caption: Mechanism of this compound-Induced Bronchoconstriction.

Experimental Protocols

Preparation of Isolated Guinea Pig Tracheal Rings

This protocol is adapted from established methodologies for in vitro studies of airway smooth muscle.[3]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Surgical silk suture

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Immediately excise the trachea and place it in a Petri dish containing ice-cold Krebs-Henseleit solution, continuously gassed with carbogen.

  • Carefully dissect away any adhering connective tissue and fat.

  • Cut the trachea into 3-4 mm wide rings.

  • Pass two parallel silk sutures through the lumen of each tracheal ring.

Organ Bath Setup and Equilibration

Materials:

  • Organ bath system with a 10-20 mL jacketed tissue chamber

  • Isotonic force-displacement transducer

  • Data acquisition system

  • Water bath circulator (37°C)

  • Carbogen gas supply

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C using the water bath circulator.

  • Continuously bubble the solution with carbogen gas.

  • Mount each tracheal ring in an organ bath chamber by attaching one suture to a fixed hook at the bottom of the chamber and the other to the isotonic force-displacement transducer.

  • Apply an initial resting tension of 1.0-1.5 g to each tracheal ring.

  • Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes and readjust the resting tension as necessary.

Organ_Bath_Workflow start Start: Euthanize Guinea Pig excise_trachea Excise Trachea start->excise_trachea prepare_rings Prepare Tracheal Rings (3-4 mm) excise_trachea->prepare_rings mount_rings Mount Rings in Organ Bath prepare_rings->mount_rings apply_tension Apply Resting Tension (1.0-1.5 g) mount_rings->apply_tension equilibrate Equilibrate for 60 min (Wash every 15-20 min) apply_tension->equilibrate experiment Begin Experiment equilibrate->experiment

Caption: Experimental Workflow for Organ Bath Preparation.

Investigating the Effect of this compound on Prejunctional M2 Autoreceptors

This experiment aims to demonstrate the M2 receptor antagonist activity of this compound by observing its effect on neurally-induced contractions.

Procedure:

  • After equilibration, induce contractions of the tracheal rings using electrical field stimulation (EFS). Typical parameters are 0.5 ms pulse duration, 50 V, and frequencies ranging from 1 to 32 Hz for 10 seconds.

  • Establish a stable baseline response to EFS.

  • Introduce this compound into the organ bath at a desired concentration (e.g., starting from 1 µM and increasing in a cumulative manner).

  • After a 20-30 minute incubation with this compound, repeat the EFS-induced contractions.

  • An enhancement of the EFS-induced contraction in the presence of this compound suggests blockade of prejunctional M2 autoreceptors, leading to increased acetylcholine release.

Investigating the Effect of this compound on Postjunctional M3 Receptors

This experiment assesses the direct effect of this compound on M3 receptors on the airway smooth muscle.

Procedure:

  • After equilibration, induce a submaximal contraction of the tracheal rings with a known M3 receptor agonist, such as acetylcholine or carbachol (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add increasing concentrations of this compound to the organ bath in a cumulative fashion.

  • A relaxation or inhibition of the pre-contracted tissue would indicate a direct antagonistic effect on postjunctional M3 receptors.

  • Construct a concentration-response curve for this compound's effect on the acetylcholine-induced contraction to determine its potency as an M3 antagonist.

Conclusion

The use of this compound in organ bath experiments on airway smooth muscle provides a valuable model for investigating the intricate mechanisms of cholinergic regulation in the airways. The protocols and data presented here offer a framework for researchers to explore the differential effects of neuromuscular blocking agents on muscarinic receptor subtypes and to better understand the potential for drug-induced bronchospasm. These in vitro studies are crucial for the preclinical safety assessment of new drugs targeting the neuromuscular junction or having potential off-target effects on the respiratory system.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Rapacuronium-Induced Bronchospasm

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the mechanisms of Rapacuronium-induced bronchospasm.

Frequently Asked Questions (FAQs)

Q1: What is the primary proposed mechanism for this compound-induced bronchospasm?

The leading hypothesis is that this compound selectively blocks presynaptic M2 muscarinic autoreceptors on parasympathetic nerves in the airways.[1][2][3] These M2 receptors normally function to inhibit further release of acetylcholine (ACh), acting as a negative feedback loop. By antagonizing these receptors, this compound leads to an uncontrolled, massive release of ACh into the neuromuscular junction of the airway smooth muscle.[1][2] This excess ACh then acts on postsynaptic M3 muscarinic receptors on the airway smooth muscle, leading to potent bronchoconstriction.[1]

Q2: Does histamine release play a significant role in this phenomenon?

While this compound can induce histamine release from mast cells, particularly at higher clinical doses (2-3 mg/kg), it is not considered the primary cause of the severe bronchospasm observed.[4][5] Studies have reported instances of bronchospasm occurring in patients without significant corresponding increases in plasma histamine levels.[4] This suggests that while histamine may be a contributing factor in some cases, the primary pathway involves muscarinic receptor antagonism.

Q3: How does this compound's affinity for M2 versus M3 receptors support the main hypothesis?

Research demonstrates that this compound has a significantly higher affinity for M2 receptors compared to M3 receptors.[1][2] One study found this compound to have a 50-fold higher affinity for M2 over M3 receptors in guinea pig airways.[2] This selective antagonism of the inhibitory M2 autoreceptors, while leaving the constrictive M3 receptors on smooth muscle unopposed, creates an imbalance that strongly favors bronchoconstriction.[1]

Q4: Is there an alternative or complementary mechanism to M2 receptor antagonism?

Yes, some evidence suggests that this compound may also act as a positive allosteric modulator at the M3 muscarinic receptor.[6] This means this compound can enhance the bronchoconstrictive effect of acetylcholine once it binds to the M3 receptor.[6] This action would potentiate the effects of the increased acetylcholine release caused by M2 blockade, further contributing to severe bronchoconstriction.[6]

Q5: Why was this compound withdrawn from the market?

This compound was withdrawn from clinical use due to a high incidence of severe and sometimes fatal bronchospasm, particularly in pediatric patients and those with a history of reactive airway disease.[1][7][8]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and other neuromuscular blocking agents at M2 and M3 muscarinic receptors, providing a basis for its M2-selective activity.

CompoundM2 Receptor IC50 (μM)M3 Receptor IC50 (μM)M2/M3 Selectivity RatioReference
This compound 5.10 ± 1.577.9 ± 11~15x[1]
Vecuronium > Clinically Relevant Conc.> Clinically Relevant Conc.-[1]
Cisatracurium > Clinically Relevant Conc.> Clinically Relevant Conc.-[1]

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro Assessment of M2/M3 Receptor Antagonism in Guinea Pig Trachea

This protocol describes an organ bath experiment to functionally assess the antagonist activity of this compound at prejunctional M2 and postjunctional M3 muscarinic receptors.

Materials:

  • Male Hartley guinea pigs (300-450 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ baths with isometric force transducers

  • Electrical field stimulation (EFS) electrodes

  • Acetylcholine (ACh), Atropine, this compound

  • Data acquisition system

Methodology:

  • Humanely euthanize a guinea pig and excise the trachea.

  • Dissect the trachea into rings, 2-3 mm in width.

  • Suspend the tracheal rings between two hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.

  • Connect one hook to a fixed mount and the other to an isometric force transducer.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • M3 Receptor Antagonism Assay:

    • Generate a cumulative concentration-response curve to ACh (10⁻⁹ to 10⁻³ M) to determine the baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a clinically relevant concentration of this compound for 30 minutes.

    • Repeat the cumulative concentration-response curve to ACh in the presence of this compound. A rightward shift in the curve indicates M3 antagonism.

  • M2 Receptor Antagonism Assay:

    • Place the tracheal rings between two parallel platinum electrodes for EFS.

    • Induce submaximal contractions with EFS (e.g., 10 Hz, 0.5 ms pulse duration, 10 V for 15 seconds). This stimulates parasympathetic nerves to release ACh.

    • After a stable EFS-induced contraction is achieved, add increasing concentrations of this compound to the bath.

    • Potentiation of the EFS-induced contraction suggests blockade of prejunctional M2 autoreceptors, leading to enhanced ACh release.[2]

Troubleshooting Guide: Unexpected Experimental Results
Problem Potential Cause Troubleshooting Step / FAQ
No bronchoconstriction observed in animal model after this compound administration. 1. Anesthetic agent has bronchodilatory properties (e.g., sevoflurane). 2. Insufficient vagal tone in the animal model. 3. Incorrect drug dosage or administration route.Q: My anesthetic seems to be interfering with the results. What should I do? A: Use an anesthetic with minimal effects on airway tone, such as a propofol/remifentanil infusion.[9] If you must use an inhalational agent, ensure the concentration is stable and as low as possible.
High variability in tracheal ring contractility between samples. 1. Inconsistent tissue preparation. 2. Epithelium damage during dissection (epithelium releases relaxing factors). 3. Tissue fatigue.Q: How can I reduce the variability in my organ bath experiments? A: Standardize the dissection technique to minimize handling and preserve the epithelium. Ensure a consistent equilibration period and resting tension for all tissues. Allow sufficient washout time between drug additions to prevent receptor desensitization.
Bronchospasm observed, but antihistamines fail to reverse it. The primary mechanism is not histamine-mediated.Q: Antihistamines didn't work, what should I try next? A: This result is expected and supports the muscarinic hypothesis. Attempt to reverse the bronchoconstriction with a muscarinic antagonist like atropine or a β2-agonist like albuterol.[2][9] A reversal with these agents strongly points to a cholinergic mechanism.

Visualizations: Pathways and Workflows

Rapacuronium_Mechanism cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Airway Smooth Muscle Cell ACh_Vesicle ACh Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release M2_Receptor M2 Autoreceptor M2_Receptor->ACh_Release INHIBITS (-) ACh_Release->M2_Receptor binds to (Feedback) M3_Receptor M3 Receptor ACh_Release->M3_Receptor binds to This compound This compound This compound->M2_Receptor BLOCKS Contraction Ca²⁺ Influx & Contraction M3_Receptor->Contraction ACTIVATES (+) Vagal_Stim Vagal Stimulation Vagal_Stim->ACh_Vesicle triggers

Caption: Proposed mechanism of this compound-induced bronchospasm.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup cluster_m2 M2 Assay cluster_m3 M3 Assay A1 Euthanize Guinea Pig A2 Excise Trachea A1->A2 A3 Dissect into Rings A2->A3 B1 Suspend Rings in Organ Bath A3->B1 B2 Apply 1.5g Tension B1->B2 B3 Equilibrate for 60 min B2->B3 C1 Apply Electrical Field Stimulation (EFS) B3->C1 D1 Generate Baseline ACh Concentration-Response Curve B3->D1 C2 Add this compound C1->C2 C3 Measure Potentiation of Contraction C2->C3 D2 Incubate with This compound D1->D2 D3 Repeat ACh Curve D2->D3 D4 Measure Rightward Shift D3->D4 Troubleshooting_Logic Start Unexpected Bronchoconstriction in Animal Model Check_Histamine Measure Plasma Histamine Levels Start->Check_Histamine Histamine_High Histamine Levels Significantly Elevated? Check_Histamine->Histamine_High Administer_Antihistamine Administer H1 Antagonist Histamine_High->Administer_Antihistamine Yes Administer_Atropine Administer Atropine or β2-Agonist Histamine_High->Administer_Atropine No Reversed_H1 Bronchoconstriction Reversed? Administer_Antihistamine->Reversed_H1 Conclusion_H1 Conclusion: Histamine-Mediated Component Present Reversed_H1->Conclusion_H1 Yes Reversed_H1->Administer_Atropine No / Partial Reversed_M Bronchoconstriction Reversed? Administer_Atropine->Reversed_M Conclusion_M Conclusion: Primary Mechanism is Muscarinic Reversed_M->Conclusion_M Yes Conclusion_Other Consider Alternative Mechanisms Reversed_M->Conclusion_Other No

References

Technical Support Center: Rapacuronium Administration & Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating histamine release associated with the administration of Rapacuronium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces histamine release?

A1: this compound, like other neuromuscular blocking agents, can induce histamine release through a non-immunological mechanism. This involves the direct activation of mast cells and basophils, independent of IgE-mediated allergic reactions.[1][2] Evidence suggests that this activation is mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[3][4][5]

Q2: What are the common clinical and experimental manifestations of this compound-induced histamine release?

A2: Manifestations can range from mild to severe. Common signs include cutaneous reactions such as flushing and erythema at the injection site.[6] Systemic effects may include hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate).[6][7] In some cases, bronchospasm has been observed, although a direct correlation with plasma histamine levels is not always clear.[6][8] In experimental settings, the direct measurement of plasma histamine or the quantification of mediators released from mast cells in vitro (e.g., β-hexosaminidase) are key indicators.

Q3: Is it possible to predict which subjects are more susceptible to this compound-induced histamine release?

A3: Predicting individual susceptibility is challenging. However, patients with a history of atopy or allergies may be at a higher risk for exaggerated responses to histamine-releasing drugs.[9] In vitro assays using patient basophils have shown that individuals with a history of anaphylactoid reactions to neuromuscular blockers exhibit substantial histamine release in response to the causative agent.[10]

Q4: Besides this compound, are there other neuromuscular blocking agents known to cause histamine release?

A4: Yes, the propensity to release histamine varies among neuromuscular blocking agents. Atracurium and tubocurarine are well-known for their histamine-releasing properties.[11][12] In contrast, agents like vecuronium and cisatracurium are considered to have a much lower potential for histamine release.[12]

Troubleshooting Guides

Issue 1: Significant drop in blood pressure and increase in heart rate observed post-Rapacuronium administration in an animal model.

Possible Cause: This is a classic systemic sign of histamine release, leading to vasodilation and a compensatory increase in heart rate.

Mitigation Strategies:

  • Pre-treatment with Histamine Receptor Antagonists:

    • Administer a combination of an H1 and an H2 receptor antagonist prior to this compound. This has been shown to be effective in attenuating the cardiovascular effects of histamine-releasing neuromuscular blockers like atracurium.[9][12][13]

      • H1 Blocker Examples: Diphenhydramine, Chlorpheniramine.[13][14]

      • H2 Blocker Example: Cimetidine.[13]

    • A study on rocuronium, a structurally similar compound, showed that pretreatment with the H1 antagonist pheniramine maleate reduced withdrawal movements, an effect linked to local histamine release.[15][16]

  • Slower Rate of Administration:

    • Administering the drug over a longer period (e.g., 75 seconds) has been shown to prevent the increase in plasma histamine concentration and subsequent hemodynamic responses for other neuromuscular blockers.[12]

Issue 2: High variability in histamine release is observed between experimental subjects.

Possible Cause: Individual differences in mast cell reactivity and MRGPRX2 expression or sensitivity can lead to varied responses.

Mitigation Strategies:

  • Standardize Subject Population: If possible, use subjects with a similar genetic background and health status.

  • Baseline Histamine Measurement: Measure baseline plasma histamine levels before drug administration to account for individual variations.

  • In Vitro Pre-screening: For highly sensitive experiments, consider an in vitro basophil or mast cell activation test with the subjects' blood or isolated cells to gauge individual sensitivity to this compound.[10]

Issue 3: In vitro mast cell degranulation assays with this compound show inconsistent results.

Possible Cause: Several factors in the experimental setup can influence the outcome of in vitro degranulation assays.

Mitigation Strategies:

  • Optimize Cell Culture Conditions: Ensure mast cells (e.g., LAD2, RBL-2H3, or primary human mast cells) are healthy and cultured under optimal conditions.[17][18][19]

  • Calcium and Magnesium Concentration: Non-immunological histamine release induced by drugs like atracurium has been shown to be calcium-dependent.[20] Ensure appropriate concentrations of calcium in your assay buffer.

  • Control for Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells, including controls.

  • Use Positive and Negative Controls:

    • Positive Controls: Use known mast cell degranulating agents like calcium ionophore A23187 or substance P to confirm the responsiveness of the cells.[18][21]

    • Negative Control: Use a vehicle control to determine the baseline level of spontaneous degranulation.

Quantitative Data Summary

The following table summarizes quantitative data on histamine release associated with this compound and the efficacy of mitigation strategies for a related neuromuscular blocking agent.

DrugDoseObservation% Change / ValueReference
This compound 1.0 mg/kgPatients with increased plasma histamine1/16[22]
2.0 mg/kgPatients with increased plasma histamine2/15[22]
3.0 mg/kgPatients with increased plasma histamine6/15[22]
Atracurium 0.6 mg/kg (bolus)Decrease in Mean Arterial PressureSignificant[12]
0.6 mg/kg (slow infusion)Decrease in Mean Arterial PressureAbolished[12]
1.5 mg/kg (control)Decrease in Mean Arterial Pressure-30 mmHg[13]
1.5 mg/kg (with H1/H2 blockade)Decrease in Mean Arterial Pressure-8 mmHg[13]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol is adapted for assessing the direct effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase, a granular enzyme co-released with histamine.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Complete cell culture medium

  • This compound bromide

  • Tyrode's buffer (containing Ca2+ and Mg2+)

  • Triton X-100 (1%)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well flat-bottom plates

  • Plate reader (405 nm)

Methodology:

  • Cell Seeding: Plate mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with Tyrode's buffer.

  • Stimulation:

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells.

    • For Total Release (Positive Control): Add 50 µL of 1% Triton X-100 to lyse the cells.

    • For Spontaneous Release (Negative Control): Add 50 µL of Tyrode's buffer only.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect 25 µL of the supernatant from each well.

  • Enzyme Reaction:

    • In a new 96-well plate, add 25 µL of the collected supernatant to 50 µL of pNAG substrate solution.

    • Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 200 µL of the stop solution to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a plate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

Visualizations

Signaling Pathway of Non-Immunological Mast Cell Activation

This compound-Induced Mast Cell Degranulation Pathway This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G_protein G Protein (Gαq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Degranulation Degranulation Ca_increase->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine Results in

Caption: Non-immunological activation of mast cells by this compound via the MRGPRX2 receptor.

Experimental Workflow for Mitigation Strategy Testing

Workflow for Testing Histamine Release Mitigation Strategies Start Start: Experimental Subjects (e.g., animal model) Group_A Group A: Control (Vehicle Pre-treatment) Start->Group_A Group_B Group B: Pre-treatment (H1/H2 Antagonists) Start->Group_B Rapa_Admin Administer this compound Group_A->Rapa_Admin Group_B->Rapa_Admin Monitor Monitor Hemodynamics (BP, HR) Rapa_Admin->Monitor Simultaneously Collect_Blood Collect Blood Samples (Baseline, Post-injection) Rapa_Admin->Collect_Blood Analyze Data Analysis and Comparison Monitor->Analyze Histamine_Assay Plasma Histamine Assay (ELISA) Collect_Blood->Histamine_Assay Histamine_Assay->Analyze End Conclusion: Efficacy of Pre-treatment Analyze->End

Caption: Experimental workflow for evaluating the efficacy of pre-treatment strategies.

References

Optimizing Rapacuronium dosage to minimize cardiovascular side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rapacuronium. The focus is on optimizing dosage to minimize cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects associated with this compound administration?

This compound administration can lead to dose-dependent cardiovascular side effects, most notably hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate).[1][2] In some cases, bradycardia (a slow heart rate) has been reported, although less frequently.[1] These effects are often transient but can be significant, particularly at higher doses and in sensitive patient populations.[3][4]

Q2: What is the underlying mechanism for this compound-induced cardiovascular side effects?

The cardiovascular side effects of this compound are believed to be multifactorial, with two primary proposed mechanisms:

  • Histamine Release: this compound can induce the release of histamine from mast cells.[5] Histamine is a potent vasodilator, leading to a decrease in systemic vascular resistance and consequently, hypotension. It can also have direct effects on the heart, contributing to changes in heart rate. However, some studies suggest that cardiovascular changes can occur even without significant increases in plasma histamine levels, indicating other mechanisms are also at play.[5]

  • Muscarinic Receptor Antagonism: this compound has been shown to have a higher affinity for M2 muscarinic receptors compared to M3 muscarinic receptors.[6][7] M2 receptors are located on presynaptic parasympathetic nerve terminals in the heart and lungs. Blockade of these inhibitory autoreceptors leads to an increased release of acetylcholine (ACh). In the airways, this can cause bronchospasm. In the heart, while complex, alterations in acetylcholine signaling can contribute to changes in heart rate.

Q3: How does the dosage of this compound correlate with the severity of cardiovascular side effects?

There is a clear dose-dependent relationship between the administered dose of this compound and the incidence and severity of cardiovascular side effects. Higher doses are associated with a greater likelihood of hypotension and tachycardia.[2][8] For instance, a dose of 2.5 mg/kg of this compound has been shown to cause a more significant increase in heart rate compared to a 1.5 mg/kg dose.[8]

Data Presentation

Table 1: Dose-Dependent Cardiovascular Effects of this compound in Adults

Dosage (mg/kg)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Observations
1.5~11% decrease[3]~17% increase[3]Mild to moderate effects.
2.0 - 3.0Decrease observed, but not always correlated with histamine release[5]Increase observed, but not always correlated with histamine release[5]Increased plasma histamine levels noted at these doses.[5]
2.5Not significantly different from lower doses in some studies[8]Significantly higher increase compared to 1.5 mg/kg[8]Greater incidence of tachycardia.

Table 2: this compound Affinity for Muscarinic Receptors

Receptor Subtype50% Inhibitory Concentration (IC50)Implication
M2 Muscarinic Receptor5.10 +/- 1.5 µM[6]Higher affinity; blockade leads to increased acetylcholine release.[6]
M3 Muscarinic Receptor77.9 +/- 11 µM[6]Lower affinity.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cardiovascular Effects using Langendorff Perfused Heart

This protocol describes the use of an isolated, retrogradely perfused mammalian heart (e.g., guinea pig or rabbit) to assess the direct cardiac effects of this compound.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., with pentobarbital) and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization: Allow the heart to stabilize for at least 30 minutes, monitoring baseline parameters.

  • Parameter Measurement: Record the following parameters continuously:

    • Left Ventricular Developed Pressure (LVDP) using an intraventricular balloon.

    • Heart Rate (HR) from the ventricular pressure signal or an ECG.

    • Coronary Flow (CF) via a flowmeter.

  • This compound Administration: Introduce this compound into the perfusate at increasing concentrations.

  • Data Analysis: Analyze the changes in LVDP, HR, and CF in response to each concentration of this compound.

Protocol 2: In Vivo Hemodynamic Monitoring in an Animal Model

This protocol outlines the measurement of cardiovascular parameters in an anesthetized animal model (e.g., rat or dog) following intravenous administration of this compound.

Methodology:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the experiment.

  • Catheterization:

    • Insert a catheter into the femoral artery to monitor mean arterial pressure (MAP).

    • Insert a catheter into the femoral vein for drug administration.

    • For more detailed measurements, a catheter can be placed in the left ventricle for left ventricular pressure or in the pulmonary artery for cardiac output measurements.

  • Baseline Recordings: After a stabilization period, record baseline hemodynamic parameters, including MAP and heart rate (HR), for at least 30 minutes.

  • This compound Administration: Administer a bolus dose of this compound intravenously.

  • Continuous Monitoring: Continuously record MAP and HR before, during, and after drug administration until the parameters return to baseline.

  • Dose-Response: Administer escalating doses of this compound to determine the dose-dependent effects on cardiovascular parameters.

Troubleshooting Guides

Issue 1: High Variability in Cardiovascular Responses Between Experiments

  • Possible Cause: Inconsistent anesthetic depth.

    • Solution: Ensure a stable and consistent level of anesthesia throughout the experiment, as anesthetic agents can significantly influence cardiovascular parameters.

  • Possible Cause: Variations in animal physiology.

    • Solution: Use animals of a similar age, weight, and strain. Ensure proper acclimatization of the animals before the experiment.

  • Possible Cause: Inaccurate drug concentrations.

    • Solution: Prepare fresh drug solutions for each experiment and verify the calculations for dilutions.

Issue 2: Unexpected Bradycardia Instead of Tachycardia

  • Possible Cause: Dominant vagal tone in the animal model.

    • Solution: Consider the autonomic balance of the chosen animal model. In some instances, the direct effects on the sinus node may be masked or overwhelmed by reflex parasympathetic activity.

  • Possible Cause: Interaction with anesthetic agents.

    • Solution: Be aware of the cardiovascular effects of the anesthetic being used. Some anesthetics can potentiate bradycardic effects.

Issue 3: No Significant Histamine Release Detected Despite Cardiovascular Changes

  • Possible Cause: Histamine is rapidly metabolized.

    • Solution: Ensure rapid collection and processing of blood samples for histamine analysis. Samples should be collected at very early time points after this compound administration (e.g., 1 and 3 minutes).

  • Possible Cause: The cardiovascular effects are independent of histamine release.

    • Solution: Investigate other mechanisms, such as direct effects on muscarinic receptors or other vasoactive mediators.

Mandatory Visualizations

Signaling_Pathway This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Antagonism Mast_Cell Mast Cell This compound->Mast_Cell Stimulation Acetylcholine_Release Increased Acetylcholine Release M2_Receptor->Acetylcholine_Release Inhibition Lifted Heart_Rate_Change Tachycardia Acetylcholine_Release->Heart_Rate_Change Histamine_Release Histamine Release Mast_Cell->Histamine_Release Vasodilation Vasodilation Histamine_Release->Vasodilation Hypotension Hypotension Vasodilation->Hypotension

Caption: Proposed signaling pathways for this compound-induced cardiovascular side effects.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_InVitro In Vitro Experiment Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Hemodynamic Recording Animal_Prep->Baseline Rapa_Admin_InVivo This compound Administration (IV) Baseline->Rapa_Admin_InVivo Data_Collection_InVivo Continuous Cardiovascular Monitoring Rapa_Admin_InVivo->Data_Collection_InVivo Data_Analysis_InVivo Dose-Response Analysis Data_Collection_InVivo->Data_Analysis_InVivo Heart_Isolation Heart Isolation & Perfusion (Langendorff) Stabilization Stabilization Period Heart_Isolation->Stabilization Rapa_Admin_InVitro This compound Infusion (in Perfusate) Stabilization->Rapa_Admin_InVitro Data_Collection_InVitro Record LVDP, HR, CF Rapa_Admin_InVitro->Data_Collection_InVitro Data_Analysis_InVitro Concentration-Effect Analysis Data_Collection_InVitro->Data_Analysis_InVitro

Caption: General experimental workflows for assessing this compound's cardiovascular effects.

References

Addressing tachyphylaxis with repeated Rapacuronium dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapacuronium. The following information addresses common issues encountered during experimental use, with a focus on the effects of repeated dosing.

Frequently Asked Questions (FAQs)

Q1: We are observing a progressively longer duration of neuromuscular blockade with repeated doses of this compound in our experiments. Is this tachyphylaxis?

A1: No, this is not tachyphylaxis. Tachyphylaxis is a rapid decrease in response to a drug with repeated doses. The phenomenon you are observing is a known characteristic of this compound and is, in fact, the opposite of tachyphylaxis. Repeated administration of this compound can lead to a cumulative and prolonged neuromuscular blockade. This is primarily due to its active metabolite, 3-hydroxy this compound.[1][2] This metabolite is more potent and is eliminated more slowly than the parent compound, leading to an extended effect with subsequent doses.[1][2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a non-depolarizing neuromuscular blocking agent.[3] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2] By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, resulting in muscle relaxation.

Q3: Are there any off-target effects of this compound that we should be aware of in our experimental design?

A3: Yes. Besides its primary action at nicotinic receptors, this compound has been shown to have a significant affinity for muscarinic acetylcholine receptors, particularly the M2 subtype.[4] Blockade of M2 receptors on presynaptic parasympathetic nerves can lead to an increased release of acetylcholine, which can then act on M3 receptors in airway smooth muscle, potentially causing bronchoconstriction.[4] This is the proposed mechanism for the bronchospasm observed in some clinical cases.[4][5]

Q4: Can the neuromuscular blockade induced by this compound be reversed?

A4: Yes, the neuromuscular blockade can be reversed. Cholinesterase inhibitors, such as neostigmine, can be used to increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound and restores neuromuscular transmission.[6]

Troubleshooting Guide

Issue: Unexpectedly prolonged recovery times after repeated this compound administration.

Potential Cause: Accumulation of the active 3-hydroxy metabolite of this compound.[1][2]

Troubleshooting Steps:

  • Review Dosing Regimen:

    • Assess the frequency and dosage of this compound administration. Be aware that with repeated doses, the duration of action can increase.[7]

    • Refer to the dosing tables below for expected duration with initial and maintenance doses.

  • Implement Neuromuscular Monitoring:

    • Continuous monitoring of neuromuscular function is crucial when administering multiple doses of this compound.

    • Utilize techniques such as Train-of-Four (TOF) stimulation to quantify the depth of the neuromuscular blockade and guide the timing of subsequent doses and the administration of reversal agents.[7][8]

  • Adjust Maintenance Doses:

    • If prolonged blockade is observed, consider reducing the dosage or extending the interval between maintenance doses.

    • Additional doses should only be administered when there is a clear indication of returning neuromuscular function, such as the reappearance of a twitch in response to nerve stimulation.[7]

  • Consider Subject-Specific Factors:

    • Be aware that renal and hepatic function can influence the clearance of this compound and its active metabolite, potentially prolonging its effects.[1]

Data Presentation

Table 1: Neuromuscular Function Parameters Following an Initial Dose of this compound in Adults

Dosage (mg/kg)Time to Maximum Block (sec) (Mean, SD)Maximum Block (%) (Mean, SD)Clinical Duration (min) (Mean, SD)
0.5163 (51)82 (12)5.3 (1.7)
1.0114 (36)96 (4)9.9 (2.8)
1.593 (30)99 (2)15.3 (4.3)
2.078 (21)100 (0)21.4 (6.1)
2.567 (18)100 (0)29.8 (8.1)

Data adapted from the Raplon™ (this compound bromide) injection label.[2]

Table 2: Duration of Action with Repeated Dosing of this compound in Adults

Dose NumberMaintenance Dose (mg/kg)Duration of Action (min) (Mean, SD)
10.510.1 (3.9)
20.512.3 (4.8)
30.514.1 (5.6)

Following an initial intubating dose of 1.5 mg/kg. Data adapted from controlled clinical trials.[7]

Experimental Protocols

Protocol: Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation

This protocol describes a standard method for monitoring the depth of neuromuscular blockade induced by this compound.

1. Equipment:

  • Nerve stimulator capable of delivering a TOF stimulus.
  • Recording device (e.g., acceleromyograph, electromyograph) to quantify the muscle response.
  • Surface or needle electrodes.

2. Procedure:

  • Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve at the wrist).
  • Place the recording device over the corresponding muscle (e.g., the adductor pollicis).
  • Establish a baseline response by delivering a supramaximal stimulus before administering this compound.
  • After administration of this compound, deliver a TOF stimulus (four supramaximal stimuli at a frequency of 2 Hz).
  • Record the twitch response to each of the four stimuli.

3. Data Analysis:

  • The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1).
  • The depth of neuromuscular blockade is inversely correlated with the TOF ratio. A TOF ratio of 0 indicates a deep block, while a ratio of ≥ 0.9 is generally considered adequate recovery of neuromuscular function.[8][9]

4. Dosing Guidance:

  • Subsequent doses of this compound should not be administered until there is a detectable response to TOF stimulation (e.g., the return of the first twitch, T1).[7]

Mandatory Visualizations

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Motor Endplate Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates Experimental_Workflow Start Start Baseline Establish Baseline Neuromuscular Response (Supramaximal Stimulus) Start->Baseline Administer_this compound Administer Initial Dose of this compound Baseline->Administer_this compound Monitor_Block Monitor Neuromuscular Blockade (Train-of-Four Stimulation) Administer_this compound->Monitor_Block Assess_Recovery Assess Recovery (TOF Ratio, T1 Return) Monitor_Block->Assess_Recovery Decision Need for Additional Dose? Assess_Recovery->Decision Administer_Maintenance Administer Maintenance Dose Decision->Administer_Maintenance Yes End_Experiment End of Experiment / Administer Reversal Agent Decision->End_Experiment No Administer_Maintenance->Monitor_Block

References

Technical Support Center: Rapacuronium Bromide Stability and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and formulation of Rapacuronium bromide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound bromide?

A1: The primary degradation pathway for this compound bromide is hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. This reaction is non-specific and can occur at physiological temperature and pH, leading to the formation of the 3-hydroxy metabolite, which is also pharmacologically active but with a slower onset of action.[1]

Q2: What are the optimal storage conditions for the lyophilized powder and the reconstituted solution of this compound bromide?

A2: The lyophilized powder of this compound bromide should be stored at controlled room temperature (2-25°C).[2] Once reconstituted, the solution is intended for immediate use but can be stored at room temperature for up to 24 hours.[1] For long-term stability of similar aminosteroid compounds like rocuronium bromide, refrigeration at 2° to 8°C (36° to 46°F) is recommended, and freezing should be avoided.[3]

Q3: What excipients were used in the commercial formulation of this compound bromide (Raplon™)?

A3: The commercial formulation, Raplon™, was supplied as a sterile, nonpyrogenic lyophilized cake. For example, a 5 mL vial contained 100 mg of this compound bromide base, 35.8 mg of citric acid anhydrous, 7.5 mg of sodium phosphate dibasic anhydrous, and 137.5 mg of mannitol. Sodium hydroxide and/or phosphoric acid were used to buffer and adjust the pH to 4.0 upon reconstitution.[1]

Q4: How does pH affect the stability of this compound bromide in an aqueous solution?

A4: As an ester-containing compound, this compound bromide is susceptible to pH-dependent hydrolysis. The reconstituted commercial formulation had a pH of 4.0, suggesting that a slightly acidic environment helps to minimize the rate of hydrolysis.[1] Generally, ester hydrolysis is catalyzed by both acidic and basic conditions.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound bromide in solution.
  • Question: My this compound bromide solution is showing rapid degradation, as confirmed by HPLC analysis. What could be the cause and how can I mitigate this?

  • Answer: Rapid degradation is likely due to hydrolysis. Consider the following factors:

    • pH of the solution: Ensure the pH is maintained in a slightly acidic range (around 4.0) using a suitable buffer system like citrate-phosphate.

    • Temperature: Hydrolysis is accelerated at higher temperatures. Prepare and store solutions at controlled room temperature or under refrigeration if possible, and avoid exposure to heat.

    • Presence of esterases: If working with biological matrices, endogenous esterases can catalyze hydrolysis. The addition of an esterase inhibitor may be necessary for in vitro studies.

Issue 2: Incomplete or improper cake formation during lyophilization.
  • Question: During lyophilization of my this compound bromide formulation, I'm observing cake collapse or a non-uniform appearance. What are the potential causes and solutions?

  • Answer: A flawed lyophilized cake can result from several factors in the freeze-drying cycle:

    • Inadequate freezing: If the solution is not completely frozen before applying vacuum, it can lead to boiling and subsequent cake collapse. Ensure the freezing temperature is below the eutectic point of the formulation.

    • Primary drying temperature is too high: The shelf temperature during primary drying should be kept below the collapse temperature of the formulation to ensure efficient sublimation without melting.

    • Formulation composition: The concentration of bulking agents like mannitol is crucial for providing a stable cake structure. Insufficient bulking agent can lead to a fragile or collapsed cake.

Issue 3: Increased levels of unknown impurities in the formulation.
  • Question: My stability-indicating HPLC method is showing the emergence of unknown impurity peaks over time. How can I identify and control these?

  • Answer: The appearance of unknown impurities suggests degradation pathways other than simple hydrolysis may be occurring.

    • Forced degradation studies: Conduct forced degradation studies under oxidative, photolytic, and thermal stress conditions to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Analytical method optimization: Ensure your HPLC method is capable of separating all potential degradation products from the parent compound and from each other.

    • Formulation optimization: If oxidative degradation is suspected, consider adding an antioxidant to the formulation. For photolability, protect the product from light during manufacturing and storage.

Quantitative Data Summary

Table 1: Forced Degradation of this compound Bromide Under Various Stress Conditions (Hypothetical Data)

Stress ConditionDurationTemperaturePercent DegradationMajor Degradation Product
0.1 M HCl24 hours60°C~15%3-hydroxy metabolite
0.1 M NaOH4 hours25°C~25%3-hydroxy metabolite & others
3% H₂O₂8 hours25°C~10%Oxidative adducts
Thermal48 hours80°C~20%3-hydroxy metabolite & others
Photolytic (UV)24 hours25°C~5%Photodegradants

Note: This table presents hypothetical data based on typical degradation patterns of similar aminosteroid compounds for illustrative purposes.

Table 2: Influence of pH on the Stability of this compound Bromide in Aqueous Solution at 25°C (Hypothetical Data)

pHBuffer SystemHalf-life (t½) in hours
3.0Citrate96
4.0Citrate-Phosphate120
5.0Acetate72
7.4Phosphate24
9.0Borate8

Note: This table provides an example of how pH can affect stability and is for illustrative purposes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Bromide

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound bromide and its primary degradation product, the 3-hydroxy metabolite.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.05 M phosphate buffer, pH 6.0) and Mobile Phase B (Acetonitrile).

    • Gradient Program: Start with 70% A and 30% B, linearly increase to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the this compound bromide sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound bromide in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound bromide in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound bromide with 3% hydrogen peroxide at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound bromide to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the stability-indicating HPLC method.

Protocol 3: Lyophilization Cycle for this compound Bromide Formulation

This protocol provides a general guideline for a lyophilization cycle suitable for a this compound bromide formulation containing a bulking agent like mannitol.

  • Freezing:

    • Load vials onto the lyophilizer shelves pre-cooled to 5°C.

    • Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.

    • Hold at -40°C for at least 3 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.

    • Once the vacuum is stable, ramp the shelf temperature to -10°C over 2 hours.

    • Hold at -10°C for 24-48 hours, or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for 6-12 hours under vacuum to remove residual moisture.

  • Stoppering and Unloading:

    • Backfill the chamber with sterile nitrogen to atmospheric pressure.

    • Stopper the vials under vacuum or nitrogen atmosphere.

    • Unload the vials from the lyophilizer.

Visualizations

Degradation_Pathway This compound This compound Bromide Hydrolysis Hydrolysis (pH, Temp, Esterases) This compound->Hydrolysis Metabolite 3-hydroxy metabolite (Active) Hydrolysis->Metabolite Other Other Minor Degradants Hydrolysis->Other

Caption: Primary degradation pathway of this compound bromide.

Troubleshooting_Workflow start Instability Observed q1 Is the issue in solution or lyophilized form? start->q1 solution Solution Instability q1->solution Solution lyo Lyophilization Issue q1->lyo Lyophilized q2_solution Check pH and Temperature solution->q2_solution q2_lyo Review Freezing Protocol lyo->q2_lyo q3_solution Consider Esterase Inhibitors q2_solution->q3_solution q3_lyo Optimize Drying Temperatures q2_lyo->q3_lyo q4_lyo Evaluate Bulking Agent Conc. q3_lyo->q4_lyo

Caption: Troubleshooting decision tree for formulation instability.

Stability_Testing_Workflow start Prepare Formulation stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress_testing hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev stress_testing->hplc_dev lyophilize Lyophilization hplc_dev->lyophilize stability_chambers Place on Stability (Long-term & Accelerated) lyophilize->stability_chambers pull_samples Pull Samples at Timepoints stability_chambers->pull_samples analyze Analyze Samples by HPLC pull_samples->analyze data_analysis Data Analysis & Shelf-life Determination analyze->data_analysis end Stability Profile Established data_analysis->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Reversing Deep Neuromuscular Block from Rapacuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental studies involving the reversal of deep neuromuscular block induced by Rapacuronium.

Troubleshooting Guide

Issue 1: Slower than Expected Reversal of Neuromuscular Blockade

Symptoms:

  • Prolonged recovery of twitch response (T1) in train-of-four (TOF) stimulation.

  • Delayed return of spontaneous respiratory effort in animal models.

  • Train-of-four ratio (TOFR) remains below 0.9 for an extended period post-reversal agent administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Dose of Reversal Agent: Verify the correct dosage of the reversal agent (e.g., neostigmine) based on the depth of the neuromuscular block. For deep blocks, a higher dose may be required. Consider the species and weight of the experimental animal.
Timing of Reversal Agent Administration: Administering the reversal agent too early, during the peak effect of this compound, may result in a less effective reversal. While early reversal with neostigmine has been shown to be effective, timing is crucial.[1] Monitor the depth of the block and administer the reversal agent during the recovery phase if possible.
Drug Interactions: Certain anesthetics or other co-administered drugs can potentiate the effects of this compound, making reversal more challenging. Review the experimental protocol for any known interactions. For example, the use of sevoflurane may lead to a less predictable reversal with edrophonium compared to propofol-based anesthesia.[2]
Metabolic Factors: Individual variations in metabolism can affect the clearance of this compound and the response to reversal agents. Ensure consistent metabolic status of experimental subjects.
Issue 2: Unexplained Bronchospasm or Increased Airway Resistance

Symptoms:

  • Sudden increase in airway pressure during mechanical ventilation.

  • Wheezing or audible signs of respiratory distress.

  • Difficulty in ventilating the subject.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Known Adverse Effect of this compound: This compound was withdrawn from the market due to the risk of fatal bronchospasm.[3][4][5][6] This is a known and serious adverse effect. The incidence of bronchospasm with this compound has been reported to be around 3.4% in adult patients.[7]
M2 Muscarinic Receptor Antagonism: A potential mechanism for this compound-induced bronchospasm is the blockade of M2 muscarinic receptors on parasympathetic nerves.[8] This leads to increased acetylcholine release and subsequent M3 receptor-mediated airway smooth muscle constriction.[8]
Dose-Related Effect: The occurrence of bronchospasm is dose-related.[9][10] Using the lowest effective dose of this compound may help minimize this risk.
Pre-existing Airway Hyperreactivity: Subjects with underlying airway hyperreactivity may be more susceptible to this compound-induced bronchospasm.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-depolarizing aminosteroid neuromuscular blocking agent.[3][7] It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[11] By blocking these receptors, it prevents acetylcholine from binding and causing muscle depolarization, leading to skeletal muscle relaxation.[11]

Q2: Why was this compound withdrawn from the market?

This compound (brand name Raplon) was voluntarily withdrawn from the U.S. market by its manufacturer, Organon, on March 27, 2001.[3] The withdrawal was due to the risk of fatal bronchospasm associated with its use.[3][5][6]

Q3: What are the primary challenges in reversing a deep neuromuscular block from this compound?

The primary challenges include:

  • Managing the risk of bronchospasm: This is a significant safety concern and a direct adverse effect of the drug.[7][9]

  • Ensuring complete and sustained reversal: Inadequate reversal can lead to residual muscle weakness.

  • Predictability of reversal: As with other neuromuscular blockers, factors like dose, patient physiology, and co-administered drugs can affect the speed and completeness of reversal.

Q4: Which reversal agents are effective against this compound?

Cholinesterase inhibitors, such as neostigmine and edrophonium, are used to reverse the effects of non-depolarizing neuromuscular blockers like this compound.[1][12][13] These agents increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound for the receptor sites, thereby restoring neuromuscular transmission.[11] Early administration of neostigmine has been shown to accelerate recovery from this compound-induced block.[1]

Q5: Are there any newer reversal agents that could theoretically be used for this compound?

Sugammadex is a newer reversal agent that works by encapsulating and inactivating steroidal neuromuscular blockers like rocuronium and vecuronium.[14][15] Since this compound is also an aminosteroid, it is plausible that Sugammadex could be effective. However, as this compound was withdrawn from the market before the widespread clinical use of Sugammadex, there is limited data on this specific interaction.

Quantitative Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Onset of Action (1.5 mg/kg) ~1.2 - 1.8 minutes[7]
Clinical Duration (1.5 mg/kg) ~10.2 - 16.5 minutes[7]
ED95 (Adults) ~0.95 mg/kg[11]

Table 2: Reversal of this compound-Induced Neuromuscular Block with Neostigmine

This compound DoseNeostigmine Administration Time (post-Rapacuronium)Time to TOF Ratio of 0.7 (minutes)Reference
1.5 mg/kgNo Neostigmine (Control)38[1]
1.5 mg/kg2 or 5 minutes17 - 19[1]
2.5 mg/kgNo Neostigmine (Control)54[1]
2.5 mg/kg2 or 5 minutes26 - 32[1]

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade and Reversal Using Train-of-Four (TOF) Stimulation

Objective: To quantify the depth of neuromuscular blockade and the efficacy of reversal agents.

Methodology:

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).

  • Transducer Placement: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical response.

  • Baseline Measurement: Before administering any neuromuscular blocking agent, deliver a supramaximal train-of-four (TOF) stimulus (four stimuli at 2 Hz). Record the baseline twitch height (T1, T2, T3, T4).

  • This compound Administration: Administer the desired dose of this compound intravenously.

  • Monitoring Block Onset and Depth: Continuously monitor the twitch response to TOF stimulation every 12-15 seconds. The depth of the block is determined by the disappearance of twitches, starting from T4.

  • Reversal Agent Administration: At the desired level of blockade or time point, administer the reversal agent (e.g., neostigmine).

  • Monitoring Recovery: Continue to monitor the TOF response. Recovery is measured by the return of the twitches and the train-of-four ratio (TOFR), calculated as the ratio of the height of the fourth twitch (T4) to the first twitch (T1). A TOFR of ≥ 0.9 is generally considered adequate recovery.[16]

Visualizations

cluster_NMJ Neuromuscular Junction Nerve_Terminal Nerve Terminal ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft Motor_End_Plate Motor End Plate Muscle_Contraction Muscle Contraction Motor_End_Plate->Muscle_Contraction Depolarization ACh_Release ACh Release ACh_Vesicles->ACh_Release Nerve Impulse ACh Acetylcholine nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Blocks No_Contraction Muscle Relaxation (Blockade) nAChR->No_Contraction Blockade

Caption: Mechanism of this compound at the neuromuscular junction.

cluster_Reversal Reversal of Neuromuscular Blockade Neostigmine Neostigmine AChE Acetylcholinesterase (AChE) Neostigmine->AChE Inhibits Increased_ACh Increased ACh in Synaptic Cleft AChE->Increased_ACh Leads to Displace_this compound Displaces this compound from nAChR Increased_ACh->Displace_this compound Restored_Transmission Restored Neuromuscular Transmission Displace_this compound->Restored_Transmission Rapacuronium_Block This compound-Induced Blockade

Caption: Mechanism of Neostigmine in reversing this compound block.

cluster_Bronchospasm Proposed Mechanism of this compound-Induced Bronchospasm This compound This compound M2_Receptor Presynaptic M2 Muscarinic Receptor This compound->M2_Receptor Antagonizes Increased_ACh_Release Increased ACh Release from Vagus Nerve M2_Receptor->Increased_ACh_Release Leads to M3_Receptor M3 Muscarinic Receptor on Airway Smooth Muscle Increased_ACh_Release->M3_Receptor Acts on Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction

Caption: Signaling pathway of this compound-induced bronchospasm.

References

Factors influencing the variability of Rapacuronium onset time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Rapacuronium. The content addresses common issues and sources of variability encountered during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the onset time of this compound in our adult human subjects. What are the primary factors we should investigate?

A1: Variability in this compound's onset time is expected and can be attributed to several key factors. The most influential are the administered dose, the patient's cardiac output, and concurrent medications. Slower onset may be linked to lower doses, reduced cardiac output, or interactions with other drugs.[1][2][3]

To troubleshoot, begin by reviewing your experimental protocol against the following factors:

  • Dosage: this compound's onset is dose-dependent.[4] Higher doses generally lead to a faster onset because more molecules are available to bind to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1]

  • Cardiac Output: The rate at which this compound reaches the neuromuscular junction is dependent on blood flow.[1] Patients with higher cardiac output will typically exhibit a faster onset of neuromuscular blockade, while those with lower cardiac output will have a delayed onset.[3][5][6]

  • Administration Technique: The speed of intravenous injection and the site of administration can influence onset.[1][5] Administration into a central blood vessel accelerates onset compared to a peripheral vein.[1]

  • Drug Interactions: Concurrently administered anesthetic agents (e.g., propofol, sevoflurane) and other medications can alter this compound's pharmacodynamics.[7][8] For instance, inhalation anesthetics can enhance its activity.[7]

Below is a logical workflow to diagnose the source of variability.

G VariableOnset Observed: Variable Onset Time Dose 1. Dosage Review VariableOnset->Dose Patient 2. Patient Factors VariableOnset->Patient Admin 3. Administration Protocol VariableOnset->Admin DrugInt 4. Drug Interactions VariableOnset->DrugInt Dose_Check Verify Dose Calculation (mg/kg) Confirm Concentration Dose->Dose_Check Patient_CO Assess Cardiac Output Status (e.g., hemodynamic monitoring) Patient->Patient_CO Patient_Age Consider Age-Related Pharmacokinetics Patient->Patient_Age Patient_Path Review for Renal/Hepatic Insufficiency Patient->Patient_Path Admin_Site Check IV Site (Central vs. Peripheral) Review Injection Speed/Flush Admin->Admin_Site DrugInt_Anes Review Anesthetic Agents Used (Inhaled vs. IV) DrugInt->DrugInt_Anes DrugInt_Other Screen for Concomitant Drugs (e.g., Anticonvulsants, Antibiotics) DrugInt->DrugInt_Other

Caption: Troubleshooting workflow for variable this compound onset time.
Q2: What is the expected onset time of this compound at different doses, and how does it compare to other neuromuscular blocking agents (NMBAs)?

A2: The onset of this compound is rapid and dose-dependent. Doses of 1.5-2.5 mg/kg typically result in maximum block within 60-90 seconds.[9] A key reason for its rapid onset is the very fast equilibration between the plasma and the site of effect (the neuromuscular junction).[4][10][11] Its rate constant of transport (ke0) is significantly higher than that of other NMBAs like rocuronium and vecuronium.[1][10]

The tables below summarize quantitative data from clinical studies.

Table 1: Dose-Response and Onset Time of this compound in Adults

Dose Category Dose (mg/kg) Onset to 90% Peak Effect (seconds) Clinical Duration (minutes) Reference
ED95 0.75 ± 0.16 77 ± 17 6.1 ± 1.1 [12][13]

| Intubating Dose | 1.5 | ~87 | ~15 |[14] |

Table 2: Comparative Onset Times of Different NMBAs

Drug Dose (mg/kg) Onset Time (seconds) Primary Rationale for Onset Speed Reference
This compound 1.5 87 ± 20 Very high transport rate (ke0) to effect site [10][14]
Rocuronium 0.6 141 ± 65 Lower potency requires higher dose (more molecules) [14]
Vecuronium 0.08 191.7 ± 33.5 Higher potency, slower transport to effect site [6]

| Succinylcholine | 1.0 | ~60-80 | Depolarizing agent, direct receptor activation |[13] |

Q3: We are planning a study in a pediatric population. How does age affect the pharmacodynamics and expected onset of this compound?

A3: The potency (ED50) of this compound is generally similar across neonates, infants, and children.[15] However, the time to peak effect can be faster in neonates and infants compared to children. This is likely due to age-related differences in body composition, circulation time, and neuromuscular junction maturity.[15][16] When administering this compound intramuscularly, different age-related doses are required to achieve similar effects.[17][18]

Table 3: this compound Onset Time in Pediatric Patients (Intravenous Administration)

Age Group Dose (mg/kg) Time to Peak Effect (seconds) Reference
Neonates (0-1 month) 0.9 57 ± 20 [15]
Infants (1-12 months) 0.9 62 ± 29 [15]

| Children (1-10 years) | 0.9 | 96 ± 33 |[15] |

It is critical to adjust dosing and expectations for onset time based on the specific pediatric age group being studied.

Q4: Can you provide a detailed protocol for accurately measuring the onset of neuromuscular blockade in an experimental setting?

A4: Accurately determining the onset of neuromuscular blockade requires precise monitoring of muscle response to nerve stimulation. The standard method involves stimulating a peripheral nerve and quantifying the evoked muscle contraction.[19][20]

Experimental Protocol: Measuring Onset of Neuromuscular Blockade

  • Subject Preparation:

    • Anesthesia is induced and maintained with agents known not to significantly interfere with neuromuscular monitoring (e.g., propofol infusion).[12][13]

    • The subject's arm is immobilized to ensure consistent measurements.[6]

  • Neuromuscular Monitoring Setup:

    • Stimulation: Place two electrodes over a peripheral motor nerve, typically the ulnar nerve at the wrist.[6][20]

    • Measurement: Use a quantitative monitoring device to measure the evoked response of the adductor pollicis muscle (thumb adduction).[19][21] Common methods include:

      • Mechanomyography (MMG): Measures the isometric force of contraction using a force transducer.[15]

      • Electromyography (EMG): Measures the muscle's electrical action potential.[12][14]

  • Establishing a Baseline:

    • Before drug administration, determine the supramaximal stimulus : the lowest current that produces a maximal muscle response.[20] Use single twitch stimuli at 1 Hz for this calibration.[19]

    • Once calibrated, use a stimulus pattern of single twitches at 0.1 Hz (one twitch every 10 seconds) or Train-of-Four (TOF) stimulation to establish a stable baseline control value.[12][19]

  • Drug Administration and Data Collection:

    • Administer the calculated dose of this compound as a rapid intravenous bolus.

    • Continue stimulating the nerve and recording the evoked response continuously.

    • Onset Time is defined as the time from the end of the drug injection to the point of maximum twitch depression (e.g., 90% or 95% suppression of the baseline twitch height).[12][14]

    • Lag Time can also be measured as the time from injection to the first detectable decrease in twitch response.[14]

The following diagram illustrates the experimental workflow.

G sub_prep 1. Subject Preparation (Anesthesia Induction, Immobilization) setup 2. Monitoring Setup (Ulnar Nerve Stimulation, EMG/MMG Sensor) sub_prep->setup baseline 3. Establish Supramaximal Stimulus & Stable Baseline Response setup->baseline admin 4. Administer this compound Bolus baseline->admin record 5. Continuous Stimulation & Recording (e.g., TOF every 15s) admin->record analysis 6. Data Analysis (Calculate time to 95% twitch depression) record->analysis

Caption: Experimental workflow for determining this compound onset time.
Q5: What is the underlying mechanism of action for this compound, and how does this relate to its rapid onset?

A5: this compound is a non-depolarizing, aminosteroidal neuromuscular blocking agent.[4] Its primary mechanism is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] By binding to these receptors, it prevents acetylcholine (ACh) from binding, thereby inhibiting muscle cell depolarization and causing muscle relaxation.[1]

The exceptionally rapid onset of this compound is not due to a different mechanism of action but rather its pharmacokinetic and pharmacodynamic properties.[10] Specifically, it has a very high rate constant for transport (ke0) from the plasma to the effect site (the biophase of the neuromuscular junction).[1][10][11] This allows the drug concentration at the receptor site to increase very quickly, leading to a faster onset of blockade compared to other NMBAs.[10]

G cluster_NMJ Neuromuscular Junction Nerve Motor Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Releases Synapse Synaptic Cleft Muscle Muscle Fiber (Postsynaptic Membrane) Receptor nACh Receptor Contraction Muscle Contraction Receptor->Contraction Activates Block Blockade (Muscle Relaxation) Receptor->Block Leads to ACh->Receptor Binds This compound This compound This compound->Receptor Competitively Binds & Blocks ACh

Caption: Mechanism of competitive antagonism by this compound.

References

Overcoming resistance to Rapacuronium in specific patient populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapacuronium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on overcoming resistance in specific patient populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended use?

This compound bromide is a rapid-onset, short-acting, non-depolarizing aminosteroid neuromuscular blocking agent.[1][2][3] It was developed to provide skeletal muscle relaxation for tracheal intubation and during surgical procedures.[1][2][3] However, it was withdrawn from the market due to concerns about a higher than expected incidence of bronchospasm.

Q2: How does this compound exert its neuromuscular blocking effect?

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[2] By competing with acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.

Q3: What are the known patient populations that may exhibit resistance to this compound?

Resistance to nondepolarizing neuromuscular blocking agents like this compound has been observed in several patient populations, including:

  • Burn Patients: Patients with significant burn injuries are known to develop resistance to these agents.[4][5][6]

  • Patients with Neuromuscular Diseases: Conditions such as upper motor neuron lesions can lead to resistance.[5] Conversely, patients with Myasthenia Gravis show increased sensitivity to non-depolarizing agents like rocuronium.[7][8][9][10]

  • Immobilized Patients: Prolonged immobilization can induce a state of resistance.[5]

Troubleshooting Guides

Issue 1: Reduced or Shorter-than-Expected Neuromuscular Blockade in Burn Patients

Symptoms:

  • Larger than expected doses of this compound are required to achieve the desired level of muscle relaxation.

  • The duration of the neuromuscular block is significantly shorter than anticipated.

  • Difficulty in achieving and maintaining adequate surgical relaxation.

Potential Cause: Resistance in burn patients is primarily attributed to the upregulation of acetylcholine receptors (AChRs) on the skeletal muscle membrane.[4][5] This increase in receptor number means that a higher concentration of the blocking agent is needed to occupy a sufficient number of receptors to produce a clinical effect. This upregulation is thought to be a post-transcriptional event.[11][12] Studies in burn patients have shown a significant upregulation of α7 and γ nAChR genes.[13][14]

Experimental Data (Rocuronium as a proxy for this compound): Since specific data for this compound in burn patients is limited due to its market withdrawal, data from a similar aminosteroid, Rocuronium, is presented below to illustrate the extent of resistance.

ParameterControl PatientsBurn PatientsFold Change
Rocuronium ED95 (mg/kg) ~0.32-3 times higher2-3x
Onset Time (seconds) for 0.9 mg/kg 68 ± 16115 ± 58~1.7x longer
Onset Time (seconds) for 1.2 mg/kg 57 ± 1186 ± 20~1.5x longer
Clinical Duration LongerSignificantly ShorterShorter

Data adapted from studies on Rocuronium in burn patients.[15][16]

Troubleshooting Steps:

  • Increase the Dose: In burn patients, it is often necessary to use higher doses of nondepolarizing neuromuscular blockers to achieve the desired effect. Doses may need to be increased by 2- to 3-fold.[4][5]

  • Utilize Neuromuscular Monitoring: Continuous monitoring of neuromuscular function using a peripheral nerve stimulator is crucial. The Train-of-Four (TOF) stimulation pattern is the standard method.[6]

  • Consider Priming Dose (with caution): Although not extensively studied with this compound, a small priming dose administered a few minutes before the intubating dose has been shown to accelerate the onset of block with other aminosteroids in burn patients.[17]

Issue 2: Variable Response in Patients with Neuromuscular Disease

Symptoms:

  • Unpredictable response to standard doses of this compound, ranging from extreme sensitivity to resistance.

Potential Cause:

  • Upregulation of AChRs: In conditions with upper motor neuron lesions, there is a proliferation of extrajunctional AChRs, leading to resistance.[5]

  • Downregulation of AChRs: In Myasthenia Gravis, the number of functional AChRs is reduced due to autoimmune destruction, leading to increased sensitivity to non-depolarizing blockers.[7][9][10]

Experimental Data (Rocuronium in Myasthenia Gravis):

ParameterControl PatientsMyasthenia Gravis PatientsObservation
Rocuronium ED95 (mg/kg) ~0.3<0.15 (in sensitive patients)Increased sensitivity

Data adapted from a study on Rocuronium in patients with Myasthenia Gravis.[7][8]

Troubleshooting Steps:

  • Titrate to Effect: Start with a significantly reduced test dose (e.g., 10% of the standard dose) and carefully titrate upwards based on the response monitored by a peripheral nerve stimulator.

  • Intensive Monitoring: Continuous TOF monitoring is mandatory to avoid profound and prolonged neuromuscular blockade in sensitive individuals or inadequate relaxation in resistant patients.

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation

Objective: To quantitatively assess the degree of neuromuscular blockade.

Materials:

  • Peripheral nerve stimulator capable of delivering a supramaximal square wave stimulus.

  • Surface electrodes.

  • Accelerometer or mechanomyograph for quantitative measurement of muscle response.

Procedure:

  • Place two electrodes over the ulnar nerve at the wrist.

  • Set the peripheral nerve stimulator to deliver a supramaximal stimulus (the current at which the muscle twitch response does not increase further).

  • Apply the Train-of-Four (TOF) stimulus, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

  • Record the twitch response of the adductor pollicis muscle.

  • The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.

Visualizations

Signaling Pathways and Experimental Workflows

Rapacuronium_Mechanism cluster_NMJ Neuromuscular Junction Nerve_Terminal Nerve Terminal ACh Acetylcholine (ACh) Nerve_Terminal->ACh Releases Motor_Endplate Motor Endplate Muscle_Contraction Muscle_Contraction Motor_Endplate->Muscle_Contraction Leads to AChR Nicotinic ACh Receptor AChR->Motor_Endplate Depolarizes No_Depolarization No_Depolarization AChR->No_Depolarization Prevents Depolarization ACh->AChR Binds to This compound This compound This compound->AChR Competitively Blocks Muscle_Relaxation Muscle_Relaxation No_Depolarization->Muscle_Relaxation Results in

Caption: Mechanism of Action of this compound at the Neuromuscular Junction.

AChR_Upregulation cluster_conditions Conditions Leading to Resistance cluster_signaling Intracellular Signaling Burn_Injury Burn Injury Post_Transcriptional_Mod Post-Transcriptional Modification Burn_Injury->Post_Transcriptional_Mod gamma_alpha7_subunits ↑ γ and α7 Subunit Expression (in burns) Burn_Injury->gamma_alpha7_subunits Immobilization Prolonged Immobilization MuRF1_MAFbx ↑ MuRF1 & MAFbx (in disuse atrophy) Immobilization->MuRF1_MAFbx Denervation Denervation Denervation->MuRF1_MAFbx AChR_Upregulation Upregulation of Acetylcholine Receptors Post_Transcriptional_Mod->AChR_Upregulation MuRF1_MAFbx->AChR_Upregulation gamma_alpha7_subunits->AChR_Upregulation Resistance Resistance to Non-depolarizing Blockers AChR_Upregulation->Resistance

Caption: Signaling Pathways Leading to Acetylcholine Receptor Upregulation and Resistance.

TOF_Workflow Start Start Experiment Electrode_Placement Place Electrodes over Ulnar Nerve Start->Electrode_Placement Set_Stimulus Determine Supramaximal Stimulus Electrode_Placement->Set_Stimulus Apply_TOF Apply Train-of-Four (TOF) Stimulus (4 pulses at 2 Hz) Set_Stimulus->Apply_TOF Measure_Response Measure Adductor Pollicis Twitch Response (T1, T2, T3, T4) Apply_TOF->Measure_Response Calculate_Ratio Calculate TOF Ratio (T4/T1) Measure_Response->Calculate_Ratio Interpret_Results Interpret Results Calculate_Ratio->Interpret_Results No_Block No Significant Block (TOF Ratio ≈ 1.0) Interpret_Results->No_Block Ratio ≈ 1.0 Partial_Block Partial Block (Fade in Twitches, TOF Ratio < 0.9) Interpret_Results->Partial_Block 0 < Ratio < 0.9 Profound_Block Profound Block (0, 1, or 2 Twitches) Interpret_Results->Profound_Block T4 = 0 End End No_Block->End Partial_Block->End Profound_Block->End

Caption: Experimental Workflow for Train-of-Four (TOF) Neuromuscular Monitoring.

References

Technical Support Center: Analysis of Rapacuronium and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Rapacuronium and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation product of this compound is its 3-hydroxy metabolite. This active metabolite is formed through the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus.[1] This hydrolysis can occur non-specifically at physiological pH and temperature and may also be catalyzed by esterases.[1] Additionally, a mass balance study has suggested the presence of seven other minor, unidentified metabolites.[1]

Q2: What are the recommended analytical techniques for detecting this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and robust method for the separation and quantification of this compound and its degradation products. For the structural elucidation and identification of unknown degradation products, Mass Spectrometry (MS), particularly in tandem with HPLC (LC-MS), is the preferred technique.

Q3: What are the typical stress conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods. Based on studies of structurally similar aminosteroid compounds like Rocuronium and Vecuronium, the following stress conditions are recommended for this compound:

  • Acidic Hydrolysis: Treatment with an acid such as 2M HCl.

  • Basic Hydrolysis: Treatment with a base such as 2M NaOH.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the sample, for instance, at 135°C.

  • Photolytic Degradation: Exposing the sample to UV light, for example, at 254 nm.

These conditions help to generate potential degradation products that might form under various storage and handling conditions.

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For aminosteroids, a slightly acidic to neutral pH is often optimal. 2. Use a new column or a guard column to protect the analytical column. 3. Reduce the concentration of the injected sample.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Low sensitivity or no peak detected. 1. Inappropriate detection wavelength. 2. Low sample concentration. 3. Analyte degradation in the sample vial.1. Determine the optimal UV wavelength for this compound and its degradation products (typically around 210 nm for aminosteroids). 2. Concentrate the sample or increase the injection volume. 3. Use fresh samples or ensure proper storage conditions (e.g., refrigeration, protection from light).
Co-elution of parent drug and degradation products. 1. Insufficient chromatographic resolution.1. Optimize the mobile phase composition (e.g., gradient, organic modifier). 2. Try a different column stationary phase (e.g., C18, C8, Phenyl). 3. Adjust the flow rate.
Difficulty in identifying unknown degradation products by MS. 1. Low abundance of the degradation product. 2. Complex fragmentation pattern.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Perform MS/MS (tandem mass spectrometry) to obtain fragmentation data and elucidate the structure. Compare fragmentation patterns with the parent drug.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods used for similar aminosteroid compounds and should be optimized for your specific instrumentation and requirements.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a buffer (e.g., 0.04M diammonium hydrogen phosphate, pH adjusted to 8) and acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Dissolve the this compound bromide sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • For forced degradation samples, neutralize the solution if necessary before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Identify and quantify the peaks based on the retention times and peak areas of reference standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Separation (C18 Column) stress->hplc uv UV Detection (Quantification) hplc->uv ms Mass Spectrometry (Identification) hplc->ms quant Quantification of This compound & Degradants uv->quant ident Identification of Degradation Products ms->ident

Caption: Experimental workflow for the analysis of this compound degradation products.

degradation_pathway This compound This compound Metabolite 3-hydroxy metabolite (Active) This compound->Metabolite Hydrolysis Other Other Minor Degradation Products This compound->Other Oxidation, Photolysis, etc.

Caption: Simplified degradation pathway of this compound.

References

Strategies to reduce the risk of bronchospasm in pediatric patients receiving Rapacuronium

Author: BenchChem Technical Support Team. Date: December 2025

A Historical and Scientific Resource for Drug Development Professionals

This document serves as a technical and historical resource concerning Rapacuronium (trade name: Raplon). This compound was a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent that was voluntarily withdrawn from the U.S. market on March 27, 2001, due to a high incidence of severe and sometimes fatal bronchospasm, particularly in pediatric patients.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals as a case study in post-marketing surveillance, adverse event mechanisms, and risk factor identification.

Frequently Asked Questions (FAQs) & Troubleshooting (Historical Context)

Q1: Why was this compound withdrawn from the market?

A1: this compound was withdrawn due to numerous post-marketing reports of severe bronchospasm, including several fatalities.[2][3] While bronchospasm was identified as an adverse event in pre-marketing clinical trials, the severity and fatal outcomes were not observed until the drug was in wider clinical use.[3]

Q2: What was the incidence of bronchospasm associated with this compound?

A2: During pre-marketing clinical studies, bronchospasm occurred in approximately 3.2% of patients who received this compound.[2][4] This was higher than the incidence observed with other neuromuscular blocking agents used in the same studies.[2] Following its market release, the estimated occurrence of this adverse event remained around 3.2%, but the severity of the reactions reported was much greater than anticipated.[2][3]

Q3: What was the proposed mechanism for this compound-induced bronchospasm?

A3: The leading hypothesis is that this compound's bronchospastic effects are due to its selective antagonism of M2 muscarinic receptors.[5][6] In the airways, M2 receptors on presynaptic parasympathetic nerves act as a negative feedback loop, inhibiting further release of acetylcholine (ACh).[5][6] By blocking these M2 receptors, this compound is thought to have caused an increased release of ACh, which then acts on unopposed M3 muscarinic receptors on airway smooth muscle, leading to potent bronchoconstriction.[5] Studies showed that this compound has a significantly higher affinity for M2 receptors compared to M3 receptors at clinically relevant concentrations.[5]

Q4: Were there specific risk factors for developing bronchospasm with this compound in pediatric patients?

A4: Yes. A retrospective cohort study identified two significant risk factors in pediatric patients:

  • Rapid sequence induction: This was associated with a markedly increased risk.[7][8]

  • Prior history of reactive airways disease: Children with a history of conditions like asthma were at a higher risk.[7][8] A case-control study further established that children who experienced bronchospasm during anesthesia induction were significantly more likely to have received this compound compared to other muscle relaxants.[7][8]

Q5: What lessons can be learned from the this compound case for future drug development?

A5: The this compound case underscores several critical points for drug development:

  • Limitations of Premarketing Trials: Clinical trials, while essential, may not fully predict the safety profile of a drug in a broader, more diverse patient population with various comorbidities.[3][9]

  • Importance of Post-Marketing Surveillance: Vigilant and robust post-marketing (Phase IV) surveillance is crucial for identifying rare but severe adverse events.[9]

  • Understanding Mechanistic Toxicology: A thorough understanding of a drug's off-target pharmacological effects (like muscarinic receptor antagonism for a neuromuscular blocker) is vital. This knowledge can help predict potential adverse reactions.[5]

  • Risk Factor Identification: For drugs with known, even if infrequent, adverse effects, identifying patient populations at higher risk is a key part of risk mitigation.

Data Presentation

Table 1: Incidence of Bronchospasm in Clinical Trials
AgentIncidence of Bronchospasm
This compound bromide 3.2%
Succinylcholine chloride2.1%
Rocuronium bromide< 1%
Vecuronium bromide< 1%
Mivacurium chloride< 1%
(Data sourced from pre-marketing clinical studies as reported in 2001.)[2]
Table 2: Risk Factors for this compound-Induced Bronchospasm in Pediatric Patients
Risk FactorRelative Risk (RR)95% Confidence Interval (CI)
Rapid Sequence Induction 17.92.9 - ∞
Prior History of Reactive Airways Disease 4.61.5 - 14.3
(Data from a retrospective cohort study.)[7][8]

Experimental Protocols

The following are summaries of the methodologies used in key studies investigating this compound-induced bronchospasm. These are not intended as protocols for new experiments but as a reference for understanding the original research.

Retrospective Cohort and Case-Control Study for Risk Factor Identification
  • Objective: To identify risk factors for bronchospasm in pediatric patients receiving this compound and to determine if its use was more frequent in children who developed bronchospasm.[7]

  • Methodology (Retrospective Cohort Study):

    • All anesthetic records over a 5-month period where this compound was administered were identified and reviewed.[7]

    • The primary outcome was the development of bronchospasm during the induction of anesthesia.

    • Patient demographics, medical history (specifically a history of reactive airway disease), and anesthetic management details (such as rapid sequence induction) were collected.

    • Statistical analysis was performed to calculate the relative risk of bronchospasm associated with potential risk factors.[7][8]

  • Methodology (Case-Control Study):

    • Cases: All patients who experienced bronchospasm during anesthesia induction over the 5-month study period were identified.[7]

    • Controls: For each case, four control patients who did not experience bronchospasm were randomly selected.[7]

    • The use of this compound versus other muscle relaxants was compared between the case and control groups.

    • An odds ratio was calculated to determine the likelihood of having received this compound if a patient developed bronchospasm.[7][8]

Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
  • Objective: To determine the binding affinity of this compound for M2 and M3 muscarinic receptors to elucidate the mechanism of bronchospasm.[5]

  • Methodology Summary:

    • Receptor Source: Membranes from cells engineered to express either human M2 or M3 muscarinic receptors were used.

    • Radioligand: A radiolabeled muscarinic antagonist, such as ³H-quinuclidinyl benzilate (³H-QNB), was used at a fixed concentration.

    • Competition: The cell membranes and radioligand were incubated with varying concentrations of unlabeled this compound. Other neuromuscular blockers and known selective M2/M3 antagonists were used as comparators.[5]

    • Separation: After incubation, bound and free radioligand were separated via filtration.

    • Detection: The amount of radioactivity trapped on the filters (representing bound ligand) was quantified using scintillation counting.

    • Analysis: The data were used to calculate the 50% inhibitory concentration (IC₅₀) for this compound, which is the concentration that displaces 50% of the specific binding of the radioligand. This value was then used to determine the binding affinity (Ki).[5]

Mandatory Visualizations

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Nerve Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve Impulse->ACh_Release M2_Receptor M2 Receptor (Autoreceptor) ACh_Release->M2_Receptor Negative Feedback ACh_Synapse ACh ACh_Release->ACh_Synapse M3_Receptor M3 Receptor Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction ACh_Synapse->M3_Receptor Binds This compound This compound This compound->M2_Receptor

Caption: Proposed mechanism of this compound-induced bronchospasm.

G cluster_workflow This compound Timeline and Key Events Development Preclinical & Clinical Development Approval FDA Approval (1999) Development->Approval Bronchospasm noted (3.2% incidence) Marketing Post-Marketing Phase IV Approval->Marketing AE_Reports Serious Adverse Event Reports (Bronchospasm, Fatalities) Marketing->AE_Reports Increased severity observed Withdrawal Market Withdrawal (2001) AE_Reports->Withdrawal Safety concerns confirmed

Caption: Logical workflow of this compound's market timeline.

References

Validation & Comparative

A Comparative Analysis of Rapacuronium and Succinylcholine: Onset and Recovery Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuromuscular blocking agents rapacuronium and succinylcholine, with a focus on their onset and recovery characteristics. The information presented is supported by experimental data from clinical trials to aid in research and development efforts within the pharmaceutical and medical fields.

Executive Summary

Succinylcholine, a depolarizing neuromuscular blocking agent, has long been the standard for rapid sequence intubation due to its swift onset of action.[1] this compound, a non-depolarizing aminosteroid neuromuscular blocker, was developed to offer a similar rapid onset but with a different safety profile.[2][3] This guide delves into the quantitative differences in their performance, the methodologies used to assess their effects, and the underlying signaling pathways that dictate their mechanisms of action.

Data Presentation: Onset and Recovery Comparison

The following tables summarize the quantitative data on the onset and recovery times for this compound and succinylcholine, derived from various clinical studies.

ParameterThis compound (1.5 mg/kg)Succinylcholine (1.0 - 1.5 mg/kg)Reference(s)
Time to Maximum Block (Onset) 60 - 90 seconds30 - 60 seconds[4][5][6]
Clinical Duration (to 25% T1 Recovery) ~15 minutes (range 6-30 min)4 - 6 minutes[7][8]
Time to T1 Recovery of 25% 14.2 - 15.1 minutes7.6 minutes[9]
Time to TOF Ratio > 0.7 31.8 - 53.5 minutes (depending on anesthetic)Not applicable (no fade in Phase I)[10]
Spontaneous Recovery to TOF Ratio 0.8 33.4 minutesNot applicable (no fade in Phase I)[9]

Table 1: Comparative Onset and Recovery Times

Study PopulationAnestheticThis compound (1.5 mg/kg) Time to TOF Ratio > 0.7 (min)Reference
Adult WomenDesflurane44.4 +/- 18.9[10]
Adult WomenSevoflurane44.8 +/- 15.1[10]
Adult WomenPropofol31.8 +/- 5.3[10]

Table 2: Influence of Anesthetic Agents on this compound Recovery

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on precise monitoring of muscle response to nerve stimulation. The following methodologies are central to the data presented.

Neuromuscular Monitoring

Train-of-Four (TOF) Stimulation: This is the most common method for monitoring neuromuscular blockade.[11] It involves the delivery of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[12] The ratio of the fourth twitch height (T4) to the first twitch height (T1) provides a measure of the degree of block. For non-depolarizing agents like this compound, a fade in the twitch height is observed, and the TOF ratio is a critical indicator of recovery.[13] In contrast, succinylcholine produces a Phase I block characterized by an equal reduction in all four twitches, resulting in no fade.[12]

Acceleromyography and Electromyography: These quantitative methods are used to measure the muscle response to nerve stimulation.[14][15] Acceleromyography utilizes a piezoelectric transducer to measure the acceleration of the thumb in response to ulnar nerve stimulation.[16] Electromyography measures the muscle action potential.[15] Both techniques provide objective data for determining the onset of maximum block and the trajectory of recovery.[14]

Experimental Workflow for Comparative Analysis

The typical experimental workflow for comparing these agents involves:

  • Patient Selection: Healthy adult patients scheduled for elective surgery are often recruited.[15]

  • Anesthesia Induction: Anesthesia is induced using standard intravenous agents like propofol and fentanyl.[9]

  • Baseline Measurement: Before administration of the neuromuscular blocking agent, baseline neuromuscular function is established using TOF stimulation and recorded via acceleromyography or electromyography.[15]

  • Drug Administration: A standardized dose of either this compound or succinylcholine is administered intravenously.

  • Monitoring Onset: Continuous monitoring of the neuromuscular response is performed to determine the time to maximum suppression of the first twitch (T1).[17]

  • Intubation Conditions: At a predefined time point (e.g., 60 seconds), the ease of tracheal intubation is assessed and scored.[18]

  • Monitoring Recovery: Neuromuscular function is continuously monitored to determine key recovery milestones, such as the time to 25% recovery of T1 and the time to a TOF ratio of 0.9, which is considered indicative of adequate recovery.[19]

Signaling Pathways and Mechanisms of Action

The distinct onset and recovery profiles of this compound and succinylcholine are a direct consequence of their different mechanisms of action at the neuromuscular junction.

Succinylcholine: Depolarizing Blockade

Succinylcholine is composed of two acetylcholine molecules linked together.[20] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[21][22]

Succinylcholine_Pathway cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh_Vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft Motor_End_Plate Motor End Plate Succinylcholine Succinylcholine nAChR Nicotinic ACh Receptor Succinylcholine->nAChR Binds and Activates BChE Butyrylcholinesterase (in plasma) Succinylcholine->BChE Metabolizes Depolarization Initial Depolarization (Fasciculations) nAChR->Depolarization Na+ influx, K+ efflux Prolonged_Depolarization Prolonged Depolarization Depolarization->Prolonged_Depolarization Persistent Agonism Na_Channel_Inactivation Voltage-gated Na+ Channel Inactivation Prolonged_Depolarization->Na_Channel_Inactivation Paralysis Flaccid Paralysis Na_Channel_Inactivation->Paralysis Inhibits further action potentials Metabolism Rapid Hydrolysis BChE->Metabolism

Caption: Succinylcholine's mechanism of action at the neuromuscular junction.

By binding to and activating nAChRs, succinylcholine causes an initial depolarization of the motor endplate, leading to transient muscle fasciculations.[21] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is broken down more slowly by butyrylcholinesterase (plasma cholinesterase).[5][23] This leads to prolonged depolarization of the motor endplate, inactivation of voltage-gated sodium channels, and ultimately, flaccid paralysis.[21]

This compound: Non-Depolarizing (Competitive) Blockade

This compound acts as a competitive antagonist at the nAChRs.[7] It binds to the receptors without activating them, thereby preventing acetylcholine from binding and initiating muscle contraction.[13]

Rapacuronium_Pathway cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh_Vesicle Acetylcholine Synaptic_Cleft Synaptic Cleft Motor_End_Plate Motor End Plate nAChR Nicotinic ACh Receptor ACh_Vesicle->nAChR Attempts to bind This compound This compound This compound->nAChR Competitively Binds (Antagonist) Metabolism Hydrolysis to 3-hydroxy metabolite This compound->Metabolism Metabolized No_Depolarization No Depolarization nAChR->No_Depolarization ACh Blocked Paralysis Flaccid Paralysis No_Depolarization->Paralysis

Caption: this compound's competitive antagonism at the nicotinic ACh receptor.

The neuromuscular block is maintained as long as a sufficient concentration of this compound is present at the receptor site to outcompete acetylcholine. Recovery occurs as this compound is redistributed away from the neuromuscular junction and metabolized.[24] this compound undergoes hydrolysis to form a 3-hydroxy metabolite, which is also active.[7] It's important to note that this compound was withdrawn from the market due to a high incidence of bronchospasm, a side effect linked to its interaction with muscarinic receptors.[25][26]

Conclusion

Succinylcholine remains a benchmark for rapid onset of neuromuscular blockade, a characteristic attributed to its depolarizing mechanism of action. This compound, while achieving a rapid onset through a non-depolarizing pathway, exhibits a longer and more variable recovery profile that can be influenced by the choice of anesthetic agents. The distinct mechanisms of these two drugs underscore the critical interplay between receptor pharmacology and clinical performance. Understanding these differences is paramount for the development of future neuromuscular blocking agents that aim to combine rapid onset with a predictable and safe recovery profile.

References

A Comparative Analysis of the Binding Kinetics of Rapacuronium and Rocuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two non-depolarizing neuromuscular blocking agents, Rapacuronium and Rocuronium. While both aminosteroid compounds act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, their pharmacokinetic and pharmacodynamic profiles exhibit notable differences. This document synthesizes available data, outlines detailed experimental protocols for their characterization, and presents visual workflows to elucidate their mechanism and experimental evaluation.

Executive Summary

Mechanism of Action: Competitive Antagonism

Both this compound and Rocuronium are non-depolarizing neuromuscular blockers that function by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[3][4] This competitive antagonism prevents the ion channel of the receptor from opening, thereby inhibiting depolarization of the muscle cell membrane and subsequent muscle contraction.[3][4] The effectiveness of these drugs is directly related to their affinity for the nAChR and the concentration achieved at the neuromuscular junction.

Signaling Pathway of Neuromuscular Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to This compound / Rocuronium This compound / Rocuronium This compound / Rocuronium->nAChR competitively binds to Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates nAChR->Ion Channel Opening blocked by antagonist Muscle Depolarization Muscle Depolarization Ion Channel Opening->Muscle Depolarization Muscle Contraction Muscle Contraction Muscle Depolarization->Muscle Contraction

Mechanism of Competitive Antagonism at the Neuromuscular Junction.

Quantitative Data on Binding Affinity

Direct comparative studies detailing the association rate constant (kₐ), dissociation rate constant (kₔ), and the resulting equilibrium dissociation constant (K₋) for both this compound and Rocuronium at the human muscle nAChR are limited. However, functional inhibition data, such as the half-maximal inhibitory concentration (IC₅₀), provides an indication of binding affinity. For Rocuronium, studies using electrophysiological measurements on adult mouse nAChR have reported an IC₅₀ value, which is equivalent to the equilibrium dissociation constant (L) in their model.[5]

DrugReceptorParameterValueReference
Rocuronium Adult Mouse Nicotinic Acetylcholine ReceptorIC₅₀~20 nM[5]
This compound M2 Muscarinic ReceptorIC₅₀5.10 ± 1.5 µM[6]
This compound M3 Muscarinic ReceptorIC₅₀77.9 ± 11 µM[6]

Note: The available data for this compound primarily focuses on its affinity for muscarinic receptors, which is thought to be related to its adverse effect profile, rather than its primary neuromuscular blocking activity at the nicotinic receptor.

Experimental Protocols

To definitively compare the binding kinetics of this compound and Rocuronium, the following experimental protocols are recommended.

Radioligand Binding Assay

This method allows for the determination of the equilibrium dissociation constant (Kᵢ) of the unlabeled drugs (this compound and Rocuronium) by measuring their ability to compete with a radiolabeled ligand for binding to the nAChR.

Objective: To determine the binding affinity (Kᵢ) of this compound and Rocuronium for the nicotinic acetylcholine receptor.

Materials:

  • Receptor Source: Membranes from cells expressing recombinant human muscle nAChR (α1)₂β1δε subunits or preparations from tissues rich in nAChRs (e.g., Torpedo electric organ).[7][8][9][10]

  • Radioligand: A high-affinity nAChR antagonist, such as [³H]-epibatidine or ¹²⁵I-α-bungarotoxin.

  • Test Compounds: this compound bromide and Rocuronium bromide.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with a protease inhibitor cocktail.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of either this compound or Rocuronium in the presence of the receptor membranes.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Patch-Clamp Electrophysiology

This functional assay measures the inhibitory effect of the drugs on the ion channel function of the nAChR, providing insights into the kinetics of their blocking action.

Objective: To determine the onset and offset kinetics and the IC₅₀ of this compound and Rocuronium on acetylcholine-evoked currents in cells expressing nAChRs.[11][12][13][14][15]

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing recombinant human muscle nAChR subunits.[10]

  • Patch-Clamp Setup: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Solutions: Extracellular solution containing ACh and the test compounds (this compound or Rocuronium), and an intracellular solution for the patch pipette.

Procedure:

  • Cell Preparation: Culture the cells expressing nAChRs on coverslips.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Drug Application: Perfuse the cell with the extracellular solution containing a fixed concentration of ACh to elicit a baseline current.

  • Inhibition Measurement: Co-apply varying concentrations of this compound or Rocuronium with ACh and measure the reduction in the current amplitude.

  • Kinetic Analysis: To determine the onset rate, measure the time course of the current inhibition upon application of the antagonist. For the offset rate, measure the time course of the recovery of the current upon washout of the antagonist.

  • Data Analysis: Plot the normalized current response as a function of the antagonist concentration to determine the IC₅₀. Fit the onset and offset time courses to exponential functions to determine the respective rate constants.

Experimental Workflow for Binding Kinetics cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Patch-Clamp Electrophysiology Receptor Prep Prepare nAChR Membranes Incubation Incubate with Radioligand & this compound/Rocuronium Receptor Prep->Incubation Filtration Filter to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis1 Determine Ki Counting->Analysis1 Cell Culture Culture nAChR-expressing Cells Patching Obtain Whole-Cell Recording Cell Culture->Patching Drug Application Apply ACh +/- Antagonist Patching->Drug Application Recording Record Ion Channel Currents Drug Application->Recording Analysis2 Determine IC50, ka, kd Recording->Analysis2

Workflow for Determining Binding Kinetics of Neuromuscular Blockers.

Conclusion

References

Potency Showdown: Rapacuronium vs. Its Active Metabolite, 3-Desacetyl-Rapacuronium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Rapacuronium bromide, a rapid-onset, short-acting nondepolarizing neuromuscular blocking agent, was withdrawn from the market due to adverse effects.[1] However, its unique pharmacokinetic and pharmacodynamic profile, largely influenced by its active metabolite, continues to be of significant interest in the field of pharmacology and drug development. This guide provides a detailed comparison of the potency and activity of this compound and its primary active metabolite, 3-desacetyl-rapacuronium (ORG 9488).

Executive Summary

This compound undergoes hydrolysis to form its active metabolite, 3-desacetyl-rapacuronium (ORG 9488).[2] Experimental data reveals that this metabolite is not merely a byproduct but a potent neuromuscular blocking agent in its own right, exhibiting a potency that is at least comparable to, and in some contexts greater than, the parent compound.[2][3] A key differentiator lies in their pharmacokinetic profiles; the metabolite has a slower onset of action and is eliminated much less efficiently, leading to potential accumulation and prolonged neuromuscular blockade, particularly with repeated dosing or in patients with renal impairment.[3][4]

Comparative Potency and Pharmacokinetics

The following table summarizes the key quantitative data comparing this compound and its active metabolite, 3-desacetyl-rapacuronium.

ParameterThis compound (Parent Compound)3-desacetyl-rapacuronium (ORG 9488)Key Insights
Potency (Neuromuscular Blockade) ED₅₀: ~0.3-0.4 mg/kg (in children and neonates)[5]Generally considered at least as potent, or more potent than this compound.[2][3]The metabolite significantly contributes to the overall neuromuscular blockade.
Inhibition of Nicotinic Acetylcholine Receptors (nAChR) IC₅₀ (fetal nAChR): 58.2 nMIC₅₀ (adult nAChR): 80.3 nM[6]IC₅₀ (fetal nAChR): 36.5 nMIC₅₀ (adult nAChR): 97.7 nM[6]Potencies are not statistically different at either receptor type, though ORG 9488 shows a slightly higher affinity for the fetal nAChR.[6]
Onset of Action Rapid[3]Slower than this compound[2]The rapid onset of blockade after this compound administration is primarily due to the parent compound.
Plasma Clearance ~7-8 mL/kg/min[4]Much lower clearance (~1.28 mL/kg/min)[4]The slower clearance of the metabolite leads to its accumulation.
Elimination Primarily through hepatic metabolism.[4]Less efficiently eliminated, with significant reliance on renal excretion.[3]Accumulation is a major concern in patients with renal failure.[3]

Experimental Protocols

The assessment of neuromuscular blocking agents' potency and characteristics relies on established experimental protocols, both in preclinical and clinical settings.

In Vitro Assessment of Nicotinic Acetylcholine Receptor Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on muscle-type nicotinic acetylcholine receptors (nAChRs).

Methodology:

  • Receptor Expression: Fetal and adult muscle-type nAChRs are expressed in Xenopus laevis oocytes by injecting subunit complementary RNAs.[6]

  • Electrophysiological Recording: A two-electrode voltage-clamp technique is used to record whole-cell currents.[6]

  • Drug Application: The oocytes are exposed to acetylcholine (ACh) to activate the receptors, alone or in combination with varying concentrations of the neuromuscular blocking agent (this compound or ORG 9488).[6]

  • Data Analysis: The inhibition of the ACh-activated currents is measured, and dose-response curves are generated to calculate the IC₅₀ value for each compound at both receptor subtypes.[6]

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the effective dose (ED₅₀) and time course of action of the neuromuscular blocking agents in a living organism.

Methodology:

  • Animal Model: Anesthetized animal models, such as cats, dogs, or rhesus monkeys, are commonly used.[7]

  • Nerve Stimulation: A peripheral nerve, typically the ulnar nerve, is stimulated supramaximally using a "train-of-four" (TOF) pattern of electrical impulses.[8]

  • Muscle Response Measurement: The resulting contraction of the corresponding muscle (e.g., adductor pollicis) is measured using mechanomyography or acceleromyography.[7][8]

  • Drug Administration: The neuromuscular blocking agent is administered intravenously at varying doses.

  • Data Analysis: The degree of twitch suppression is recorded. The ED₅₀, the dose required to produce a 50% depression of the first twitch of the TOF, is calculated from the dose-response relationship.[5] The onset time (time to peak effect) and clinical duration (time to 25% recovery of twitch height) are also determined.[9]

Visualizing the Mechanism and a ssessment

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction and a typical experimental workflow for assessing neuromuscular blockade.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle Triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds This compound This compound / ORG 9488 This compound->nAChR Blocks Na_channel Na⁺ Channel nAChR->Na_channel Opens Na_ion Na⁺ Na_channel->Na_ion Influx Depolarization Depolarization Na_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Subject Monitoring Attach Monitoring Equipment (e.g., Acceleromyography) Anesthesia->Monitoring NerveStim Place Electrodes for Ulnar Nerve Stimulation Monitoring->NerveStim Baseline Establish Baseline Train-of-Four (TOF) Response NerveStim->Baseline DrugAdmin Administer this compound or ORG 9488 (IV) Baseline->DrugAdmin Record Continuously Record TOF Response DrugAdmin->Record TwitchSuppression Measure % Twitch Suppression Record->TwitchSuppression DoseResponse Generate Dose-Response Curve TwitchSuppression->DoseResponse Calculate Calculate ED₅₀, Onset, and Duration of Action DoseResponse->Calculate

References

A Comparative Meta-Analysis of Rapacuronium: Efficacy and Safety in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Rapacuronium bromide, a non-depolarizing neuromuscular blocking agent, was introduced to provide rapid onset and short duration of action for tracheal intubation and surgical muscle relaxation. However, post-marketing reports of severe, sometimes fatal, bronchospasm led to its voluntary withdrawal from the market. This guide provides a meta-analysis of available clinical trial data on the safety and efficacy of this compound, comparing it with other commonly used neuromuscular blocking agents.

This analysis is intended for researchers, scientists, and drug development professionals to offer an objective comparison of this compound's performance against its alternatives, supported by experimental data from clinical studies.

Efficacy Comparison of Neuromuscular Blocking Agents

The primary efficacy endpoints for neuromuscular blocking agents in clinical trials are the time to onset of action and the clinical duration of the block. The following table summarizes these parameters for this compound and its key comparators.

DrugDose for Intubation (mg/kg)Onset of Action (seconds)Clinical Duration (minutes)
This compound 1.5 - 2.560 - 90[1]15 - 30[1]
Succinylcholine 1.0 - 1.530 - 60[2]4 - 6[2]
Rocuronium 0.6 - 1.2< 120[3]20 - 35[4]
Vecuronium 0.08 - 0.1150 - 180[5]25 - 40[5]
Cisatracurium 0.15 - 0.2~120[6]35 - 45[6]

Safety Profile Comparison

The safety of neuromuscular blocking agents is a critical aspect of their clinical use. The following table outlines the incidence of common adverse events reported in clinical trials for this compound and its alternatives.

DrugHypotension (%)Tachycardia (%)Bronchospasm (%)
This compound 5.23.23.2
Succinylcholine VariableCan cause bradycardia or tachycardia[2]Rare
Rocuronium Transient hypotension (≥2%)--
Vecuronium Mild, transientMinimalRare
Cisatracurium 1.8 (mild)-0.9[6]

Experimental Protocols

The evaluation of neuromuscular blocking agents in clinical trials follows a standardized methodology to ensure the reliability and comparability of the data.

Key Experiment: Assessment of Neuromuscular Blockade

Objective: To determine the onset, depth, and duration of neuromuscular blockade.

Methodology:

  • Patient Population: Adult patients classified as ASA physical status I or II scheduled for elective surgery under general anesthesia.

  • Anesthesia Induction: Anesthesia is typically induced with an intravenous agent (e.g., propofol or thiopental) and maintained with an inhalation agent (e.g., sevoflurane or isoflurane) in a mixture of nitrous oxide and oxygen.

  • Neuromuscular Monitoring: The function of the adductor pollicis muscle is monitored by stimulating the ulnar nerve at the wrist using a peripheral nerve stimulator. The evoked mechanical or electromyographic response is recorded. The most common method of monitoring is Train-of-Four (TOF) stimulation, which involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.

  • Drug Administration: The neuromuscular blocking agent is administered as a rapid intravenous bolus.

  • Data Collection:

    • Onset of Action: The time from the end of the drug injection to the maximum suppression of the first twitch (T1) of the TOF.

    • Clinical Duration: The time from drug administration until the T1 height returns to 25% of the baseline value.

    • Recovery Index: The time taken for the T1 height to recover from 25% to 75% of baseline.

    • TOF Ratio: The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated to assess the degree of fade, which is characteristic of non-depolarizing blockade. A TOF ratio of ≥0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[7]

  • Safety Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and observation for any clinical signs of adverse events, such as bronchospasm or skin reactions.

Visualizations

Neuromuscular Junction Signaling Pathway

The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents, such as this compound, at the neuromuscular junction. These agents act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor endplate.[8][9]

Neuromuscular_Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_Channel Voltage-gated Ca2+ Channel ActionPotential->Ca_Channel opens Ca_ion Ca2+ Ca_Channel->Ca_ion influx ACh_Vesicle ACh Vesicle Ca_ion->ACh_Vesicle triggers fusion ACh_released ACh ACh_Vesicle->ACh_released releases ACh ACh ACh_Receptor Nicotinic ACh Receptor ACh_released->ACh_Receptor binds to This compound This compound This compound->ACh_Receptor blocks Ion_Channel Ion Channel ACh_Receptor->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization Na+ influx leads to Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction initiates

Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Clinical Trial of Neuromuscular Blocking Agents

The following diagram outlines the typical workflow of a clinical trial designed to assess the safety and efficacy of a new neuromuscular blocking agent.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Reporting Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessment Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Anesthesia_Induction Anesthesia Induction Randomization->Anesthesia_Induction Drug_Administration Drug Administration (Test vs. Comparator) Anesthesia_Induction->Drug_Administration Neuromuscular_Monitoring Neuromuscular Monitoring (TOF) Drug_Administration->Neuromuscular_Monitoring Hemodynamic_Monitoring Hemodynamic Monitoring Drug_Administration->Hemodynamic_Monitoring Adverse_Event_Monitoring Adverse Event Monitoring Drug_Administration->Adverse_Event_Monitoring Efficacy_Analysis Efficacy Analysis (Onset, Duration) Neuromuscular_Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Adverse_Event_Monitoring->Safety_Analysis Statistical_Analysis Statistical Analysis Efficacy_Analysis->Statistical_Analysis Safety_Analysis->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Typical workflow for a clinical trial of a neuromuscular blocking agent.

References

Reassessment of Rapacuronium's Safety Profile: A Comparative Analysis Focused on M2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New analysis of the neuromuscular blocking agent Rapacuronium bromide reveals that its potent antagonism of the M2 muscarinic receptor likely contributed to the severe bronchospasm events that led to its market withdrawal. This guide provides a comparative overview of this compound's safety profile against other neuromuscular blockers, with a focus on experimental data related to M2 receptor interactions.

This compound bromide, a non-depolarizing neuromuscular blocking agent, was voluntarily withdrawn from the market in 2001 due to an increased risk of fatal bronchospasm.[1][2] Subsequent research has pointed to the drug's potent and selective antagonism of the M2 muscarinic receptor as a key mechanism underlying this adverse effect.[3][4] This guide offers a detailed comparison of this compound with other neuromuscular blocking agents, presenting experimental data on receptor binding affinities, hemodynamic effects, and the incidence of bronchospasm to inform future drug development and clinical practice.

Comparative Analysis of Muscarinic Receptor Affinity

A critical factor in the safety profile of neuromuscular blocking agents is their interaction with muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes. M2 receptors are primarily located in the heart and on presynaptic nerve terminals in the airways, where they inhibit acetylcholine release.[5][6] In contrast, M3 receptors are found on airway smooth muscle and mediate bronchoconstriction.[5]

Selective blockade of presynaptic M2 receptors by a drug can lead to an unchecked increase in acetylcholine release, which then acts on M3 receptors to cause smooth muscle contraction and bronchospasm.[3] Experimental data from competitive radioligand binding assays demonstrate that this compound exhibits a significantly higher affinity for M2 over M3 receptors, a characteristic not as pronounced in other neuromuscular blockers.[2][7]

Table 1: Comparative Binding Affinities (Ki in µM) of Neuromuscular Blocking Agents for M2 and M3 Muscarinic Receptors

DrugM2 Receptor Affinity (Ki in µM)M3 Receptor Affinity (Ki in µM)M2/M3 Selectivity Ratio (Ki M3 / Ki M2)
This compound 5.10 ± 1.5 [2]77.9 ± 11 [2]~15.3
Vecuronium> Clinically achieved concentrations[2]> Clinically achieved concentrations[2]-
Cisatracurium> Clinically achieved concentrations[2]> Clinically achieved concentrations[2]-
PancuroniumHigh Affinity[8]High Affinity[8]-
RocuroniumModerate Affinity[8]Moderate Affinity[8]-

Note: Lower Ki values indicate higher binding affinity. Data for Vecuronium and Cisatracurium indicate that their affinity for M2 and M3 receptors is low at clinically relevant concentrations.

Hemodynamic and Respiratory Safety Profile Comparison

The clinical adverse event profile of this compound also distinguishes it from other neuromuscular blocking agents. Notably, a higher incidence of bronchospasm and significant hemodynamic effects were reported.

Table 2: Comparison of Adverse Event Incidence

Adverse EventThis compoundSuccinylcholineRocuroniumCisatracurium
Bronchospasm 3.2% - 4% [9][10]2.1% [10]Not reported as a common side effectCan stimulate histamine release, potentially leading to bronchospasm[3]
Hypotension 5.2% [9]Not a primary side effectMinimal hemodynamic effects[6][11]Minimal hemodynamic effects[6][11]
Tachycardia 3.2% [9]Can cause bradycardia[3]Minimal hemodynamic effects[6][11]Minimal hemodynamic effects[6][11]

Experimental Protocols

Radioligand Binding Assay for M2/M3 Receptor Affinity

The determination of binding affinities (Ki values) for this compound and other neuromuscular blockers at M2 and M3 muscarinic receptors is typically performed using a competitive radioligand binding assay.[12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing either human M2 or M3 muscarinic receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Test compounds (this compound and comparators).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare cell membranes expressing M2 or M3 receptors incubation Incubate membranes, radioligand, and test compounds prep->incubation radioligand Prepare radioligand ([3H]-QNB) radioligand->incubation test_compounds Prepare serial dilutions of test compounds test_compounds->incubation filtration Separate bound and unbound ligand via vacuum filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis

Radioligand Binding Assay Workflow

Signaling Pathways and Mechanism of Action

The adverse effects of this compound can be understood by examining the M2 muscarinic receptor signaling pathway and the logical relationship between M2 antagonism and bronchospasm.

M2 Muscarinic Receptor Signaling Pathway in the Heart

In the heart, M2 muscarinic receptors are coupled to inhibitory G proteins (Gi).[6][11] Activation of these receptors by acetylcholine leads to a decrease in intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11] This results in hyperpolarization of the cell membrane and a slowing of the heart rate.[5]

M2_signaling_pathway ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R binds Gi Gi Protein (α, βγ subunits) M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits (α subunit) GIRK GIRK Channel Gi->GIRK activates (βγ subunit) ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization (Slower Heart Rate) K_ion->Hyperpolarization

M2 Receptor Signaling in Cardiac Cells

Proposed Mechanism of this compound-Induced Bronchospasm

The selective antagonism of presynaptic M2 autoreceptors in the airways by this compound is the leading hypothesis for its association with bronchospasm.[3][7]

bronchospasm_mechanism cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Airway Smooth Muscle ACh_release Acetylcholine Release M2_auto Presynaptic M2 Autoreceptor ACh_release->M2_auto inhibits (negative feedback) M3_receptor Postsynaptic M3 Receptor ACh_release->M3_receptor binds and activates Contraction Bronchoconstriction M3_receptor->Contraction This compound This compound This compound->M2_auto blocks

Mechanism of this compound-Induced Bronchospasm

Conclusion

The available evidence strongly suggests that the adverse safety profile of this compound, particularly the high incidence of severe bronchospasm, is linked to its potent and selective antagonism of M2 muscarinic receptors. This case underscores the importance of comprehensive receptor screening and a thorough understanding of potential off-target effects during the development of new neuromuscular blocking agents. For researchers and drug development professionals, the experience with this compound serves as a critical case study in the complex interplay between receptor pharmacology and clinical safety. Future development in this class of drugs should prioritize candidates with minimal affinity for muscarinic receptors to avoid similar adverse outcomes.

References

The Quest for a Safer Ultra-Short-Acting Neuromuscular Blocker: A Comparative Analysis of Rapacuronium Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid onset and short duration of action of the neuromuscular blocking agent (NMBA) Rapacuronium (formerly ORG 9487) presented a significant advancement in anesthetic practice. However, its clinical use was curtailed due to safety concerns, primarily dose-related bronchospasm, hypotension, and tachycardia. This has spurred research into novel analogues and alternative compounds with the goal of retaining the desirable pharmacokinetic profile of this compound while improving its safety margin. This guide provides a comparative analysis of this compound, its primary metabolite ORG 9488, and an alternative ultra-short-acting NMBA, Gantacurium (formerly GW280430A), supported by available experimental data.

This analysis focuses on the synthesis, screening, and safety profiles of these compounds, offering a comprehensive overview for drug development professionals.

Comparative Efficacy and Safety Profiles

The following tables summarize the key pharmacodynamic and safety parameters of this compound, its active metabolite ORG 9488, and Gantacurium.

Compound Potency (ED95 in humans) Onset of Action (at 2x ED95) Clinical Duration (at 2x ED95) Primary Metabolism
This compound (ORG 9487)~1.0 mg/kg60-90 seconds15-20 minutesRapid hydrolysis to ORG 9488
ORG 9488More potent than this compoundData not availableLonger than this compoundFurther metabolism and renal excretion
Gantacurium (GW280430A)~0.19 mg/kg~90 seconds~10 minutesChemical degradation (cysteine adduction and hydrolysis)

Table 1: Comparative Efficacy of this compound and Investigational Analogues. This table highlights the key efficacy parameters of the three compounds, demonstrating the ultra-short-acting nature of both this compound and Gantacurium.

Compound Incidence of Bronchospasm Cardiovascular Side Effects Histamine Release
This compound (ORG 9487)Significant and dose-dependent (up to 10.7%)Tachycardia, HypotensionMinimal
ORG 9488Data not fully available, but contributes to overall profileData not fully availableData not available
Gantacurium (GW280430A)No significant bronchospasm observed in preclinical studiesMinimal at therapeutic doses; hypotension at >3x ED95Dose-dependent, but at multiples of the therapeutic dose

Table 2: Comparative Safety Profiles. This table underscores the primary safety concerns associated with this compound and the improved preclinical safety profile of Gantacurium.

Experimental Methodologies

The data presented in this guide are derived from a variety of preclinical and clinical experimental protocols designed to assess the efficacy and safety of neuromuscular blocking agents.

Synthesis of this compound Analogues

The synthesis of steroidal neuromuscular blocking agents like this compound and its analogues involves multi-step organic chemistry processes. While the precise, proprietary details of the synthesis of ORG 9488 as a standalone compound are not widely published, its structure is a result of the deacetylation of this compound at the 3-position.

The synthesis of Gantacurium, a non-steroidal agent, is based on the construction of a bis-tetrahydroisoquinolinium chlorofumarate structure. The process involves the asymmetric synthesis of the tetrahydroisoquinoline moieties and their subsequent linkage via a chlorofumarate bridge.

In Vitro Screening Protocols
  • Receptor Binding Assays: To determine the affinity of the compounds for nicotinic and muscarinic receptors, competitive radioligand binding assays are employed. For instance, the affinity for M2 and M3 muscarinic receptors, which are implicated in bronchospasm, can be assessed using radiolabeled antagonists like ³H-QNB. A higher affinity for M2 over M3 receptors, as was observed with this compound, is considered a potential mechanism for bronchospasm.

  • Isolated Tissue Preparations: The neuromuscular blocking potency is often initially assessed using isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm. The concentration of the compound required to produce a 50% or 95% reduction in twitch height (IC50 or IC95) is determined. To assess the potential for bronchospasm, isolated tracheal ring preparations are used to measure drug-induced contraction or potentiation of agonist-induced contraction.

In Vivo Screening Protocols
  • Anesthetized Animal Models: The in vivo efficacy and safety of novel NMBAs are typically evaluated in anesthetized animals, such as cats, dogs, or monkeys.

    • Neuromuscular Blockade: The tibialis anterior or gastrocnemius muscle-nerve preparation is commonly used. The nerve is stimulated, and the resulting muscle twitch is measured. The dose required to produce a 95% twitch depression (ED95), the onset time, and the duration of action are key parameters.

    • Cardiovascular Safety: Anesthetized dogs are often instrumented to monitor key cardiovascular parameters, including heart rate, blood pressure, and cardiac output. The effects of escalating doses of the test compound are recorded to identify any potential for hypotension, hypertension, or arrhythmias.

    • Assessment of Bronchospasm: In animal models (e.g., guinea pigs), changes in pulmonary inflation pressure are measured following the administration of the NMBA to assess the potential for bronchoconstriction.

Visualizing the Path to a Safer NMBA

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Synthesis_and_Metabolism This compound This compound (ORG 9487) ORG_9488 ORG 9488 (3-desacetyl metabolite) This compound->ORG_9488 Metabolism Improved_Safety Goal: Improved Safety Profile This compound->Improved_Safety Alternative Alternative Scaffolds (e.g., isoquinolinium) Gantacurium Gantacurium (GW280430A) Alternative->Gantacurium Synthesis Gantacurium->Improved_Safety

Caption: Synthetic and metabolic pathways leading to potential this compound alternatives.

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening Receptor_Binding Receptor Binding Assays (Nicotinic, Muscarinic) Tissue_Prep Isolated Tissue Assays (Nerve-Muscle, Trachea) Receptor_Binding->Tissue_Prep Efficacy Neuromuscular Blockade (ED95, Onset, Duration) Tissue_Prep->Efficacy Safety Cardiovascular Monitoring Bronchospasm Assessment Efficacy->Safety Clinical_Candidate Clinical Candidate with Improved Safety Safety->Clinical_Candidate Lead_Compound Lead Compound Lead_Compound->Receptor_Binding

Caption: A typical screening workflow for the development of novel NMBAs.

Signaling_Pathway_Bronchospasm cluster_this compound This compound's Proposed Mechanism cluster_Ideal_Analogue Ideal Analogue Profile This compound This compound M2_Block M2 Receptor Blockade (Presynaptic) This compound->M2_Block ACh_Increase Increased Acetylcholine Release M2_Block->ACh_Increase M3_Stim M3 Receptor Stimulation (Unopposed) ACh_Increase->M3_Stim Bronchospasm Bronchospasm M3_Stim->Bronchospasm Ideal_Analogue Ideal Analogue M2_No_Block No Significant M2 Blockade Ideal_Analogue->M2_No_Block Normal_ACh Normal Acetylcholine Release M2_No_Block->Normal_ACh No_Bronchospasm No Bronchospasm Normal_ACh->No_Bronchospasm

Caption: Signaling pathway implicated in this compound-induced bronchospasm.

Rapacuronium vs. Vecuronium: A Head-to-Head Comparison of Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two neuromuscular blocking agents, rapacuronium and vecuronium, with a specific focus on their potential to induce histamine release. While this compound was withdrawn from the market due to safety concerns, primarily severe bronchospasm, understanding its histamine-releasing properties in contrast to a widely used agent like vecuronium offers valuable insights for the development of safer neuromuscular blocking drugs.

Quantitative Data on Histamine Release

The following table summarizes the key quantitative findings from clinical studies investigating the effects of this compound and vecuronium on plasma histamine concentrations.

DrugDoseChange in Plasma Histamine ConcentrationKey Findings
This compound 2-3 mg/kgIncreased plasma histamine levels.[1]Dose-related increases were observed. However, these changes did not always correlate with hemodynamic instability.[1] Seven out of 47 patients experienced bronchospasm without a corresponding increase in plasma histamine levels, suggesting other mechanisms may be involved.[1]
Vecuronium 0.1 mg/kgNo significant changes in plasma histamine concentrations.[2][3]Consistently shown to have a minimal to non-existent effect on histamine release.[2][3][4][5][6][7][8]
0.12 mg/kgNo significant increase in plasma histamine concentration in children.[5][6]Considered a drug of choice for patients with a history of asthma or allergy due to its low propensity for histamine release.
0.2 mg/kgNo significant changes in plasma histamine concentration.[4][9]Even at higher clinical doses, vecuronium did not induce histamine release.[4][9]

Experimental Protocols

The data presented in this guide are derived from various clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Study Design for this compound Histamine Release

A study by Levy et al. investigated the effects of this compound on histamine release in 47 adult patients (ASA physical status II or III) undergoing general anesthesia.

  • Anesthesia Induction: Anesthesia was induced with etomidate, fentanyl, and nitrous oxide.

  • Drug Administration: Patients received a rapid administration of this compound at doses of 1, 2, or 3 mg/kg.

  • Blood Sampling: Plasma histamine concentrations were measured at several time points: before induction, immediately before this compound administration, and at 1, 3, and 5 minutes post-administration.[1]

  • Histamine Assay: The specific assay used for histamine measurement was not detailed in the abstract.

Study Design for Vecuronium Histamine Release

Multiple studies have assessed histamine release following vecuronium administration. A representative protocol is described by Mitsuhata et al.

  • Patient Population: Twenty patients with no prior history of allergy or atopic tendencies were enrolled.

  • Drug Administration: Patients were randomly assigned to receive either 0.1 mg/kg or 0.2 mg/kg of vecuronium intravenously.

  • Blood Sampling: Blood samples for plasma histamine concentration measurement were collected prior to and at 1, 3, 5, 8, and 13 minutes after the administration of vecuronium.[4]

  • Histamine Assay: Plasma histamine concentration was measured by a radioimmunoassay with a monoclonal antibody.[4] Another common method cited in other studies is the radioenzymatic assay.[9]

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing histamine release and the general signaling pathway of mast cell degranulation.

Experimental_Workflow cluster_patient_selection Patient Selection & Preparation cluster_anesthesia Anesthesia & Baseline cluster_drug_admin Drug Administration (Randomized) cluster_sampling Post-Administration Sampling cluster_analysis Analysis P Patient Cohort (ASA II/III, No allergy history) A Anesthesia Induction (e.g., Etomidate, Fentanyl, N2O) P->A B1 Baseline Blood Sample (Pre-drug administration) A->B1 R This compound (1, 2, or 3 mg/kg) B1->R V Vecuronium (0.1 or 0.2 mg/kg) B1->V S1 Blood Samples at 1, 3, 5, 8, 13 min R->S1 V->S1 H Plasma Histamine Measurement (Radioimmunoassay/Radioenzymatic Assay) S1->H C Comparison of Histamine Levels H->C

Experimental workflow for comparing histamine release.

Mast_Cell_Degranulation cluster_cell Mast Cell NMBA Neuromuscular Blocking Agent MRGPRX2 MRGPRX2 Receptor NMBA->MRGPRX2 Binds to G_protein G-Protein Activation MRGPRX2->G_protein Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., PLC, IP3, DAG) G_protein->Signaling_Cascade Initiates Calcium Increased Intracellular Calcium (Ca2+) Signaling_Cascade->Calcium Leads to Degranulation Degranulation Calcium->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine

Generalized signaling pathway of mast cell degranulation.

Mechanism of Histamine Release by Neuromuscular Blocking Agents

Neuromuscular blocking agents can trigger histamine release through two primary mechanisms: anaphylactic (IgE-mediated) and anaphylactoid (non-IgE-mediated) reactions. The latter, a direct chemical effect on mast cells, is more commonly associated with these drugs.

Recent research has identified the Mas-related G-protein coupled receptor X2 (MRGPRX2) as a key player in non-IgE-mediated mast cell activation by certain drugs, including some neuromuscular blockers.[10][11][12] While the direct interaction of this compound and vecuronium with MRGPRX2 is not as extensively studied as other agents, this receptor represents a critical area of investigation for understanding and preventing adverse drug reactions. The different patterns of tryptase and histamine release observed between aminosteroid and isoquinoline neuromuscular blockers suggest that distinct mechanisms of mast cell activation may be at play.[13]

It is noteworthy that one study has suggested an alternative mechanism for this compound-induced bronchospasm, involving the antagonism of M2 muscarinic receptors, which is independent of histamine release. This highlights the complex pharmacology of these agents.

In contrast, vecuronium not only avoids stimulating histamine release but may also inhibit its metabolism by acting as a strong inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for breaking down histamine in humans.[14]

Conclusion

The available evidence strongly indicates that vecuronium is a neuromuscular blocking agent with a very low propensity for causing histamine release, making it a safer choice in clinical practice, particularly for susceptible patient populations. This compound, on the other hand, demonstrated a dose-dependent increase in plasma histamine, which may have contributed to its adverse effect profile. The investigation into the precise molecular mechanisms, including the role of receptors like MRGPRX2, remains a crucial area of research for the development of future neuromuscular blocking agents with improved safety profiles.

References

Validating In Vitro Models of Rapacuronium-Induced Bronchospasm: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rapacuronium, a non-depolarizing neuromuscular blocking agent (NMBA), was withdrawn from the market due to a high incidence of fatal bronchospasm. Understanding the underlying mechanisms and validating in vitro models to predict such adverse effects is crucial for the development of safer NMBAs. This guide provides a comparative overview of in vitro models used to study this compound-induced bronchospasm, supported by experimental data and detailed protocols.

Mechanism of this compound-Induced Bronchospasm: A Dual Interaction

Experimental evidence suggests that this compound-induced bronchospasm is primarily mediated by its unique interactions with muscarinic acetylcholine receptors in the airways. The proposed mechanism involves a dual action:

  • Preferential Blockade of Presynaptic M2 Receptors: this compound shows a significantly higher affinity for presynaptic M2 muscarinic autoreceptors on parasympathetic nerves compared to postsynaptic M3 receptors on airway smooth muscle.[1][2] Blockade of these inhibitory M2 autoreceptors leads to an increased release of acetylcholine (ACh) into the neuromuscular junction.[1][2]

  • Positive Allosteric Modulation of Postsynaptic M3 Receptors: The excess ACh then acts on the M3 receptors on airway smooth muscle cells, leading to contraction and bronchoconstriction. Uniquely among NMBAs, this compound acts as a positive allosteric modulator at the M3 receptor, potentiating the contractile effect of acetylcholine.[3][4] This synergistic effect of increased ACh release and enhanced M3 receptor sensitivity is believed to be the primary driver of the severe bronchospasm observed clinically.

Comparative Data: Receptor Affinity of Neuromuscular Blocking Agents

The following table summarizes the inhibitory concentrations (IC50) of this compound and other NMBAs at M2 and M3 muscarinic receptors, highlighting this compound's distinct receptor affinity profile.

Neuromuscular Blocking AgentM2 Receptor IC50 (µM)M3 Receptor IC50 (µM)M2/M3 Selectivity RatioReference
This compound 5.10 ± 1.5 77.9 ± 11 ~15 [2]
Vecuronium> Clinically Relevant Concentrations> Clinically Relevant Concentrations-[2]
Cisatracurium> Clinically Relevant Concentrations> Clinically Relevant Concentrations-[2]

Data presented as mean ± SE. A lower IC50 value indicates a higher binding affinity.

In Vitro Models for Studying Bronchospasm

Isolated Tracheal/Bronchial Ring Organ Bath Assay

This is a classic and widely used ex vivo model to assess airway smooth muscle contractility. It allows for the direct measurement of isometric tension changes in response to pharmacological agents.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit buffer solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • Oxygen/Carbon Dioxide (95% O2 / 5% CO2) gas mixture

  • Organ bath system with force-displacement transducers

  • Acetylcholine, this compound, and other NMBAs of interest

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Immediately place the trachea in ice-cold Krebs-Henseleit buffer.

  • Carefully dissect away adhering connective tissue and fat.

  • Cut the trachea into 3-5 mm wide rings.

  • Suspend each ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Apply an initial resting tension of 1.0-1.5 grams and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • To assess tissue viability, contract the rings with a high concentration of KCl (e.g., 60 mM).

  • After washing out the KCl and returning to baseline tension, perform cumulative concentration-response curves to acetylcholine in the presence and absence of different concentrations of this compound or other NMBAs.

  • Record the isometric tension changes and analyze the data to determine parameters like EC50 (the concentration of an agonist that produces 50% of the maximal response) and the degree of potentiation.

Cultured Human Airway Smooth Muscle (HASM) Cell-Based Assays

HASM cell cultures provide a valuable in vitro model to investigate the cellular and molecular mechanisms of bronchoconstriction, reducing the need for animal tissues.

Materials:

  • Cryopreserved primary Human Airway Smooth Muscle cells

  • Smooth muscle cell growth medium and supplements

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Microplate reader with fluorescence detection capabilities

  • Acetylcholine, this compound, and other test compounds

Procedure:

  • Culture HASM cells in appropriate flasks until they reach 80-90% confluency.

  • Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluency.

  • Serum-starve the cells for 24 hours prior to the experiment.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with different concentrations of this compound or other NMBAs for a defined period.

  • Use the microplate reader to measure baseline fluorescence.

  • Inject acetylcholine into the wells and immediately begin recording the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Analyze the data to determine the effect of the NMBAs on acetylcholine-induced calcium mobilization.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on Airway Smooth Muscle

Rapacuronium_Mechanism cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Airway Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release M2_receptor M2 Autoreceptor ACh_release->M2_receptor Inhibits (-) M3_receptor M3 Receptor ACh_release->M3_receptor Binds Rapacuronium_nerve This compound Rapacuronium_nerve->M2_receptor Blocks Gq Gq Protein M3_receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Contraction Ca_release->Contraction Rapacuronium_muscle This compound Rapacuronium_muscle->M3_receptor Positive Allosteric Modulation (+)

Caption: Signaling pathway of this compound-induced bronchospasm.

General Experimental Workflow for In Vitro Model Validation

Experimental_Workflow cluster_prep Model Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison A1 Isolate Tracheal Rings (ex vivo) B1 Mount in Organ Bath A1->B1 A2 Culture Airway Smooth Muscle Cells (in vitro) B2 Seed cells in Plates A2->B2 C1 Equilibration & Baseline Recording B1->C1 C2 Cell Loading/Incubation B2->C2 D Administer NMBAs (this compound vs. Others) C1->D C2->D E Challenge with Acetylcholine D->E F1 Measure Isometric Contraction E->F1 F2 Measure Intracellular Ca²⁺ E->F2 G Generate Dose-Response Curves F1->G F2->G H Compare Potentiation & EC50 Shifts G->H I Validate Model Predictive Power H->I

Caption: Workflow for validating in vitro models of bronchospasm.

Conclusion

The available in vitro data strongly indicate that this compound's propensity to cause bronchospasm stems from its unique dual effect on muscarinic receptors: potent blockade of inhibitory M2 autoreceptors and positive allosteric modulation of contractile M3 receptors. In contrast, other NMBAs like vecuronium and cisatracurium do not exhibit this dangerous combination of effects at clinically relevant concentrations.[2]

The in vitro models described, particularly the isolated tracheal ring assay, have proven to be valuable tools in elucidating this mechanism. While cultured cell models offer advantages for high-throughput screening and mechanistic studies, the organ bath preparation provides a more physiologically relevant system for assessing integrated tissue responses. For the development of new NMBAs, a comprehensive in vitro evaluation using these models, with a specific focus on interactions with M2 and M3 muscarinic receptors, is essential to mitigate the risk of drug-induced bronchospasm. Future studies should aim for direct, quantitative comparisons of the functional effects of new and existing NMBAs on acetylcholine-induced airway smooth muscle contraction to further refine the predictive power of these in vitro models.

References

Comparative Analysis of Rapacuronium's Cross-Reactivity with Steroidal Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steroidal neuromuscular blocking agent, rapacuronium, with other drugs in its class, focusing on the phenomenon of cross-reactivity. The information presented is supported by experimental data to aid in research and drug development.

This compound is a non-depolarizing neuromuscular blocking agent with a steroidal structure, similar to other agents like rocuronium, vecuronium, and pancuronium.[1] This structural similarity is the basis for the observed cross-reactivity among these compounds, a critical consideration in clinical practice, particularly concerning hypersensitivity reactions.[2] Cross-reactivity is more frequently observed within the aminosteroid group of neuromuscular blockers than between different structural classes.

Quantitative Comparison of Receptor Interactions

While direct comparative in vitro studies on the cross-reactivity of this compound with other steroidal neuromuscular blockers at the nicotinic acetylcholine receptor (nAChR) are limited, valuable insights can be drawn from their interactions with muscarinic receptors, which contribute to the side-effect profiles of these drugs. The following table summarizes the inhibitory concentrations (IC50) of this compound and vecuronium at M2 and M3 muscarinic receptors.

CompoundReceptorIC50 (μM)Reference
This compound M2 Muscarinic5.10 ± 1.5[3]
M3 Muscarinic77.9 ± 11[3]
Vecuronium M2 & M3 Muscarinic> Clinically Achieved Concentrations[3]

Lower IC50 values indicate higher binding affinity.

This data indicates that this compound has a significantly higher affinity for M2 muscarinic receptors compared to M3 receptors, a characteristic that has been linked to its potential to cause bronchospasm.[3] In contrast, vecuronium's affinity for these receptors is considerably lower at clinically relevant concentrations.

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies designed to assess drug-receptor interactions.

Radioligand Binding Assays

This in vitro technique is employed to determine the binding affinity of a drug to a specific receptor.

Objective: To quantify the affinity of this compound and other steroidal neuromuscular blockers for nicotinic and muscarinic acetylcholine receptors.

Methodology:

  • Tissue Preparation: Membranes are prepared from tissues or cells expressing the target receptor (e.g., specific subtypes of nAChRs or muscarinic receptors).

  • Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-QNB for muscarinic receptors) that is known to bind to the target receptor.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound, vecuronium) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]

Logical Relationships and Signaling Pathways

The cross-reactivity of steroidal neuromuscular blockers is rooted in their shared chemical scaffold, which is recognized by the binding sites of acetylcholine receptors. The following diagram illustrates this relationship.

This compound This compound nAChR Nicotinic AChR (Neuromuscular Junction) This compound->nAChR Primary Target (Antagonist) mAChR Muscarinic AChR (e.g., Airways) This compound->mAChR Cross-Reactivity (Side Effects) Rocuronium Rocuronium Rocuronium->nAChR Primary Target (Antagonist) Vecuronium Vecuronium Vecuronium->nAChR Primary Target (Antagonist) Vecuronium->mAChR Lower Cross-Reactivity Pancuronium Pancuronium Pancuronium->nAChR Primary Target (Antagonist)

Structural similarity leads to receptor cross-reactivity.

This diagram illustrates that while all steroidal neuromuscular blockers primarily target the nicotinic acetylcholine receptor at the neuromuscular junction to produce muscle relaxation, their cross-reactivity with other receptors, such as muscarinic acetylcholine receptors, can vary, leading to different side-effect profiles.

References

A Comparative Analysis of Rapacuronium and Cisatracurium on Respiratory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agents Rapacuronium and Cisatracurium, with a specific focus on their effects on respiratory function. The information presented is collated from various clinical studies to offer an objective overview supported by experimental data.

Executive Summary

This compound, a rapid-onset, short-acting neuromuscular blocking agent, has been associated with a significant incidence of adverse respiratory events, most notably bronchospasm.[1][2][3][4] In contrast, Cisatracurium, an intermediate-acting agent, demonstrates a more favorable respiratory safety profile with minimal impact on airway mechanics.[1] Clinical data indicates that while both are effective neuromuscular blockers, their differing effects on respiratory parameters are a critical consideration in clinical use and drug development. The U.S. Food and Drug Administration (FDA) withdrew this compound from the market due to these safety concerns, particularly the risk of severe bronchospasm.[5]

Comparative Data on Respiratory Parameters

The following table summarizes the quantitative data from a key comparative study on the effects of this compound and Cisatracurium on respiratory mechanics in anesthetized adults.

Respiratory ParameterChange after this compound Administration (1.5 mg/kg)Change after Cisatracurium Administration (0.2 mg/kg)
Peak Inflating Pressure Increased from 22 ± 6 to 28 ± 9 cm H2O (P = 0.0012)[1]No significant change[1]
Dynamic Compliance Decreased from 108 ± 43 to 77 ± 41 ml/cm H2O (P = 0.0001)[1]No significant change[1]
Peak Inspiratory Flow Rate Decreased from 0.43 ± 0.11 to 0.39 ± 0.09 l/s (P = 0.0062)[1]No significant change[1]
Peak Expiratory Flow Rate Decreased from 0.67 ± 0.10 to 0.59 ± 0.09 l/s (P = 0.0015)[1]No significant change[1]
Tidal Volume Decreased from 744 ± 152 to 647 ± 135 ml (P = 0.0293)[1]No significant change[1]

Pharmacodynamic Profile

ParameterThis compoundCisatracurium
Onset of Action Rapid (60-90 seconds)[6][7]Slower (120-160 seconds)[7][8]
Duration of Action ShortIntermediate[7][8]
Adverse Respiratory Events Bronchospasm (reported incidence of 3.2% - 3.4%)[2][3]Minimal to no reported bronchospasm[1]

Experimental Protocols

Key Comparative Study of this compound and Cisatracurium on Respiratory Function in Anesthetized Adults [1]

  • Study Design: A randomized, controlled clinical trial.

  • Patient Population: 20 adult patients anesthetized with propofol-remifentanil.

  • Groups:

    • This compound group (n=10): Received 1.5 mg/kg of this compound.

    • Cisatracurium group (n=10): Received 0.2 mg/kg of cisatracurium.

  • Procedure:

    • Anesthesia was induced and maintained with a propofol-remifentanil infusion.

    • Endotracheal intubation was performed without the use of neuromuscular blocking agents.

    • Baseline respiratory mechanics were measured.

    • Patients received either this compound or cisatracurium.

    • Respiratory parameters were measured again after drug administration.

  • Parameters Measured:

    • Dynamic compliance

    • Tidal volume

    • Peak inspiratory flow rate

    • Peak expiratory flow rate

    • Peak inflating pressure

  • Statistical Analysis: Appropriate statistical tests were used to compare the changes in respiratory parameters from baseline within and between the two groups.

Visualized Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow of the key comparative study and the proposed high-level mechanism for this compound-induced bronchospasm.

G cluster_workflow Experimental Workflow start Patient Recruitment (20 Adults) anesthesia Anesthesia Induction (Propofol-Remifentanil) start->anesthesia intubation Endotracheal Intubation (No NMBAs) anesthesia->intubation baseline Baseline Respiratory Measurements intubation->baseline randomization Randomization baseline->randomization This compound Administer this compound (1.5 mg/kg) randomization->this compound Group 1 (n=10) cisatracurium Administer Cisatracurium (0.2 mg/kg) randomization->cisatracurium Group 2 (n=10) post_drug Post-Drug Respiratory Measurements This compound->post_drug cisatracurium->post_drug analysis Data Analysis post_drug->analysis

Caption: Experimental workflow for comparing this compound and Cisatracurium.

G cluster_pathway Proposed Mechanism of this compound-Induced Bronchospasm This compound This compound Administration histamine Histamine Release This compound->histamine bronchoconstriction Bronchoconstriction histamine->bronchoconstriction respiratory_effects Adverse Respiratory Effects (Increased Airway Pressure, Decreased Compliance) bronchoconstriction->respiratory_effects

Caption: High-level proposed mechanism for this compound's respiratory effects.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rapacuronium
Reactant of Route 2
Reactant of Route 2
Rapacuronium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.